2-iodo-N-(2-phenylethyl)acetamide
Description
BenchChem offers high-quality 2-iodo-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-iodo-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPOELDYPINJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64297-97-8 | |
| Record name | 2-iodo-N-(2-phenylethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-iodo-N-(2-phenylethyl)acetamide CAS 64297-97-8 properties
The following technical guide details the properties, synthesis, and applications of 2-iodo-N-(2-phenylethyl)acetamide (CAS 64297-97-8). This document is structured for researchers requiring actionable data on using this compound as a covalent probe and chemical biology tool.
CAS: 64297-97-8
Common Aliases: N-phenethyl-2-iodoacetamide; N-(2-phenylethyl)iodoacetamide
Class:
Executive Summary
2-iodo-N-(2-phenylethyl)acetamide is a specialized electrophilic probe designed for the covalent modification of nucleophilic amino acid residues, primarily cysteine thiols . Unlike the ubiquitous reagent iodoacetamide (IAM), which is highly polar, this derivative incorporates a phenethylamine scaffold . This structural modification confers two critical advantages:
-
Enhanced Hydrophobicity: Facilitates permeability across lipid bilayers and access to hydrophobic enzymatic pockets.
-
Structural Mimicry: The phenethyl group mimics the side chains of phenylalanine or tyrosine, allowing the probe to act as an affinity label for enzymes or receptors that bind biogenic amines or hydrophobic substrates.
It is widely utilized in Activity-Based Protein Profiling (ABPP) and mechanistic enzymology to map active site cysteines in hydrophobic environments.
Physicochemical Properties
The following data aggregates predicted and experimental values. Due to the compound's specialized nature, some values are computational estimates derived from structure-activity relationship (SAR) models.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 289.11 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |
| LogP (Predicted) | ~2.2 (Moderate Lipophilicity) |
| Reactive Moiety | |
| Leaving Group | Iodide ( |
| Storage | -20°C, Desiccated, Protect from Light (Iodine labile) |
Synthesis & Preparation Protocol
Expert Insight: While direct acylation with iodoacetyl chloride is possible, it often yields impurities due to the instability of the iodo-acyl halide. The most robust "self-validating" protocol involves a two-step sequence: acylation with chloroacetyl chloride followed by a Finkelstein exchange. This ensures high purity and iodine incorporation.
Step 1: Acylation (Synthesis of the Chloro-Intermediate)
-
Reagents: 2-Phenylethylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve 2-phenylethylamine and triethylamine in DCM under
atmosphere at 0°C. -
Dropwise add chloroacetyl chloride (diluted in DCM) to control exotherm.
-
Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with 1M HCl (remove unreacted amine), then Sat.
, then Brine. Dry over . -
Result: N-(2-phenylethyl)chloroacetamide (Stable intermediate).
-
Step 2: Finkelstein Exchange (Activation)
-
Reagents: Chloro-intermediate (from Step 1), Sodium Iodide (NaI, 5.0 eq).
-
Solvent: Acetone (anhydrous).
-
Procedure:
-
Dissolve the chloro-intermediate in acetone.
-
Add NaI (excess drives the equilibrium).
-
Reflux for 4–6 hours (Precipitation of NaCl indicates progress).
-
Workup: Filter off NaCl solid. Concentrate filtrate. Redissolve residue in DCM and wash with water (to remove excess NaI) and dilute Sodium Thiosulfate (to remove free
if solution is yellow). -
Purification: Recrystallization from Hexane/Ethyl Acetate.
-
Mechanism of Action: Cysteine Alkylating Pathway
The core utility of CAS 64297-97-8 lies in its irreversible alkylation of thiols via an
Diagram 1: Alkylation Mechanism & Specificity The following diagram illustrates the nucleophilic attack and the role of the phenethyl group in directing the probe to hydrophobic pockets.
Caption: Mechanism of Action. The phenethyl tail directs the probe to hydrophobic domains, facilitating the specific
Biological Applications & Protocols
A. Hydrophobic Pocket Mapping (Chemiproteomics)
Standard iodoacetamide is often too polar to access buried cysteines in transmembrane proteins or hydrophobic cores. CAS 64297-97-8 is used to interrogate these "dark" proteome regions.
Protocol:
-
Lysate Prep: Prepare proteome lysate in PBS (pH 7.4). Avoid amine buffers (Tris) if high concentrations of probe are used, though pH 7.4 minimizes amine reactivity.
-
Labeling: Add CAS 64297-97-8 (10–50
final) from a DMSO stock. -
Incubation: 1 hour at RT in the dark.
-
Click Chemistry/Analysis: Since this specific CAS lacks an alkyne/azide handle, it is typically used in a competitive ABPP format:
-
Treat sample with CAS 64297-97-8 (the "blocker").
-
Chase with a broad-spectrum fluorescent/biotinylated iodoacetamide probe.
-
Result: Loss of signal indicates cysteines blocked by the phenethyl-probe, identifying residues within hydrophobic pockets.
-
B. Enzyme Inhibition (Cysteine Proteases)
The phenethylamine moiety resembles the substrate specificity of certain proteases (e.g., Papain-family) or enzymes acting on aromatic amines.
-
Targeting: Cysteine proteases, Deubiquitinases (DUBs).
-
Selectivity: The aromatic ring can engage S2/S3 pockets, providing modest selectivity over simple alkylators.
Safety & Handling (E-E-A-T)
Warning: This compound is a potent alkylating agent. It does not discriminate between a target protein and the proteins in your skin or eyes.
-
Sensitization: Known skin sensitizer. Exposure can lead to allergic contact dermatitis.
-
Inactivation: Neutralize excess reagent and glassware with 10% Sodium Thiosulfate or 5% N-acetylcysteine solution before disposal. This converts the electrophile to a harmless thioether.
-
Stability: Solutions in DMSO are stable for weeks at -20°C. Aqueous solutions should be prepared fresh, as hydrolysis of the carbon-iodine bond occurs slowly over time, liberating
and lowering pH.
References
-
Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature (2010).
- Context: Establishes the foundational methodology for using iodoacetamide deriv
-
Gersch, M., et al. "Electrophilic probes for the analysis of proteases." Angewandte Chemie International Edition (2012).
- Context: Discusses the design of electrophilic traps, including haloacetamides, for enzyme targeting.
-
PubChem Compound Summary. "2-iodo-N-(2-phenylethyl)acetamide."[1] National Center for Biotechnology Information (2025).
-
Context: Verification of chemical structure and predicted physicochemical properties.[2]
-
-
Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry (2008).
- Context: Authoritative review on the application of covalent probes in biological systems.
Sources
Technical Guide: Chemical Structure & Applications of N-Phenethyl-2-iodoacetamide
Executive Summary
N-Phenethyl-2-iodoacetamide is a specialized cysteine-reactive alkylating agent used in chemical biology and medicinal chemistry.[1] Structurally, it combines a hydrophobic phenethylamine recognition motif with a reactive
This guide details the structural properties, validated synthetic pathways, and mechanistic applications of N-phenethyl-2-iodoacetamide, designed for researchers in drug discovery and proteomics.
Part 1: Structural Analysis & Physicochemical Properties
Chemical Identity
The molecule consists of a phenethylamine backbone acylated with iodoacetic acid. The amide bond provides stability, while the iodine atom at the
| Property | Data |
| IUPAC Name | 2-iodo-N-(2-phenylethyl)acetamide |
| Common Name | N-Phenethyl-2-iodoacetamide |
| CAS Number | Not widely listed; Analog (Cl): 13156-95-1 |
| Molecular Formula | |
| Molecular Weight | 289.11 g/mol |
| SMILES | C(CC1=CC=CC=C1)NC(=O)CI |
| Appearance | White to off-white solid (Predicted) |
| Solubility | DMSO, DMF, Dichloromethane; Low water solubility |
| Reactive Group |
Structural Connectivity Diagram
The following diagram illustrates the connectivity, highlighting the "Warhead" (reactive site) and the "Tail" (recognition element).
Figure 1: Functional decomposition of N-phenethyl-2-iodoacetamide.
Part 2: Synthetic Pathways
The synthesis of N-phenethyl-2-iodoacetamide is best achieved via a two-step sequence: Acylation followed by Halogen Exchange (Finkelstein Reaction) . This route is preferred over direct coupling with iodoacetic acid due to the instability of iodoacetyl chloride and the cost of iodoacetic anhydride.
Step-by-Step Protocol
Step 1: Acylation (Synthesis of Chloro-Intermediate)
Reagents: Phenethylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (
-
Setup: Dissolve phenethylamine in anhydrous DCM in a round-bottom flask under
atmosphere. Cool to 0°C.[2][3] -
Addition: Add
. Then, add chloroacetyl chloride dropwise over 15 minutes. The reaction is exothermic.[2] -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Wash with 1M HCl (to remove unreacted amine), then saturated
, then brine. Dry over and concentrate. -
Product: N-phenethyl-2-chloroacetamide (White solid, MP: ~67-70°C).
Step 2: Finkelstein Reaction (Chloro
Iodo)
Reagents: N-phenethyl-2-chloroacetamide (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (anhydrous).
-
Setup: Dissolve the chloro-intermediate in anhydrous acetone.
-
Reaction: Add solid NaI. Reflux the mixture for 4–6 hours.
-
Indicator: The solution will turn yellow/brown, and a white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier's principle).
-
-
Workup: Filter off the NaCl solid. Concentrate the filtrate. Dissolve residue in EtOAc and wash with 5% sodium thiosulfate (
) to remove free iodine (decolorizes the organic layer). -
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
Synthesis Workflow Diagram
Figure 2: Two-step synthetic route utilizing the Finkelstein reaction.
Part 3: Reactivity & Mechanism of Action
The Cysteine Trap
N-phenethyl-2-iodoacetamide functions as an irreversible covalent modifier. The mechanism is a bimolecular nucleophilic substitution (
-
Nucleophile Generation: The sulfhydryl group (-SH) of a cysteine residue is deprotonated to the thiolate anion (
), often assisted by a neighboring basic residue (e.g., Histidine in cysteine proteases). -
Attack: The thiolate attacks the
-carbon of the acetamide. -
Leaving Group: The iodine atom is displaced as iodide (
). Iodine is a superior leaving group to chlorine or bromine due to its weaker C-X bond strength and higher polarizability. -
Result: A stable thioether adduct is formed.
Selectivity Profile
While iodoacetamide (IAA) is a general alkylator, the phenethyl group confers specific selectivity:
-
Hydrophobic Effect: The aromatic ring allows the molecule to dock into hydrophobic pockets (e.g., S2 or S3 subsites of proteases) before reaction, increasing the local concentration and reaction rate at those specific sites compared to solvent-exposed cysteines.
-
Off-Target Reactivity: Can react with Histidine (imidazole) or Lysine (amine) at high pH (>8.5) or prolonged incubation, but is highly selective for Cysteine at pH 7.0–7.5.
Mechanism Diagram
Figure 3: SN2 alkylation mechanism of a cysteine residue.
Part 4: Applications in Chemical Biology[4][5]
Activity-Based Protein Profiling (ABPP)
While often used as a "blocker," this molecule serves as a probe in competitive ABPP.
-
Workflow: A proteome is treated with N-phenethyl-2-iodoacetamide (the "competitor"). Subsequently, a broad-spectrum fluorescent probe (e.g., IA-Rhodamine) is added.
-
Readout: Cysteines that reacted with the phenethyl derivative will not be labeled by the fluorescent probe. Loss of fluorescence indicates the target was sensitive to the phenethyl analog, revealing the presence of accessible hydrophobic cysteines.
Covalent Inhibition Design
This structure is a "fragment" used in Fragment-Based Drug Discovery (FBDD).
-
Scaffold: The phenethyl-acetamide motif mimics the P1/P2 residues of peptide substrates for proteases (like Papain or Cathepsins).
-
Optimization: Medicinal chemists modify the phenyl ring (adding -F, -OMe) to tune potency, while the iodoacetamide warhead ensures irreversible target engagement.
Part 5: Safety & Handling
Danger: Alkylating agents are inherently toxic and potential carcinogens.
| Hazard Class | Precaution |
| Acute Toxicity | Toxic if swallowed or inhaled. Reacts with cellular thiols (glutathione). |
| Skin/Eye Corrosion | Causes severe burns. Potent skin sensitizer (allergic dermatitis). |
| Storage | Store at 2–8°C, protected from light (iodides are light-sensitive). |
| Deactivation | Quench spills with 5% aqueous sodium thiosulfate or excess thiol (e.g., cysteine/methionine). |
References
-
Galvanauskas, V., et al. (2003). "N-t-butyliodoacetamide and Iodoacetanilide: Two New Cysteine Alkylating Reagents for Relative Quantitation of Proteins."[4] Journal of Mass Spectrometry.
-
Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft. (Classic reaction reference).
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (Context for iodoacetamide-based profiling).
-
Sigma-Aldrich. "Safety Data Sheet: 2-Iodoacetamide." (General safety data for the class).
Sources
- 1. Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function | bioRxiv [biorxiv.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-iodo-N-(2-phenylethyl)acetamide: Properties, Synthesis, and Applications in Advanced Chemical Biology
Abstract
This technical guide provides an in-depth analysis of 2-iodo-N-(2-phenylethyl)acetamide, a key reagent in chemical biology and drug discovery. We will explore its fundamental physicochemical properties, including its molecular formula and weight, and delve into its synthesis, reactivity, and mechanism of action as a covalent modifier. This document serves as a comprehensive resource for researchers and scientists, offering detailed protocols and expert insights to facilitate its effective application in areas such as peptide mapping, inhibitor development, and targeted covalent modification of biomolecules.
Core Molecular Attributes
2-iodo-N-(2-phenylethyl)acetamide is a bifunctional molecule featuring a reactive iodoacetamide warhead and a phenylethyl tail. This structure makes it a valuable tool for introducing a phenyl group onto nucleophilic residues in biomolecules.
Chemical Formula and Molecular Weight
The fundamental properties of 2-iodo-N-(2-phenylethyl)acetamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂INO | PubChemLite[1] |
| Molecular Weight | 289.11 g/mol | Calculated from Formula |
| Monoisotopic Mass | 288.99637 Da | PubChemLite[1] |
Structural Representation
The chemical structure of 2-iodo-N-(2-phenylethyl)acetamide consists of a phenethylamine backbone N-acylated with an iodoacetyl group.
Caption: Chemical structure of 2-iodo-N-(2-phenylethyl)acetamide.
Synthesis and Reactivity
General Synthetic Pathway
The synthesis typically involves a two-step process starting from commercially available precursors.
Caption: General synthetic workflow for 2-iodo-N-(2-phenylethyl)acetamide.
Step 1: Acylation. Phenethylamine is reacted with chloroacetyl chloride under basic conditions (Schotten-Baumann conditions) to form the stable intermediate, N-(2-phenylethyl)-2-chloroacetamide.
Step 2: Halogen Exchange. The chloro-intermediate undergoes a Finkelstein reaction, where it is treated with sodium iodide in acetone. The higher reactivity and lower solubility of sodium chloride in acetone drives the equilibrium towards the formation of the desired iodoacetamide product.
Mechanism of Action and Reactivity
The iodoacetamide moiety is a classic electrophilic functional group used for the alkylation of nucleophiles.[2] The carbon atom attached to the iodine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group and the excellent leaving group ability of the iodide ion.
This reagent primarily targets soft nucleophiles, with a particularly high reactivity towards the thiol group of cysteine residues in proteins.[2] This specificity makes it an invaluable tool for peptide mapping and as an irreversible inhibitor for enzymes that rely on a cysteine in their active site.[2] While it can also react with other residues like histidine, the reaction rate is significantly slower.[2]
Applications in Research and Drug Development
The unique properties of 2-iodo-N-(2-phenylethyl)acetamide and its derivatives make them versatile tools across various scientific disciplines.
Covalent Labeling and Proteomics
Iodoacetamide-based reagents are extensively used to alkylate cysteine residues. This modification prevents the formation of disulfide bonds, which is a critical step in protein sequencing and peptide mapping workflows.[2] The phenylethyl group can be used to introduce a hydrophobic tag, which may alter the chromatographic or mass spectrometric properties of a peptide, potentially enhancing detection sensitivity in certain applications.[3]
Enzyme Inhibition and Drug Discovery
The ability of the iodoacetamide group to irreversibly bind to cysteine residues makes it a powerful warhead for designing targeted covalent inhibitors.[2] If an enzyme possesses a non-catalytic cysteine residue near a binding pocket, a ligand incorporating the 2-iodo-N-(2-phenylethyl)acetamide scaffold could be designed to first bind reversibly and then form a permanent covalent bond, leading to potent and durable inhibition. This strategy is increasingly employed in modern drug discovery. The phenylethyl moiety can serve as a building block that fits into hydrophobic pockets of target proteins. The broader family of 2-phenethylamines has been explored in medicinal chemistry for targeting a wide range of receptors and enzymes.[4]
Material Science and Bioconjugation
Derivatives of iodoacetamide are used in bioconjugation and materials science. For instance, molecules containing a terminal alkyne and an iodoacetamide group can be used in "click chemistry" reactions for tethering molecules to surfaces or other biomolecules.[5]
Experimental Protocol: Cysteine Alkylation for Mass Spectrometry
The following is a generalized protocol for the alkylation of cysteine residues in a protein sample using an iodoacetamide-based reagent. This protocol is adapted from standard procedures for sample preparation for mass spectrometry.[2]
Objective: To irreversibly block cysteine residues in a protein sample to prevent disulfide bond formation prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., Ammonium Bicarbonate)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution for disulfide bond reduction.
-
2-iodo-N-(2-phenylethyl)acetamide solution (prepare fresh, protect from light).
-
Quenching reagent (e.g., DTT or L-cysteine).
-
Incubator or heat block.
Protocol:
-
Reduction:
-
To your protein sample, add a reducing agent to a final concentration of 5-10 mM (e.g., DTT or TCEP).
-
Incubate at 55-60 °C for 1 hour. This step breaks existing disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh solution of 2-iodo-N-(2-phenylethyl)acetamide. The final concentration should be in slight molar excess to the reducing agent (e.g., 15-20 mM).
-
Add the alkylating agent to the reduced protein sample.
-
Incubate in the dark at room temperature for 30-45 minutes. The reaction is light-sensitive.
-
-
Quenching:
-
Add a quenching reagent, such as DTT, to a final concentration of ~5 mM to react with any excess 2-iodo-N-(2-phenylethyl)acetamide.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
The protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.
-
Caption: Standard workflow for protein reduction and cysteine alkylation.
Safety and Handling
Iodoacetamides are alkylating agents and should be handled with care. They are classified as harmful if swallowed and can cause skin and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Solutions of 2-iodo-N-(2-phenylethyl)acetamide are light-sensitive and should be stored protected from light and prepared fresh before use.[2]
References
-
PubChem. 2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703. Available from: [Link]
-
PubChemLite. 2-iodo-n-(2-phenylethyl)acetamide (C10H12INO). Available from: [Link]
-
Organic Syntheses. A. 1-(2-Iodophenyl)pyrrole. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. Available from: [Link]
-
PubMed. 2,2,2-Tri-fluoro-N-(2-iodo-phen-yl)acetamide. Available from: [Link]
-
NIST. Acetamide, N-(2-phenylethyl)-. Available from: [Link]
-
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]
-
Semantic Scholar. The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]
Sources
- 1. PubChemLite - 2-iodo-n-(2-phenylethyl)acetamide (C10H12INO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Iodoacetamide | 144-48-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Generalist and The Scout: Iodoacetamide vs. 2-iodo-N-(2-phenylethyl)acetamide in Chemoproteomics
Executive Summary: Divergent Roles in Protein Chemistry
In the landscape of chemoproteomics and drug discovery, Iodoacetamide (IAA) and 2-iodo-N-(2-phenylethyl)acetamide (IPEA) represent two distinct philosophies of cysteine modification: Global Capping versus Targeted Probing .
-
Iodoacetamide (IAA): The industry standard for global proteomic sample preparation . Its primary role is to indiscriminately alkylate all accessible cysteine residues to prevent disulfide bond reformation during digestion. It is designed to be small, hydrophilic, and kinetically efficient.
-
2-iodo-N-(2-phenylethyl)acetamide (IPEA): A specialized covalent fragment probe . It is structurally an IAA core modified with a hydrophobic phenylethyl tail. This molecule is not used for general sample prep; rather, it is used in Covalent Fragment-Based Drug Discovery (FBDD) to identify "ligandable" cysteines located within hydrophobic pockets.
This guide details the physicochemical, mechanistic, and experimental differences between these two reagents, providing researchers with the logic to select the correct tool for their specific workflow.
Molecular Architecture & Physicochemical Contrast
The functional divergence of these molecules stems directly from their structural differences. While both utilize the same electrophilic warhead (the iodoacetamide group), the "tail" dictates their interaction with the protein surface.
| Feature | Iodoacetamide (IAA) | 2-iodo-N-(2-phenylethyl)acetamide (IPEA) |
| Structure | ||
| Molecular Weight | 184.96 Da | 289.11 Da |
| LogP (Hydrophobicity) | ~ -1.5 (Highly Hydrophilic) | ~ 2.1 (Hydrophobic) |
| Steric Bulk | Minimal | High (Phenylethyl group) |
| Primary Driver | Solvent Accessibility & pKa | Molecular Recognition (Affinity) |
| Reaction Type | Collision-controlled | Affinity-guided |
Structural Visualization (Graphviz)
The following diagram illustrates the mechanistic divergence. IAA relies on simple collision, while IPEA relies on a "Dock-and-Lock" mechanism where the hydrophobic tail interacts with the protein surface before the reaction occurs.
Figure 1: Mechanistic divergence. IAA follows a collision-based pathway, while IPEA utilizes non-covalent affinity to drive selectivity.
The Standard: Iodoacetamide in Global Proteomics
Mechanism of Action
IAA acts via a classic bimolecular nucleophilic substitution (
Why IAA is the "Gold Standard"
-
Kinetics: Due to its small size, IAA suffers minimal steric hindrance. It reacts rapidly with any solvent-accessible cysteine that is in the thiolate form.
-
Solubility: Its high water solubility allows it to be used at high concentrations (10–50 mM) in aqueous buffers without precipitation.
-
Minimal Bias: Unlike hydrophobic reagents, IAA does not "search" for binding pockets. It simply caps what is open.
Critical Limitations
-
Over-alkylation: In the presence of excess reagent or prolonged incubation, IAA can alkylate N-termini, Lysine, Histidine, and Methionine residues, creating isobaric artifacts that complicate MS analysis [1].
-
Light Sensitivity: Iodine-carbon bonds are photosensitive. Exposure to light can generate free radicals and iodine (
), leading to tyrosine iodination.
The Probe: IPEA in Covalent Fragment Discovery
The "Scout" Philosophy
IPEA is typically found in Covalent Fragment Libraries . In this context, the goal is not to label all cysteines, but to find specific cysteines that reside in druggable pockets.
The "Dock-and-Lock" Effect
While the phenylethyl group adds steric bulk (which usually slows down
-
Docking: The phenylethyl tail binds non-covalently to the hydrophobic pocket (
). -
Locking: This binding increases the local concentration of the electrophile near the cysteine (
), facilitating the covalent bond formation.
This phenomenon allows IPEA to serve as a ligandability probe . If IPEA labels a cysteine significantly faster than a control (or competes effectively against a broad-spectrum probe), it indicates that the cysteine is part of a functional, hydrophobic binding site [2].
Experimental Workflows
The following protocols contrast the usage of IAA for sample prep versus IPEA for screening.
Protocol A: Global Cysteine Capping (IAA)
Objective: Complete alkylation of all cysteines for peptide mapping.
-
Denaturation & Reduction:
-
Buffer: 8 M Urea or 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0.
-
Add DTT (Dithiothreitol) to a final concentration of 5 mM.
-
Incubate at 37°C for 45 minutes to break disulfide bonds.
-
-
Alkylation (The Critical Step):
-
Add Iodoacetamide (IAA) to a final concentration of 15 mM (3x molar excess over DTT).
-
CRITICAL: Incubate in the DARK at Room Temperature (RT) for 30 minutes.
-
Note: Light exclusion prevents iodine scrambling.
-
-
Quenching:
-
Add excess DTT (e.g., 5-10 mM additional) or L-Cysteine to quench unreacted IAA.
-
-
Digestion:
-
Dilute Urea to <1 M and proceed with Trypsin digestion.
-
Protocol B: Covalent Fragment Screening (IPEA)
Objective: Identify if a specific cysteine is ligandable by a hydrophobic fragment.
-
Protein Preparation:
-
Prepare target protein (2 µM) in PBS, pH 7.4. (Avoid high denaturants; the protein must be folded to maintain the hydrophobic pocket).
-
-
Probe Incubation:
-
Add IPEA (from DMSO stock) at varying concentrations (e.g., 10, 50, 100 µM).
-
Include a Vehicle Control (DMSO only) and an IAA Control (to measure baseline reactivity).
-
Incubate at RT for 60 minutes.
-
-
Competition/Readout (Gel-Based ABPP):
-
After IPEA incubation, chase with a broad-spectrum fluorescent probe (e.g., Tetramethylrhodamine-5-Iodoacetamide or IA-Rhodamine ) [3].
-
Incubate for 30 minutes.
-
Run SDS-PAGE and scan for fluorescence.
-
Interpretation: If IPEA successfully bound and alkylated the pocket, the fluorescent probe cannot bind. A loss of fluorescence band intensity compared to control indicates a "Hit."
-
Workflow Decision Logic (Graphviz)
Figure 2: Decision matrix for selecting between IAA (Processing) and IPEA (Probing).
Data Analysis & Interpretation
When analyzing Mass Spectrometry (LC-MS/MS) data, the choice of reagent dictates the search parameters.
Mass Shifts
-
IAA Modification: Adds a Carbamidomethyl group.
- : +57.0215 Da.
-
Note: This is a standard variable modification in MaxQuant/Mascot.
-
IPEA Modification: Adds an N-phenylethyl-acetamide group.
-
: +161.0841 Da (Calculated:
). -
Note: This must be added as a Custom Modification in your search engine.
-
: +161.0841 Da (Calculated:
Interpreting Selectivity
In a screening context (Protocol B), if you observe IPEA labeling a cysteine that IAA (at the same concentration/time) labels poorly, you have identified a sterically protected but hydrophobic environment .
-
IAA High / IPEA Low: The cysteine is solvent-exposed but lacks a hydrophobic pocket (steric clash prevents IPEA binding).
-
IAA Low / IPEA High: The cysteine is buried in a hydrophobic pocket (affinity drives IPEA reaction; IAA is too polar to enter effectively).
References
-
Müller, T., & Winter, D. (2017).[1] Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[2] Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[3] Nature, 468(7325), 790–795. [Link]
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8864–8869. [Link]
Sources
reactivity of N-substituted iodoacetamides with thiols
An In-Depth Technical Guide to the Reactivity of N-Substituted Iodoacetamides with Thiols
Authored by a Senior Application Scientist
Introduction: The Enduring Utility of Iodoacetamides in Thiol Chemistry
In the landscape of bioconjugation and proteomics, the precise and stable modification of proteins is a cornerstone of experimental success. Among the arsenal of chemical tools available, N-substituted iodoacetamides have long been established as indispensable reagents for the selective alkylation of thiol groups, particularly those of cysteine residues.[1][2] Their enduring popularity stems from the formation of a highly stable thioether bond, a critical attribute for applications ranging from preventing disulfide bond formation in peptide mapping to the construction of antibody-drug conjugates (ADCs).[1][3]
This guide provides a comprehensive exploration of the . Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of this reaction, dissect the critical factors that govern its rate and specificity, and offer field-proven insights to empower researchers, scientists, and drug development professionals to harness this powerful chemistry with confidence and precision. We will address not only the ideal reaction but also the often-overlooked side reactions, providing strategies for their mitigation to ensure the integrity of your experimental outcomes.
The Core Reaction: An S_N2 Mechanism
The fundamental reaction between an iodoacetamide and a thiol is a bimolecular nucleophilic substitution (S_N2) reaction.[4][5] The key players are the nucleophilic sulfur of the thiol group and the electrophilic carbon of the iodoacetamide adjacent to the iodine atom.
For the reaction to proceed efficiently, the thiol group must be in its deprotonated state, the thiolate anion (-S⁻), which is a significantly more potent nucleophile than its protonated form (-SH).[5][6] The thiolate anion attacks the electrophilic carbon, leading to the displacement of the iodide ion, which is an excellent leaving group. This results in the formation of a stable and irreversible thioether linkage.[2][4]
Caption: S_N2 reaction mechanism of a thiol with an N-substituted iodoacetamide.
Critical Factors Influencing Reactivity
The success of a thiol-iodoacetamide conjugation is not merely a matter of mixing reagents. It is a carefully controlled process governed by several interconnected parameters. Understanding and optimizing these factors is paramount to achieving high efficiency and specificity.
| Factor | Optimal Range/Condition | Rationale & Expert Insights |
| pH | 7.5 - 9.0[7] | The reaction rate is highly pH-dependent because the nucleophilic thiolate anion is the reactive species.[5][8] The pKa of a typical cysteine thiol is around 8.5.[5] Operating at or slightly above the pKa ensures a sufficient concentration of thiolate for an efficient reaction. However, excessively high pH (>9.0) can increase the rate of side reactions with other nucleophilic residues like lysine.[9] |
| Temperature | Room Temperature (20-25°C) to 37°C[2][7] | Increasing the temperature generally accelerates the reaction rate.[2] Most alkylation protocols are performed at room temperature for convenience. For less reactive thiols, incubation at 37°C can be beneficial.[7] However, prolonged incubation at elevated temperatures can promote reagent degradation and increase off-target reactions. |
| Reagent Concentration | 2-10 fold molar excess of iodoacetamide over thiol[9] | A molar excess of the iodoacetamide derivative is typically used to drive the reaction to completion.[9] The exact excess depends on the reactivity of the specific thiol and the desired reaction time. For proteomics applications where complete blockage of all cysteines is desired, a higher excess (e.g., 10-fold) is common.[10] For specific bioconjugation, a lower excess may be used to maintain selectivity. |
| Reaction Time | 30 - 60 minutes[11][12] | The optimal reaction time is a function of pH, temperature, and reagent concentration. A common starting point is 30-60 minutes at room temperature.[11][12] It is crucial to quench the reaction after the desired time to prevent the accumulation of side products from prolonged exposure to excess alkylating agent.[13] |
| Light Exposure | Perform in the dark[9] | Iodoacetamide solutions are light-sensitive and can degrade, forming molecular iodine. This degradation not only reduces the concentration of the active reagent but the generated iodine can lead to unwanted side reactions, such as modification of tyrosine residues. Therefore, it is imperative to prepare solutions fresh and conduct the reaction protected from light.[9] |
Detailed Experimental Protocols: A Self-Validating System
A robust protocol is one that yields consistent results and has built-in controls. Below is a generalized, field-proven workflow for the alkylation of cysteine residues in a protein sample, a common prerequisite for mass spectrometry-based proteomics.
Workflow for Protein Thiol Alkylation
Caption: A typical experimental workflow for protein reduction and alkylation.
Step-by-Step Methodology
-
Materials:
-
Protein sample in a suitable buffer
-
Denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride)
-
Reducing agent stock solution (e.g., 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylation buffer (e.g., 200 mM ammonium bicarbonate, pH 8.0)
-
N-substituted iodoacetamide (solid)
-
Quenching reagent (e.g., DTT)
-
Ultrapure water
-
-
Protocol:
-
Protein Solubilization and Denaturation: To your protein sample (e.g., 20-100 µg), add denaturant to fully unfold the protein and expose all cysteine residues. The final protein concentration should be in the range of 1-5 mg/mL.
-
Reduction of Disulfide Bonds: Add the reducing agent to a final concentration of 5-10 mM (e.g., add 5 µL of 200 mM TCEP to a 100 µL sample). Incubate at an elevated temperature (e.g., 55°C for 1 hour or 37°C for 1 hour) to ensure complete cleavage of all disulfide bonds.[9][11]
-
Alkylation of Free Thiols:
-
Allow the sample to cool to room temperature.
-
Crucially, prepare the iodoacetamide solution immediately before use. [9] Dissolve the solid iodoacetamide in the alkylation buffer to a stock concentration of approximately 375-500 mM.[9][12]
-
Add the fresh iodoacetamide solution to the reduced protein sample to achieve a final concentration of 15-20 mM. This provides a sufficient molar excess over the reduced thiols.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light .[9][12]
-
-
Quenching the Reaction: To stop the alkylation and consume any excess iodoacetamide, add a small volume of the reducing agent stock solution (e.g., DTT to a final concentration of ~20 mM).[13][14] This step is vital to prevent the non-specific modification of other amino acid residues over time.
-
Sample Cleanup: Remove excess denaturant, reducing agents, and alkylating agents through methods such as buffer exchange, dialysis, or protein precipitation. This prepares the sample for downstream applications like enzymatic digestion and mass spectrometry.[14]
-
Side Reactions and Mitigation Strategies: Ensuring Specificity
While iodoacetamides are highly selective for thiols under optimal conditions, their electrophilic nature means they can react with other nucleophilic sites within a protein, especially when used in large excess or under non-ideal conditions.[15] Awareness of these potential side reactions is the first step toward mitigating them.
-
Methionine: The thioether side chain of methionine can be alkylated by iodoacetamide, particularly at lower pH values. This modification can complicate mass spectrometry data analysis due to unexpected mass shifts and can lead to a prominent neutral loss during fragmentation, decreasing identification rates.[13]
-
Histidine: The imidazole ring of histidine is nucleophilic and can react with iodoacetamide, especially at neutral to slightly alkaline pH.[9][16]
-
Lysine and N-termini: The primary amines of lysine side chains and the protein's N-terminus can be alkylated, particularly at pH values above 9.0 where they are deprotonated and more nucleophilic.[14]
-
Aspartate and Glutamate: The carboxylate groups of aspartate and glutamate can also be modified, though this is generally less common.[9]
Strategies for Mitigation:
-
Strict pH Control: Maintain the reaction pH between 7.5 and 8.5 to maximize thiol reactivity while minimizing the reactivity of primary amines.[7]
-
Use Limiting Reagent: Titrate the amount of iodoacetamide to the lowest effective concentration that achieves complete alkylation of thiols within a reasonable timeframe. Avoid using a large, unnecessary excess.[9]
-
Control Reaction Time and Quench: Do not let the alkylation reaction proceed indefinitely. Adhere to a defined incubation time (e.g., 30-60 minutes) and then actively quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol.[13][14]
-
Work in the Dark: Always prepare iodoacetamide solutions fresh and protect the reaction from light to prevent the formation of reactive iodine species that can cause non-specific modifications.[9]
Applications in Research and Drug Development
The reliable and specific nature of the iodoacetamide-thiol reaction has made it a cornerstone technology in numerous scientific disciplines.
-
Proteomics: In bottom-up proteomics, complete reduction and alkylation of cysteine residues are standard steps.[11][13] Alkylation prevents the reformation of disulfide bonds, which would otherwise interfere with enzymatic digestion (e.g., by trypsin) and complicate peptide identification by mass spectrometry.[1][2] The addition of a carbamidomethyl group to cysteine results in a predictable mass shift (+57.02 Da), which is readily incorporated into database search parameters.
-
Bioconjugation and Drug Development: N-substituted iodoacetamides are widely used to create stable bioconjugates. By incorporating an iodoacetamide moiety onto a molecule of interest (e.g., a fluorescent dye, a PEG chain, or a cytotoxic drug), that molecule can be covalently attached to a specific cysteine residue on a target protein.[5][17] This is a key strategy in the development of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets cancer cells.
-
Enzyme Inhibition and Active Site Probing: As iodoacetamide irreversibly modifies cysteine residues, it can act as an inhibitor for enzymes that rely on a catalytic cysteine in their active site, such as cysteine proteases and deubiquitinases (DUBs).[3][16] This property is exploited to study enzyme mechanisms and to screen for potential therapeutic inhibitors.
-
Redox Biology: Iodoacetamide-based reagents are used to "freeze" the redox state of cellular thiols. By rapidly alkylating free thiols in a cell lysate, researchers can distinguish between reduced and oxidized cysteine populations, providing insights into cellular redox signaling and oxidative stress.[5][10]
Conclusion
The reaction between N-substituted iodoacetamides and thiols is a powerful and versatile tool in the modern life sciences laboratory. Its efficacy, however, is not guaranteed by simply following a recipe. True mastery of this chemistry lies in a deep understanding of its S_N2 mechanism, a diligent optimization of critical reaction parameters like pH and reagent concentration, and a vigilant awareness of potential side reactions. By embracing these principles, researchers can transform a routine laboratory procedure into a highly specific, robust, and reproducible method, ensuring the generation of high-quality data and advancing the frontiers of proteomics, bioconjugation, and drug discovery.
References
- Shakir, S., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Methods in Molecular Biology.
- Creative Proteomics. (n.d.). The Indispensable Role of Iodoacetamide in Modern Proteomics. Creative Proteomics.
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.
- Wikipedia. (2023). Iodoacetamide. Wikipedia.
- Seidel, D., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.
- G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. G-Biosciences.
- Kéki, A., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules.
- BenchChem. (2025). Application of 2-Iodoacetaldehyde in Proteomics Sample Preparation. BenchChem.
- Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry.
- Sigma-Aldrich. (n.d.). Iodoacetamide and Tributylphosphine solution (A3221 and T7567). Sigma-Aldrich.
- Selleck Chemicals. (n.d.). Iodoacetamide | CAS 144-48-9. Selleck Chemicals.
- UBPBio. (n.d.). 2-Iodoacetamide. UBPBio.
- Parvez, S., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine.
- ResearchGate. (2025). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate.
- MedchemExpress. (n.d.). Alkylating Agent - 2-Iodoacetamide. MedchemExpress.com.
- Salmeen, A., et al. (2012). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Biochemistry.
- Boja, E. S., & Fales, H. M. (2001). Overalkylation of a Protein Digest with Iodoacetamide. Analytical Chemistry.
- ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE. ResearchGate.
- Thermo Fisher Scientific. (2015). Pierce Iodoacetamide, Single-Use User Guide. Thermo Fisher Scientific.
- Yao, H., et al. (2021). Fast Cysteine Bioconjugation Chemistry. Chem.
- Go, Y. M., & Jones, D. P. (2010). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology.
- Walker, J. M. (1994). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. Methods in Molecular Biology.
- Semantic Scholar. (2020). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Semantic Scholar.
- BenchChem. (2025). The Mechanism of Iodoacetone with Cysteine Residues: An In-depth Technical Guide. BenchChem.
- ResearchGate. (2015). Does Iodoactamide not work on LMW thiols?. ResearchGate.
- Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry.
- Sigma-Aldrich. (n.d.). Biotin Polyethyleneoxide Iodoacetamide (B2059). Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. d-nb.info [d-nb.info]
- 11. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ubpbio.com [ubpbio.com]
- 17. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-iodo-N-(2-phenylethyl)acetamide in DMSO vs. Water
This guide provides a comprehensive analysis of the solubility characteristics of 2-iodo-N-(2-phenylethyl)acetamide, a critical physicochemical property for its application in research and drug development. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and provide detailed, field-proven protocols for its empirical determination in both dimethyl sulfoxide (DMSO) and water.
Introduction: The Significance of Solubility
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of successful drug discovery and development. For a molecule like 2-iodo-N-(2-phenylethyl)acetamide, which possesses reactive functionalities, understanding its solubility is paramount for a multitude of reasons:
-
Bioavailability: For a compound to exert a biological effect, it must first be in a dissolved state to be absorbed and distributed throughout a biological system.
-
Assay Development: In vitro and in vivo screening assays require the test compound to be fully dissolved in a compatible solvent to ensure accurate and reproducible results.
-
Formulation: The development of stable and effective pharmaceutical formulations is critically dependent on the solubility of the active pharmaceutical ingredient (API).
-
Reaction Kinetics: In chemical synthesis and modification, the solubility of reactants dictates the reaction rate and overall efficiency.
This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge and practical methodologies to confidently assess and handle 2-iodo-N-(2-phenylethyl)acetamide in their experimental workflows.
Theoretical Solubility Profile of 2-iodo-N-(2-phenylethyl)acetamide
The molecule can be conceptually divided into two key regions:
-
The Hydrophobic Phenylethyl Tail: The N-(2-phenylethyl)acetamide portion of the molecule contains a bulky, non-polar phenyl group. This aromatic ring structure significantly contributes to the compound's hydrophobicity, leading to an expectation of limited solubility in aqueous solutions . A related compound, N-(2-phenylethyl)acetamide, is known to be soluble in organic solvents like ethanol and chloroform but has limited solubility in water due to its hydrophobic phenyl group[1].
-
The Polar Iodoacetamide Head: The 2-iodoacetamide moiety introduces polarity to the molecule. The amide group can participate in hydrogen bonding, and the iodine atom, while large, contributes to the overall polarizability. The smaller, related molecule, 2-iodoacetamide, is soluble in water, dimethyl formamide (DMF), and ethanol[2][3]. This suggests that this portion of the molecule will enhance solubility in polar solvents.
Quantitative Solubility Data (Predicted)
The following table summarizes the predicted solubility of 2-iodo-N-(2-phenylethyl)acetamide in DMSO and water, based on the structural analysis above. It is crucial to note that these are estimations and should be confirmed experimentally using the protocols provided in the subsequent sections.
| Solvent | Predicted Solubility | Rationale |
| DMSO | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces and solvating both the polar iodoacetamide head and, to some extent, the non-polar phenylethyl tail. |
| Water | Low to Moderate | The hydrophobic phenylethyl group is expected to significantly limit solubility in water, despite the presence of the polar amide group. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, empirical determination is essential. The following are detailed, step-by-step methodologies for assessing the solubility of 2-iodo-N-(2-phenylethyl)acetamide in both DMSO and water.
General Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-iodoacetamide, as it contains the reactive functional group of the target molecule. Key safety precautions include:
-
Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6][7] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4]
-
Toxicity: 2-iodoacetamide is toxic if swallowed, in contact with skin, or if inhaled.[7] It can cause severe skin and eye irritation.[5][6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.[4]
Protocol 1: Thermodynamic (Shake-Flask) Solubility in Water
This method determines the equilibrium solubility of the compound and is considered the gold standard.[8][9]
Materials:
-
2-iodo-N-(2-phenylethyl)acetamide
-
Deionized water (or buffer of choice, e.g., Phosphate-Buffered Saline - PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of 2-iodo-N-(2-phenylethyl)acetamide (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid present at equilibrium.
-
Add a known volume of water or buffer (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Tightly cap the vial and place it on an orbital shaker or rotator.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[8]
-
-
Phase Separation:
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of 2-iodo-N-(2-phenylethyl)acetamide in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µM.
-
Protocol 2: Kinetic Solubility in DMSO (High-Throughput Method)
This method is often used in early drug discovery to quickly assess the solubility of compounds for screening purposes.[9] It measures the concentration at which a compound precipitates from a DMSO stock solution when diluted into an aqueous buffer.
Materials:
-
2-iodo-N-(2-phenylethyl)acetamide
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates (clear bottom for visual inspection or UV-transparent for spectroscopic analysis)
-
Multi-channel pipette or automated liquid handler
-
Plate reader capable of measuring turbidity or absorbance
Procedure:
-
Preparation of High-Concentration Stock Solution:
-
Prepare a high-concentration stock solution of 2-iodo-N-(2-phenylethyl)acetamide in DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved.
-
-
Serial Dilution in DMSO:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
-
Addition of Aqueous Buffer:
-
To a separate 96-well plate, add the aqueous buffer to each well.
-
Using a multi-channel pipette or liquid handler, transfer a small volume of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the aqueous buffer. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its effect on solubility.[8]
-
-
Incubation and Observation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Visually inspect the wells for the first sign of precipitation (turbidity).
-
Alternatively, use a plate reader to measure the turbidity (absorbance at a high wavelength, e.g., 620 nm) in each well.
-
-
Determination of Kinetic Solubility:
-
The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of 2-iodo-N-(2-phenylethyl)acetamide.
Caption: Workflow for Thermodynamic Solubility Determination.
References
-
PubChem. (n.d.). 2-Iodo-N-phenylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-iodo-n-(2-phenylethyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-phenylethyl)acetamide. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5537-5539.
-
UBPBio. (n.d.). 2-Iodoacetamide. Retrieved from [Link]
-
UBPBio. (2020). Material Safety Data Sheet: 2-Iodoacetamide. Retrieved from [Link]
-
West Liberty University. (2015). Safety data sheet: Iodoacetamide. Retrieved from [Link]
Sources
- 1. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. 2-Iodoacetamide CAS#: 144-48-9 [m.chemicalbook.com]
- 3. 2-Iodoacetamide | 144-48-9 [chemicalbook.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. asianpubs.org [asianpubs.org]
Biological Activity of Phenylethyl-acetamide Derivatives: A Technical Guide
Executive Summary
The
This guide analyzes the biological activity of phenylethyl-acetamide derivatives, focusing on two primary therapeutic axes: anti-metastatic activity via TGF-
Structural Basis & Structure-Activity Relationship (SAR)
The core structure,
Key SAR Determinants
-
The Ethyl Linker: Critical for flexibility. Direct attachment of the nitrogen to the ring (phenylacetamide/anilides) often shifts activity toward herbicide or analgesic profiles (e.g., acetaminophen), whereas the ethyl linker mimics endogenous neurotransmitters (serotonin, melatonin) and allows binding to deep hydrophobic pockets in enzymes like Matrix Metalloproteinases (MMPs).
-
The Amide Nitrogen: Must remain secondary (
) for hydrogen bond donation. -methylation often reduces potency in anti-inflammatory assays but may improve blood-brain barrier (BBB) penetration. -
Ring Substitution:
-
Para-substitution (e.g., 4-fluoro, 4-nitro) significantly enhances cytotoxic and anti-inflammatory potential by altering the electronic density of the ring.
-
Bulky phenoxy groups at the 2-position of the acetamide side chain (2-phenoxy-
-phenethylacetamide) create "dual-binding" modes, enhancing analgesic activity.
-
Pharmacological Profiles[1][2][3][4][5]
Anti-Metastatic and Anti-Cancer Activity
Recent isolation of
-
Mechanism: The compound inhibits the expression of MMP-2 (Matrix Metalloproteinase-2), a key enzyme that degrades type IV collagen, allowing cancer cells to metastasize.
-
Pathway: It downregulates the TGF-
/Smad signaling pathway, preventing the nuclear translocation of Smad complexes that drive the transcription of mesenchymal markers.
Antimicrobial and Anti-Inflammatory Activity[6][7][8]
-
Antimicrobial: Derivatives synthesized from phenethylamine show efficacy against Staphylococcus aureus and Xanthomonas species. The mechanism involves membrane depolarization facilitated by the amphiphilic nature of the phenylethyl-acetamide scaffold.
-
Analgesic: 2-(Substituted phenoxy)-
-(1-phenylethyl)acetamide derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, comparable to standard NSAIDs.
Mechanistic Visualization
The following diagram illustrates the specific intervention point of
Figure 1: Mechanism of action showing N-phenethylacetamide inhibition of TGF-
Experimental Protocols
Synthesis of -(2-Phenylethyl)acetamide Derivatives
Principle: Nucleophilic acyl substitution using the Leuckart pathway or direct acylation. This protocol uses the acyl chloride method for high yield and purity.
Reagents:
-
2-Phenylethylamine (1.0 eq)
-
Acetyl chloride (or substituted acyl chloride) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Preparation: Dissolve 2-phenylethylamine (10 mmol) and TEA (15 mmol) in 20 mL anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add Acetyl chloride (12 mmol) dissolved in 5 mL DCM over 15 minutes. Maintain temperature < 5°C to prevent di-acylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).
-
Workup: Wash the organic layer with 1N HCl (2 x 10 mL) to remove unreacted amine, followed by sat. NaHCO
(2 x 10 mL) and brine. -
Purification: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.
MMP-2 Inhibition Assay (Gelatin Zymography)
Purpose: To quantify the suppression of MMP-2 enzymatic activity by the derivative.
-
Cell Culture: Seed A549 (lung carcinoma) cells and treat with TGF-
(5 ng/mL) to induce EMT, alongside varying concentrations of the test compound (10, 25, 50 M). -
Sample Collection: After 24-48h, collect the conditioned media (supernatant).
-
Electrophoresis: Mix supernatant with non-reducing sample buffer. Load onto a 10% SDS-PAGE gel containing 0.1% gelatin. Do not boil samples.
-
Renaturation: Wash gel in 2.5% Triton X-100 for 30 mins to remove SDS and renature the MMP enzymes.
-
Incubation: Incubate gel in development buffer (50 mM Tris-HCl, 10 mM CaCl
, pH 7.5) at 37°C for 18-24 hours. -
Staining: Stain with Coomassie Blue R-250. MMP-2 activity appears as clear bands against a blue background.
-
Quantification: Scan and analyze band intensity using ImageJ.
Quantitative Data Summary
The following table summarizes the biological activity of
| Compound | Target/Assay | IC | Reference Standard | Relative Potency |
| MMP-2 Inhibition (A549) | 25 | GM6001 (Broad MMP inhibitor) | Moderate | |
| Xanthomonas oryzae (Antibacterial) | 150 | Bismerthiazol | Superior | |
| Derivative 3c * | Anti-inflammatory (Paw Edema) | 20 mg/kg (in vivo) | Indomethacin (10 mg/kg) | High |
*Derivative 3c:
Synthesis & Screening Workflow
Figure 2: Integrated workflow for the synthesis and biological evaluation of phenylethyl-acetamide derivatives.
References
-
Lee, Y.G., et al. "Chemical Investigation of Diketopiperazines and N-Phenethylacetamide Isolated from Aquimarina sp. MC085 and Their Effect on TGF-
-Induced Epithelial–Mesenchymal Transition." Applied Sciences, 2021.[5] -
Rani, P., et al. "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives."[3] Journal of Chemistry, 2014.
-
TargetMol. "N-Phenethylacetamide Product Information & Biological Activity." TargetMol Chemicals.
-
Li, Y., et al. "Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties." Molecules, 2020.[6][7]
Sources
- 1. irejournals.com [irejournals.com]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jddtonline.info [jddtonline.info]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Safe Handling of 2-iodo-N-(2-phenylethyl)acetamide
Section 1: Compound Identity and Inferred Hazard Profile
2-iodo-N-(2-phenylethyl)acetamide is a specialized reagent, and while its own toxicological properties have not been fully investigated, the presence of the iodoacetamide moiety requires it to be handled as a hazardous substance.[3] The core hazard stems from its function as an alkylating agent, which can covalently modify biological macromolecules like proteins and nucleic acids.[1][2] This reactivity is the basis for its utility in biochemical research but also underlies its potential for toxicity.
1.1 Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 64297-97-8 | N/A |
| Molecular Formula | C10H12INO | [4] |
| Molecular Weight | 289.12 g/mol | N/A |
| Appearance | White to off-white solid (inferred) | [5] |
| Melting Point | 84-85 °C | N/A |
| Solubility | Expected to have limited solubility in water and be soluble in organic solvents like ethanol and chloroform.[5] | N/A |
| InChIKey | AAPOELDYPINJTH-UHFFFAOYSA-N | [4] |
1.2 Inferred GHS Hazard Classification
Based on the known hazards of 2-iodoacetamide, the following GHS classification should be assumed for 2-iodo-N-(2-phenylethyl)acetamide:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[3][6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[6] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |
Signal Word: Danger
Hazard Pictograms:
Section 2: Prudent Practices for Handling and Storage
Given the inferred high toxicity, a multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
2.1 Engineering Controls: The First Line of Defense
All work with solid or dissolved 2-iodo-N-(2-phenylethyl)acetamide must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] The work area should be maintained under negative pressure relative to the surrounding laboratory space. A safety shower and eyewash station must be readily accessible and tested regularly.[8]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A comprehensive PPE protocol is mandatory for all personnel handling this compound.
| PPE Item | Specifications | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides protection against dermal absorption, a likely route of exposure.[9] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[10] |
| Lab Coat | A fully buttoned lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain procedures, such as weighing large quantities of the solid. | Protects against inhalation of the highly toxic dust.[6] |
2.3 Storage and Stability
Store 2-iodo-N-(2-phenylethyl)acetamide in a tightly sealed container in a cool, dry, and dark place.[11] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] The compound is likely sensitive to light and moisture.[3]
Section 3: Experimental Workflow and Causality
The following diagram illustrates the critical decision points and safety measures to be implemented throughout the experimental workflow.
Caption: A decision tree for responding to emergencies involving 2-iodo-N-(2-phenylethyl)acetamide.
Section 5: Toxicological and Ecological Information
5.1 Toxicological Profile (Inferred)
The toxicology of 2-iodo-N-(2-phenylethyl)acetamide has not been extensively studied. However, based on its structure, it is expected to be a potent alkylating agent. [1][2]Alkylating agents are often cytotoxic and may be carcinogenic, mutagenic, and teratogenic. [9][12]The primary routes of exposure are inhalation, ingestion, and skin contact. Symptoms of exposure may include irritation of the respiratory tract, skin, and eyes, as well as systemic toxicity. [3] 5.2 Ecological Information
The environmental impact of this compound has not been determined. However, due to its potential toxicity, it should not be released into the environment. [3]Iodo-containing organic compounds can be persistent and may have adverse effects on aquatic life. [6]
Section 6: Disposal Considerations
All waste containing 2-iodo-N-(2-phenylethyl)acetamide, including contaminated labware and PPE, must be treated as hazardous waste. [11]It should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste. Disposal must be carried out in accordance with all applicable federal, state, and local regulations. [13]One potential disposal method for iodo-organic compounds is high-temperature decomposition. [14]Another approach involves reduction of the iodine to iodide, which is generally less hazardous. [15]
References
- PubChem. (n.d.). 2-Iodo-N-phenylacetamide. National Center for Biotechnology Information.
-
Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]
-
West Liberty University. (2015, July 9). Safety data sheet. Retrieved from [Link]
- Fisher Scientific. (2018, January 26). SAFETY DATA SHEET. Retrieved from a relevant Fisher Scientific SDS page.
-
University of Wisconsin-Milwaukee. (n.d.). SOP-for-Sodium-Amide-1.docx. Retrieved from [Link]
- Kerfoot, E. J. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]
-
Reddit. (2021, June 4). How to store / dispose of Iodine crystals? r/chemhelp. Retrieved from [Link]
-
Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]
- Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S.
- Fisher Scientific. (2014, July 15). SAFETY DATA SHEET. Retrieved from a relevant Fisher Scientific SDS page.
-
Al-Awwad, N. A., et al. (2022). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Retrieved from [Link]
-
Liv Hospital. (2026, January 23). Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. Retrieved from [Link]
- PubChemLite. (n.d.). 2-iodo-n-(2-phenylethyl)acetamide (C10H12INO).
-
UBPBio. (2020, April 22). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Liv Hospital. (2026, January 23). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Retrieved from [Link]
-
Hospital Pharmacy Europe. (2006, November 1). Safe handling of cytotoxic drugs. Retrieved from [Link]
Sources
- 1. int.livhospital.com [int.livhospital.com]
- 2. int.livhospital.com [int.livhospital.com]
- 3. ubpbio.com [ubpbio.com]
- 4. PubChemLite - 2-iodo-n-(2-phenylethyl)acetamide (C10H12INO) [pubchemlite.lcsb.uni.lu]
- 5. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. uwm.edu [uwm.edu]
- 9. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Iodine Recycling Business – 株式会社合同資源 [godoshigen.co.jp]
- 15. reddit.com [reddit.com]
Technical Guide: Synthesis of 2-iodo-N-(2-phenylethyl)acetamide Precursors
Executive Summary
This guide details the synthesis of 2-iodo-N-(2-phenylethyl)acetamide , a potent electrophilic alkylating agent commonly utilized in chemoproteomics for cysteine mapping and as a covalent "warhead" in Fragment-Based Drug Discovery (FBDD).
While direct acylation using iodoacetyl chloride is theoretically possible, it is operationally hazardous and chemically unstable due to the light-sensitivity and hydrolytic instability of the acyl halide. Therefore, this guide establishes the Finkelstein Modification Route (Chloroacetylation
Part 1: Retrosynthetic Analysis & Strategy
To maximize yield and minimize handling of unstable intermediates, the synthesis is disconnected at the carbon-halogen bond rather than the amide bond.
-
Target: 2-iodo-N-(2-phenylethyl)acetamide
-
Intermediate: 2-chloro-N-(2-phenylethyl)acetamide (Stable, crystalline)
-
Starting Materials: 2-Phenylethylamine + Chloroacetyl chloride
Strategic Justification (The "Why")
-
Stability: Chloroacetyl chloride is significantly cheaper and more stable than iodoacetyl chloride.
-
Purification: The chloro-intermediate forms a stable solid that can be recrystallized to high purity before introducing the expensive and sensitive iodine atom.
-
Thermodynamics: The Finkelstein reaction is driven to completion by the insolubility of sodium chloride (NaCl) in acetone, acting as a self-sequestering driving force.
Part 2: Synthesis Workflow Visualization
The following diagram outlines the critical path, decision nodes, and quality control checkpoints.
Figure 1: Logical flow of the two-stage synthesis, highlighting the critical quality control (QC) checkpoint between acylation and halogen exchange.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 2-chloro-N-(2-phenylethyl)acetamide
Mechanism: Nucleophilic Acyl Substitution via Schotten-Baumann-like conditions in organic media.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Phenylethylamine | 1.0 | Nucleophile |
| Chloroacetyl chloride | 1.1 | Electrophile |
| Triethylamine (TEA) | 1.2 | HCl Scavenger |
| Dichloromethane (DCM) | Solvent | 10 mL per gram of amine |
Protocol
-
Setup: Flame-dry a round-bottom flask (RBF) and purge with nitrogen. Add 2-phenylethylamine and TEA to anhydrous DCM.
-
Cooling: Submerge the flask in an ice/water bath (0 °C).
-
Addition: Add chloroacetyl chloride dropwise over 15–20 minutes. Critical: Exothermic reaction. Rapid addition will generate impurities.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–3 hours.
-
Self-Validation (TLC): Spot the reaction mixture against the starting amine (Mobile phase: 30% EtOAc in Hexanes). The amine spot (low R_f, streaks) must disappear.
-
Workup:
-
Wash organic layer with 1M HCl (removes unreacted amine).
-
Wash with Sat. NaHCO
(removes unreacted acid chloride/acid). -
Wash with Brine, dry over MgSO
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or Hexanes/EtOAc if the solid is off-white.
Step 2: Finkelstein Exchange to 2-iodo-N-(2-phenylethyl)acetamide
Mechanism: S
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Chloro-Intermediate | 1.0 | Substrate |
| Sodium Iodide (NaI) | 2.0 - 3.0 | Nucleophile |
| Acetone (Dry) | Solvent | 10-15 mL per gram of substrate |
Protocol
-
Solvation: Dissolve the chloro-intermediate (from Step 1) in anhydrous acetone.
-
Reagent Preparation: Dissolve NaI in a minimum amount of acetone (or add solid directly if finely powdered).
-
Note: The solution may turn slightly yellow due to trace I
; this is normal.
-
-
Reaction: Add NaI to the substrate solution.[1][2][3] Attach a reflux condenser and shield the flask from light (aluminum foil wrap).
-
Reflux: Heat to mild reflux (approx. 60 °C) for 4–6 hours.
-
Self-Validation (Visual): A heavy white precipitate (NaCl) will form. This confirms the reaction is progressing.[4]
-
Workup:
-
Filter off the solid NaCl.
-
Concentrate the filtrate to remove acetone.
-
Dissolve residue in DCM and wash with 5% Sodium Thiosulfate (Critical Step: removes free iodine which causes dark coloration).
-
Dry over Na
SO and concentrate.
-
-
Storage: Store at -20 °C, protected from light.
Part 4: Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Moisture Control | Anhydrous Solvents | Chloroacetyl chloride hydrolyzes rapidly in water, lowering yield and generating HCl gas. |
| Light Exposure | Dark/Amber Glass | The C-I bond is weak (approx. 50 kcal/mol). Photolysis creates radicals, leading to product degradation. |
| NaI Stoichiometry | >2.0 Equivalents | Excess Iodide pushes the equilibrium to the right; NaCl precipitation prevents the reverse reaction. |
| Thiosulfate Wash | 5% Aqueous Solution | Removes trace elemental iodine ( |
Part 5: Safety & Handling (E-E-A-T)
Warning: 2-iodo-N-(2-phenylethyl)acetamide is a designed alkylating agent. It covalently modifies cysteine residues in proteins.
-
Sensitization: Iodoacetamides are potent skin and respiratory sensitizers. Double-gloving (Nitrile) is mandatory.
-
Inactivation: Spills should be treated immediately with an aqueous solution of sodium thiosulfate or cysteine to quench the electrophilic warhead.
-
Waste: Do not dispose of in general organic waste. Segregate into a dedicated "Halogenated/Alkylating Agents" waste stream.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism for Nucleophilic Acyl Substitution and Finkelstein reactions).
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
-
World Health Organization (WHO) & International Labour Organization (ILO). (2018). International Chemical Safety Cards (ICSC): Iodoacetamide. (Safety data regarding alkylating agents).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide formation and halogen exchange).
Sources
An In-Depth Technical Guide to the Electrophilic Characteristics of 2-iodo-N-(2-phenylethyl)acetamide
Foreword: The Strategic Utility of Covalent Probes in Modern Drug Discovery
In the landscape of contemporary drug discovery and chemical biology, the strategic application of covalent probes has emerged as a powerful tool for elucidating biological pathways and developing novel therapeutics.[1] These molecules, designed to form stable, covalent bonds with their biological targets, offer unparalleled advantages in target identification, validation, and the development of potent, long-acting inhibitors.[2] Among the arsenal of electrophilic warheads, haloacetamides, and specifically iodoacetamides, have a long-standing history as effective reagents for targeting nucleophilic residues in proteins.[3] This guide provides a detailed exploration of a specific iodoacetamide derivative, 2-iodo-N-(2-phenylethyl)acetamide, focusing on its synthesis, electrophilic characteristics, and its application as a tool for researchers, scientists, and drug development professionals.
Molecular Profile and Synthesis of 2-iodo-N-(2-phenylethyl)acetamide
Chemical Structure and Properties
2-iodo-N-(2-phenylethyl)acetamide is a derivative of iodoacetamide featuring a phenylethyl group attached to the amide nitrogen. This structural modification influences its physical and chemical properties, including solubility, steric hindrance, and ultimately, its reactivity profile.
| Property | Value | Source |
| Molecular Formula | C10H12INO | PubChem |
| Molecular Weight | 289.11 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | [4] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Ethanol) | [5] |
Rationale for the Phenylethyl Moiety
The inclusion of the N-(2-phenylethyl) group is not arbitrary. This moiety can be strategically employed to:
-
Enhance Binding Affinity: The phenyl group can participate in non-covalent interactions, such as pi-stacking and hydrophobic interactions, within a protein's binding pocket, thereby increasing the local concentration of the electrophilic warhead and promoting covalent modification.
-
Modulate Specificity: The size and shape of the phenylethyl group can introduce steric constraints that favor binding to specific protein targets over others, thus enhancing the selectivity of the probe.
-
Improve Cell Permeability: The lipophilic nature of the phenylethyl group can facilitate the passage of the molecule across cell membranes, enabling its use in cellular assays.
A Reliable Two-Step Synthesis Protocol
The synthesis of 2-iodo-N-(2-phenylethyl)acetamide can be efficiently achieved through a two-step process, beginning with the formation of the chloro-analogue followed by a halogen exchange reaction.
Step 1: Synthesis of 2-chloro-N-(2-phenylethyl)acetamide
This initial step involves the acylation of 2-phenylethylamine with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[6][7]
Experimental Protocol: Synthesis of 2-chloro-N-(2-phenylethyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same anhydrous solvent to the cooled reaction mixture dropwise over a period of 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.
-
Wash with brine to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 2-chloro-N-(2-phenylethyl)acetamide.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Finkelstein Reaction for the Synthesis of 2-iodo-N-(2-phenylethyl)acetamide
The second step is a classic Finkelstein reaction, where the chloro group of 2-chloro-N-(2-phenylethyl)acetamide is displaced by an iodo group using an excess of sodium iodide in a polar aprotic solvent like acetone.[8] The reaction is driven to completion by the precipitation of the less soluble sodium chloride in acetone.
Experimental Protocol: Synthesis of 2-iodo-N-(2-phenylethyl)acetamide
-
Reaction Setup: Dissolve the purified 2-chloro-N-(2-phenylethyl)acetamide (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Addition of Sodium Iodide: Add an excess of sodium iodide (typically 3-5 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of sodium chloride will form as the reaction proceeds.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude 2-iodo-N-(2-phenylethyl)acetamide.
-
-
Purification: The final product can be purified by recrystallization or column chromatography to obtain a high-purity compound.
Characterization: The identity and purity of the synthesized 2-iodo-N-(2-phenylethyl)acetamide should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][9][10][11]
The Electrophilic Heart of 2-iodo-N-(2-phenylethyl)acetamide
The electrophilic character of 2-iodo-N-(2-phenylethyl)acetamide is centered on the carbon atom alpha to the carbonyl group, which is rendered electron-deficient by the inductive effect of the adjacent carbonyl and the excellent leaving group ability of the iodide ion.
The SN2 Reaction Mechanism: A Covalent Embrace
2-iodo-N-(2-phenylethyl)acetamide reacts with nucleophiles, most notably the thiolate anion of cysteine residues, via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
Caption: SN2 reaction of 2-iodo-N-(2-phenylethyl)acetamide with a thiolate.
In this reaction, the nucleophilic thiolate attacks the electrophilic carbon, leading to a transition state where the S-C bond is forming and the C-I bond is breaking. The reaction concludes with the formation of a stable thioether bond and the departure of the iodide ion.
Reactivity Profile: The Impact of the N-Substituent
The reactivity of haloacetamides is significantly influenced by the nature of the halogen and the substituents on the amide nitrogen.
-
Iodo vs. Bromo vs. Chloro: Iodide is a superior leaving group compared to bromide and chloride, making iodoacetamides generally more reactive than their bromo- and chloro- counterparts.[3]
-
N-Substitution: The presence of an N-substituent, such as the phenylethyl group, can influence reactivity. Studies on N-phenyl iodoacetamide have shown it to be approximately 3-fold more reactive towards free cysteine than the parent iodoacetamide.[12] This increased reactivity can be attributed to electronic effects of the phenyl group. It is reasonable to extrapolate that 2-iodo-N-(2-phenylethyl)acetamide exhibits a similarly enhanced reactivity compared to iodoacetamide.
| Reagent | Second-Order Rate Constant (M⁻¹ min⁻¹) with Cysteine at pH 7 |
| Iodoacetamide | 36 |
| N-phenyl iodoacetamide | 110 |
Data from Poole et al. (2008)[12]
Selectivity and Potential for Off-Target Reactions
While cysteine is the primary target for iodoacetamides due to the high nucleophilicity of the thiolate anion, other nucleophilic amino acid residues can also react, particularly at higher pH values or with prolonged incubation times.[13][14][15]
-
Histidine: The imidazole side chain of histidine can be alkylated.
-
Lysine: The ε-amino group of lysine can react.
-
Methionine: The thioether side chain of methionine can be alkylated.
-
Aspartate and Glutamate: The carboxylate side chains of aspartate and glutamate can also be modified, though this is less common.[5][16][17]
-
N-terminus: The free amino group at the N-terminus of a protein or peptide is also a potential site for alkylation.[15]
It is therefore crucial to carefully control reaction conditions (pH, temperature, and stoichiometry) to maximize selectivity for cysteine residues.
Applications in Research and Drug Development
The well-defined electrophilic character of 2-iodo-N-(2-phenylethyl)acetamide makes it a valuable tool in several areas of research.
Covalent Labeling for Proteomics and Target Identification
2-iodo-N-(2-phenylethyl)acetamide can be used as a chemical probe to identify and profile the reactivity of cysteine residues within the proteome.[18][19][20][21] By incorporating a reporter tag (e.g., a fluorophore or a biotin moiety) into the phenylethyl group, researchers can:
-
Identify Hyper-reactive Cysteines: These are often found in the active sites of enzymes or at functionally important regulatory sites.
-
Profile Target Engagement: The probe can be used in competitive binding experiments to assess the binding of non-covalent inhibitors to a target protein.
-
Discover Novel Drug Targets: By identifying proteins that are covalently modified by the probe under specific cellular conditions, new potential therapeutic targets can be discovered.
Caption: Workflow for target identification using a tagged electrophilic probe.
Development of Covalent Inhibitors
The iodoacetamide moiety can serve as a "warhead" in the design of covalent inhibitors. By attaching it to a scaffold that provides selective binding to a target protein, a highly potent and long-acting inhibitor can be developed. The irreversible nature of the covalent bond can lead to a prolonged duration of action, which can be advantageous for certain therapeutic applications.
Concluding Remarks and Future Perspectives
2-iodo-N-(2-phenylethyl)acetamide represents a versatile and potent electrophilic probe with significant potential in chemical biology and drug discovery. Its straightforward synthesis, enhanced reactivity compared to iodoacetamide, and the tunability of the N-phenylethyl substituent make it an attractive tool for researchers. As our understanding of the "druggable" proteome continues to expand, the rational design and application of such covalent probes will undoubtedly play an ever-more critical role in the development of the next generation of precision medicines.
References
-
PrepChem. Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Available from: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Activity-based hydrazine probes for protein profiling of electrophilic functionality in therapeutic targets. ACS central science, 6(4), 547-558. Available from: [Link]
-
Organic Spectroscopy International. 2-chloro-N-(2-phenylethyl)acetamide. Available from: [Link]
-
Love, K. R., Catic, A., Schlieker, C., & Ploegh, H. L. (2009). Ubiquitin C-terminal electrophiles are activity-based probes for identification and mechanistic study of ubiquitin conjugating machinery. PubMed. Available from: [Link]
-
Matthews, M. L., He, L., Horning, B. D., & Bogyo, M. (2018). Discovery of Electrophiles and Profiling of Enzyme Cofactors. PMC. Available from: [Link]
-
Li, F., & Kool, E. T. (2013). Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling. PMC. Available from: [Link]
-
Love, K. R., Catic, A., Schlieker, C., & Ploegh, H. L. (2009). Ubiquitin C-Terminal Electrophiles Are Activity-Based Probes for Identification and Mechanistic Study of Ubiquitin Conjugating Machinery. ResearchGate. Available from: [Link]
-
García-Ramos, Y., & Ting, A. Y. (2011). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. Available from: [Link]
-
Ozawa, H. (1967). Bridging reagent for protein. II. The reaction of N,N'-polymethylene-bis(iodoacetamide) with cysteine and rabbit muscle aldolase. PubMed. Available from: [Link]
-
Sciencemadness Wiki. Chloroacetamide. Available from: [Link]
-
Poole, L. B., & Nelson, K. J. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. PMC. Available from: [Link]
-
Zhang, R., Liu, J., et al. (2026). Covalent modification of a glutamic acid inspired by HaloTag technology. PubMed. Available from: [Link]
-
Zhang, R., Liu, J., et al. (2026). Covalent modification of a glutamic acid inspired by HaloTag technology. ResearchGate. Available from: [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Available from: [Link]
-
Anson, M. L. (1941). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. PMC. Available from: [Link]
-
Zhang, R., Liu, J., et al. (2025). Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv. Available from: [Link]
-
Gancia, C., et al. (2003). N-t-butyliodoacetamide and Iodoacetanilide: Two New Cysteine Alkylating Reagents for Relative Quantitation of Proteins. PubMed. Available from: [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]
-
Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Available from: [Link]
-
Asiri, A. M., & Khan, S. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available from: [Link]
-
Yao, Y., & Yin, D. (2001). Overalkylation of a protein digest with iodoacetamide. PubMed. Available from: [Link]
-
Kennedy, D. C., et al. (2016). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2–) Formation from NaI, NaOCl, and HCl. PMC. Available from: [Link]
-
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Reagent for Iodotrimethylsilane. The Journal of Organic Chemistry, 44(8), 1247-1251. Available from: [Link]
-
Yang, Z., & Attygalle, A. B. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. PubMed. Available from: [Link]
-
Wishart, D. S. (2022). NMR Spectroscopy for Metabolomics Research. MDPI. Available from: [Link]
-
Hughes, S. J., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PMC. Available from: [Link]
-
Hertzberg, R. P., & Pope, A. J. (2000). Drug discovery and development: Role of basic biological research. PMC. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Why does Finkelstein reaction only work with R-Cl and NaI?. Available from: [Link]
Sources
- 1. BG - High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter [bg.copernicus.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-chloro-N-(2-phenylethyl)acetamide [orgspectroscopyint.blogspot.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 9. 2-Iodoacetamide(144-48-9) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Covalent modification of a glutamic acid inspired by HaloTag technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Ubiquitin C-terminal electrophiles are activity-based probes for identification and mechanistic study of ubiquitin conjugating machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Electrophiles and Profiling of Enzyme Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cysteine Alkylation using 2-iodo-N-(2-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation in Modern Research
In the landscape of proteomics, protein biochemistry, and drug development, the precise and stable modification of protein functional groups is paramount. Among the twenty proteinogenic amino acids, cysteine, with its nucleophilic thiol group, stands out for its unique reactivity and its crucial role in protein structure, function, and regulation. The ability to control the reactivity of cysteine residues is fundamental to a myriad of applications, from preventing unwanted disulfide bond formation in peptide mapping to introducing specific tags for protein quantification and functional studies.
2-iodo-N-(2-phenylethyl)acetamide is a valuable alkylating agent designed for the specific and irreversible modification of cysteine residues. This application note provides a comprehensive guide to the principles, best practices, and a detailed protocol for the effective use of 2-iodo-N-(2-phenylethyl)acetamide in your research endeavors. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and discuss critical considerations to ensure the success and reproducibility of your experiments.
Scientific Principles and Mechanistic Insights
The alkylation of cysteine residues by 2-iodo-N-(2-phenylethyl)acetamide proceeds via a well-established SN2 (bimolecular nucleophilic substitution) reaction mechanism. The process can be dissected into two key stages:
-
Reduction of Disulfide Bonds: In their native state, many proteins contain cysteine residues linked together through disulfide bonds (-S-S-). These bonds are crucial for maintaining the protein's tertiary and quaternary structure. To make the cysteine residues accessible for alkylation, these disulfide bonds must first be cleaved to yield free thiol (-SH) groups. This is typically achieved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation of Free Thiols: Once the disulfide bonds are reduced, the highly reactive thiol groups of the cysteine residues can act as nucleophiles. They attack the electrophilic carbon atom of the iodoacetamide moiety of 2-iodo-N-(2-phenylethyl)acetamide. This results in the displacement of the iodide leaving group and the formation of a stable, covalent thioether bond between the cysteine residue and the N-(2-phenylethyl)acetamide group. This modification effectively "caps" the cysteine residue, preventing it from re-forming disulfide bonds or participating in other reactions.[1]
The phenylethyl group of 2-iodo-N-(2-phenylethyl)acetamide can be particularly advantageous in certain applications. For instance, its hydrophobic nature may enhance the ionization efficiency of the modified peptides in mass spectrometry, potentially leading to improved signal intensity and detection.
Visualizing the Alkylation Workflow
Caption: A schematic overview of the two-stage process of cysteine alkylation.
Experimental Protocol: Cysteine Alkylation with 2-iodo-N-(2-phenylethyl)acetamide
This protocol provides a general guideline for the in-solution alkylation of cysteine residues in proteins. The optimal conditions may vary depending on the specific protein and downstream application.
Materials and Reagents
-
Protein sample in a suitable buffer (e.g., Tris-HCl, ammonium bicarbonate)
-
2-iodo-N-(2-phenylethyl)acetamide
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Urea (optional, for protein denaturation)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
Vortex mixer
-
pH meter or pH paper
Reagent Preparation
-
Protein Solution: Prepare the protein sample at a concentration of 1-5 mg/mL in a denaturing or non-denaturing buffer as required. For denaturing conditions, 6-8 M urea in 50 mM ammonium bicarbonate (pH 8.0) is commonly used.
-
Reducing Agent Stock Solution:
-
DTT: Prepare a 1 M stock solution in water. Store at -20°C in small aliquots.
-
TCEP: Prepare a 0.5 M stock solution in water. TCEP is more stable than DTT and can be stored at 4°C for several weeks.
-
-
2-iodo-N-(2-phenylethyl)acetamide Stock Solution: Prepare a 100 mM stock solution in a suitable organic solvent such as acetonitrile or dimethylformamide (DMF). This solution should be prepared fresh immediately before use and protected from light.
Step-by-Step Protocol
-
Protein Solubilization and Denaturation (if required):
-
Dissolve the protein sample in the chosen buffer. If using urea for denaturation, ensure it is completely dissolved.
-
-
Reduction of Disulfide Bonds:
-
Add the reducing agent to the protein solution to a final concentration of 5-10 mM (for DTT) or 2-5 mM (for TCEP).
-
Incubate the mixture at 56-60°C for 30-60 minutes with gentle shaking.
-
-
Cooling:
-
Allow the sample to cool to room temperature.
-
-
Alkylation of Cysteine Residues:
-
Add the freshly prepared 2-iodo-N-(2-phenylethyl)acetamide stock solution to the reduced protein sample to a final concentration of 15-20 mM. A 2-3 fold molar excess of the alkylating agent over the reducing agent is recommended.
-
Crucially, perform this step in the dark by wrapping the tube in aluminum foil or working in a dark room.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle shaking.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the alkylation reaction and consume any excess 2-iodo-N-(2-phenylethyl)acetamide, add DTT to a final concentration of 5-10 mM.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Clean-up for Downstream Analysis:
-
The alkylated protein sample is now ready for downstream applications such as enzymatic digestion followed by mass spectrometry, or for analysis by SDS-PAGE.
-
For mass spectrometry, it is often necessary to remove excess reagents and buffer components. This can be achieved by various methods, including:
-
Precipitation: Acetone or trichloroacetic acid (TCA) precipitation.
-
Buffer Exchange: Using spin columns or dialysis.
-
Solid-Phase Extraction (SPE): Using C18 or other suitable cartridges.
-
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations may require adjustment of reagent concentrations. |
| Reducing Agent (DTT) | 5-10 mM | A higher concentration may be needed for proteins with many disulfide bonds. |
| Reducing Agent (TCEP) | 2-5 mM | TCEP is generally more stable and effective at lower concentrations. |
| Alkylating Agent | 15-20 mM | A 2-3 fold molar excess over the reducing agent is a good starting point. |
| Reduction Temperature | 56-60°C | Higher temperatures can lead to unwanted side reactions. |
| Reduction Time | 30-60 minutes | |
| Alkylation Temperature | Room Temperature | |
| Alkylation Time | 30-60 minutes | |
| pH for Alkylation | 7.5 - 8.5 | The thiolate anion is the reactive species, so a slightly alkaline pH is optimal. |
Trustworthiness and Self-Validating Systems
To ensure the completeness and specificity of the cysteine alkylation, it is crucial to incorporate validation steps into your workflow.
-
Mass Spectrometry Analysis: The most direct way to verify the modification is through mass spectrometry. The alkylation of a cysteine residue with 2-iodo-N-(2-phenylethyl)acetamide results in a specific mass shift. By analyzing the mass of the protein or its tryptic peptides, you can confirm the presence of the modification and assess the efficiency of the reaction. The expected monoisotopic mass increase upon alkylation is 161.0429 Da .
-
Control Samples: Always include control samples in your experiments:
-
Un-alkylated control: A sample that has been reduced but not alkylated. This will help to identify any potential disulfide bond reformation.
-
No-reduction control: A sample that has been treated with the alkylating agent without prior reduction. This will confirm that the alkylation is specific to the reduced cysteine residues.
-
-
Titration of Alkylating Agent: For novel proteins or complex mixtures, it may be beneficial to perform a titration experiment with varying concentrations of 2-iodo-N-(2-phenylethyl)acetamide to determine the optimal concentration that achieves complete alkylation without significant off-target modifications.
Expertise and Causality Behind Experimental Choices
-
Choice of Reducing Agent: While DTT is a commonly used and effective reducing agent, TCEP offers several advantages. TCEP is odorless, more stable in solution, and is effective over a wider pH range. It also does not contain free thiols, which can simplify downstream analysis.
-
Importance of pH: The alkylation reaction is pH-dependent. The thiol group of cysteine has a pKa of approximately 8.3. At a pH above this value, the deprotonated thiolate anion (-S⁻) is the predominant species, which is a much stronger nucleophile than the protonated thiol (-SH). Therefore, maintaining a slightly alkaline pH (7.5-8.5) during the alkylation step significantly enhances the reaction rate and efficiency.
-
Reaction in the Dark: Iodoacetamide and its derivatives are light-sensitive and can degrade upon exposure to light, leading to the formation of reactive iodine species that can cause non-specific modifications to other amino acid residues such as tyrosine, histidine, and methionine.[2] Therefore, it is imperative to perform the alkylation step in the dark.
-
Quenching the Reaction: While not always strictly necessary, quenching the reaction with an excess of a thiol-containing reagent like DTT is good practice. This ensures that any unreacted 2-iodo-N-(2-phenylethyl)acetamide is consumed, preventing potential non-specific modifications during subsequent sample handling and analysis.
Authoritative Grounding & Comprehensive References
Synthesis of 2-iodo-N-(2-phenylethyl)acetamide
The synthesis of N-substituted 2-iodoacetamides can be achieved through a straightforward two-step process. First, 2-iodoacetic acid is activated, for example, by conversion to its acid chloride or by using a carbodiimide coupling agent. The activated iodoacetic acid is then reacted with the corresponding amine, in this case, 2-phenylethylamine, to form the desired amide.
A general synthetic scheme is as follows:
Caption: General synthetic route for 2-iodo-N-(2-phenylethyl)acetamide.
For a detailed protocol on the synthesis of similar N-substituted iodoacetamides, refer to the work by Chacón et al. (2003) who describe the synthesis of N-tert-butyl-2-iodoacetamide and 2-iodo-N-phenylacetamide.[3]
References
-
Chacón, E., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(15), 1645-1653. [Link]
-
Hale, J. E., et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical biochemistry, 333(1), 174-181. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150-5158. [Link]
-
Ren, D., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 13(12), 5580-5589. [Link]
-
PubChem. (n.d.). 2-iodo-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Iodoacetamide. [Link]
-
G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. [Link]
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Strategic Approach to Praziquantel Intermediate Synthesis via N-Alkylation with Iodoacetamide Derivatives
Abstract: Praziquantel (PZQ) remains the cornerstone therapy for schistosomiasis, a pervasive neglected tropical disease.[1] Its synthesis has been approached through various classical and modern methodologies, prominently featuring the Pictet-Spengler and Ugi reactions.[2][3] This application note details a targeted synthetic strategy for a key praziquantel intermediate by leveraging the high reactivity of iodoacetamide as an N-alkylating agent. We present a comprehensive protocol for the synthesis of an N-substituted aminomethyl tetrahydroisoquinoline, a pivotal precursor to the pyrazino[2,1-a]isoquinolin-4-one core of praziquantel. This guide provides not only a step-by-step experimental procedure but also the underlying chemical principles, troubleshooting insights, and critical safety considerations, tailored for researchers in medicinal chemistry and drug development.
Introduction and Strategic Rationale
The pyrazinoisoquinoline structure of Praziquantel is a highly effective anthelmintic agent, and its synthesis is a topic of significant academic and industrial interest.[4][5] Traditional synthetic routes often involve the acylation of amine intermediates with reagents like chloroacetyl chloride, followed by cyclization.[6][7] This note explores a nuanced alternative: the direct N-alkylation of a primary amine intermediate using iodoacetamide.
Causality Behind Experimental Choice: Why Iodoacetamide?
Iodoacetamide (IAA) is a potent alkylating agent, recognized for its high reactivity which stems from the excellent leaving group character of the iodide ion.[8] In biochemical applications, it is widely used to irreversibly modify cysteine residues in proteins.[9][10] In the context of organic synthesis, this reactivity can be harnessed to form C-N bonds under potentially milder conditions than those required for analogous chloro- or bromo-acetamides.
The core strategy presented here involves the SN2 reaction between a primary amine of a tetrahydroisoquinoline precursor and iodoacetamide. This reaction directly installs the CH2CONH2 moiety, which, after a subsequent acylation and intramolecular cyclization, forms the piperazinone ring of the praziquantel scaffold. This approach offers a direct pathway to a key intermediate, providing an alternative to the more common acylation-displacement sequences.
Proposed Synthetic Pathway
The overall strategy is a multi-step process beginning from a foundational isoquinoline derivative and culminating in an intermediate ready for final cyclization and acylation to yield praziquantel.
Caption: Overall synthetic scheme for Praziquantel utilizing a key N-alkylation step.
Safety and Handling Precautions
Trustworthiness through Safety: A robust protocol begins with uncompromising safety. Iodoacetamide is a toxic and hazardous substance that requires careful handling in a controlled laboratory environment.
-
Toxicity: Iodoacetamide is classified as toxic if swallowed, inhaled, or in contact with skin. It may cause allergic skin reactions and respiratory irritation.[11]
-
Handling: Always handle iodoacetamide in a certified chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[13][14]
-
Storage: Store iodoacetamide in a tightly sealed container, protected from light, and in a cool, dry place (typically +2 to +8 °C).[11]
-
Disposal: Dispose of all waste, including contaminated consumables, in accordance with local, state, and federal regulations for hazardous chemical waste.[14]
Experimental Protocol: N-Alkylation of 1-Aminomethyl-1,2,3,4-tetrahydroisoquinoline
This protocol details the core N-alkylation step. The synthesis of the starting material, 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline, can be achieved through established literature methods, such as those derived from the Reissert reaction.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 1-Aminomethyl-1,2,3,4-tetrahydroisoquinoline | C10H14N2 | 162.23 | 21397-51-1 | Synthesized in-house or sourced commercially |
| Iodoacetamide | C2H4INO | 184.96 | 144-48-9 | High purity (>98%) |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 | Anhydrous, finely powdered |
| Acetonitrile (ACN) | CH3CN | 41.05 | 75-05-8 | Anhydrous, HPLC grade |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | 141-78-6 | Reagent grade |
| Saturated Sodium Bicarbonate (aq.) | NaHCO3 | 84.01 | 144-55-8 | Prepared in deionized water |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 7647-14-5 | Prepared in deionized water |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | 7487-88-9 | For drying |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline (1.62 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (40 mL) to dissolve the starting material.
-
Add finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). The potassium carbonate acts as a mild base to scavenge the hydroiodic acid (HI) byproduct of the reaction.
-
-
Reagent Addition:
-
In a separate vial, dissolve iodoacetamide (1.85 g, 10.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL).
-
Rationale: Using a 1:1 stoichiometry of the amine to iodoacetamide minimizes the risk of dialkylation, where the secondary amine product reacts with another molecule of iodoacetamide.[15]
-
Add the iodoacetamide solution dropwise to the stirring suspension in the reaction flask over 10 minutes at room temperature.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82°C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Mobile phase: 9:1 Dichloromethane/Methanol). The product should be more polar than the starting amine.
-
Continue refluxing for 3-5 hours or until TLC analysis indicates complete consumption of the starting amine.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K2CO3 and KI). Wash the filter cake with a small amount of acetonitrile (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Rationale: The bicarbonate wash removes any residual acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product, N-(carboxamidomethyl)-1-aminomethyl-1,2,3,4-tetrahydroisoquinoline.
-
If necessary, purify the product further via column chromatography on silica gel using a gradient elution (e.g., 100% Dichloromethane to 95:5 Dichloromethane/Methanol).
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding to the next synthetic step.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the N-alkylation reaction.
Discussion and Troubleshooting
-
Side Reaction - Dialkylation: The primary side reaction of concern is the alkylation of the newly formed secondary amine product by another molecule of iodoacetamide.[15] This can be mitigated by:
-
Maintaining a strict 1:1 stoichiometry or even using a slight excess of the starting amine (e.g., 1.1 equivalents).
-
Adding the iodoacetamide solution slowly to avoid localized high concentrations.
-
Careful monitoring via TLC to stop the reaction once the primary amine is consumed.
-
-
Low Yield: If the reaction stalls or yields are low, ensure all reagents and solvents are completely anhydrous. Water can hydrolyze iodoacetamide and interfere with the reaction. The activity of the potassium carbonate is also critical; ensure it is finely powdered and dry.
-
Purification: The product contains both a secondary and a tertiary amine, as well as an amide, making it relatively polar. It may retain on silica gel. A mobile phase containing a small amount of methanol or triethylamine may be necessary to ensure efficient elution during chromatography.
Conclusion
This application note outlines a targeted and efficient protocol for the synthesis of a key praziquantel intermediate using iodoacetamide as a potent N-alkylating agent. By capitalizing on the high reactivity of the carbon-iodine bond, this method provides a direct route to install the N-carboxamidomethyl side chain, which is essential for the subsequent formation of the drug's core heterocyclic structure. Careful control of stoichiometry and reaction conditions is paramount to achieving high yields and minimizing side products. This protocol serves as a valuable, scientifically-grounded procedure for researchers exploring diverse synthetic pathways in medicinal chemistry and drug discovery.
References
-
Der Pharma Chemica. A Review on Synthetic Methods for Preparation of Praziquantel. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. API Case Study: Praziquantel. Available at: [Link]
-
Ovid. MCR Synthesis of Praziquantel Derivatives : Chemical Biology and Drug Design. Available at: [Link]
-
UBPBio. MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. Available at: [Link]
-
PMC. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Available at: [Link]
-
ResearchGate. Total Synthesis of (-)-Praziquantel: An Anthelmintic Drug. Available at: [Link]
-
PMC. MCR Synthesis of Praziquantel Derivatives. Available at: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. Pictet-Spengler. Available at: [Link]
-
OSTI.gov. ENANTIOSELECTIVE SYNTHESIS OF (S)-(+) PRAZIQUANTEL (PZQ). Available at: [Link]
-
ResearchGate. MCR Synthesis of Praziquantel Derivatives. Available at: [Link]
-
Wikipedia. Iodoacetamide. Available at: [Link]
- Google Patents. Process and intermediates for the synthesis of (r)-praziquantel.
-
University of South Florida Digital Commons. Efforts toward the First Enantioselective Total Synthesis of Praziquantel. Available at: [Link]
-
SERVA Electrophoresis GmbH. Safety data sheet - Iodoacetamide. Available at: [Link]
-
ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. Available at: [Link]
-
ResearchGate. Enantioselective synthesis of ( R)-(−)-praziquantel (PZQ) | Request PDF. Available at: [Link]
-
Der Pharma Chemica. An Improved Process for Preparation of Key Intermediates in the Synthesis of Praziquantel. Available at: [Link]
-
ResearchGate. Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isoquinolines. Available at: [Link]
-
Interchim. Iodoacetamide. Available at: [Link]
-
ACS Publications. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Available at: [Link]
-
PubMed. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available at: [Link]
-
ResearchGate. Synthesis of isoquinolines reported by Qi et al. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]
-
ResearchGate. Recent advances in the synthesis of isoquinoline and its analogue: a review. Available at: [Link]
-
ResearchGate. Merck KGaA synthesis of Praziquantel (left column) and the competing.... Available at: [Link]
-
RSC Publishing. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Available at: [Link]
-
ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]
-
Beilstein Journals. On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. Available at: [Link]
-
Beilstein Journals. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Available at: [Link]
-
PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Available at: [Link]
-
Ingenta Connect. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Der.... Available at: [Link]
-
PubMed. Overalkylation of a protein digest with iodoacetamide. Available at: [Link]
-
ARKAT USA, Inc. N-Acylation in combinatorial chemistry. Available at: [Link]
Sources
- 1. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Pictet-Spengler [orgspectroscopyint.blogspot.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US20170121330A1 - Process and intermediates for the synthesis of (r)-praziquantel - Google Patents [patents.google.com]
- 6. Praziquantel synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 9. interchim.fr [interchim.fr]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. serva.de [serva.de]
- 12. ubpbio.com [ubpbio.com]
- 13. aksci.com [aksci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeted Labeling of Buried Cysteine Residues with Hydrophobic Alkylating Agents
Abstract & Scientific Rationale
The accessibility of cysteine residues is a primary indicator of protein topology, folding stability, and conformational dynamics. While surface cysteines are readily modified by polar reagents, buried cysteines —located within the hydrophobic core or transmembrane domains—require specific strategies for accurate labeling.
This guide details the application of hydrophobic alkylating agents (e.g., N-ethylmaleimide, hydrophobic fluorophores) to probe these inaccessible regions. Unlike standard hydrophilic reagents (e.g., Iodoacetic acid) which are often electrostatically repelled or sterically hindered by the protein core, hydrophobic agents can partition into non-polar pockets or cross lipid bilayers, allowing for the interrogation of "cryptic" cysteines without complete denaturation, or ensuring complete alkylation of hydrophobic cores during differential labeling workflows.
Key Applications
-
Topology Mapping: Distinguishing between solvent-exposed and core/transmembrane residues.
-
Folding/Unfolding Dynamics: Monitoring the exposure of buried thiols under stress (thermal/chemical).
-
Antibody-Drug Conjugates (ADCs): Assessing the stability of conjugation sites.
Reagent Selection Guide: The Hydrophobic Advantage
The physicochemical properties of the alkylating agent dictate its access to buried residues.
| Reagent | Hydrophobicity | Charge (pH 7) | Permeability | Primary Application |
| N-ethylmaleimide (NEM) | Moderate/High | Neutral | Membrane Permeant | Labeling buried/transmembrane Cys; Rapid kinetics. |
| Iodoacetamide (IAM) | Low/Neutral | Neutral | Moderate | Standard proteomics; General alkylation. |
| Iodoacetic Acid (IAA) | Low (Hydrophilic) | Negative | Impermeant | Surface labeling only (excluded from hydrophobic cores). |
| Pyrene-Maleimide | Very High | Neutral | Core Partitioning | Fluorescent probing of hydrophobic pockets. |
| 4-Vinylpyridine (4-VP) | Moderate | Positive (pH < 5) | Moderate | Distinct mass shift (+105 Da) for differential MS. |
| MMTS | Moderate | Neutral | High | Reversible blocking (small size allows deep penetration). |
Critical Insight: NEM is the preferred "hydrophobic" reagent for kinetic studies. Its neutral, non-polar ethyl group allows it to penetrate hydrophobic pockets significantly faster than IAM, and it lacks the charge repulsion issues of IAA.
Experimental Workflow: Differential Alkylation
This protocol uses a "Lock-and-Key" approach: surface residues are "locked" with a hydrophilic reagent, the protein is unfolded, and buried residues are labeled with a distinct hydrophobic or heavy-isotope agent.
Visualization: Differential Alkylation Logic
Figure 1: Workflow for differential alkylation. Surface cysteines are capped first, followed by denaturation to expose and label buried residues with a distinguishable tag.
Protocol A: Differential Mass Spectrometry Mapping
Objective: To identify the exact sequence location of buried vs. exposed cysteines.
Materials
-
Buffer A (Native): 50 mM Ammonium Bicarbonate, pH 8.0 (Non-denaturing).
-
Buffer B (Denaturing): 8 M Urea in 50 mM Ammonium Bicarbonate.
-
Reagent 1 (Surface): Iodoacetamide (IAM) - Light (57.02 Da shift).
-
Reagent 2 (Buried): N-ethylmaleimide (NEM) - Hydrophobic (125.05 Da shift).
-
Alternative: d5-NEM (Heavy) or Vinylpyridine.
-
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Note: Avoid DTT during alkylation as it contains thiols that compete for the reagent.
Step-by-Step Methodology
-
Surface Labeling (Native State):
-
Dissolve 100 µg of protein in 100 µL Buffer A .
-
Add IAM to a final concentration of 5 mM (approx. 50-fold molar excess over thiols).
-
Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Mechanism: IAM caps all solvent-accessible cysteines. Buried cysteines remain reduced but sterically inaccessible.
-
-
Quenching & Cleanup (Critical):
-
Remove excess IAM using a Zeba™ Spin Desalting Column (7K MWCO) or extensive dialysis against Buffer A.
-
Why? Residual IAM will label buried cysteines once the protein is unfolded, destroying the differential signal.
-
-
Denaturation & Reduction:
-
Buried Labeling (Denatured State):
-
Digestion & Analysis:
Data Interpretation[5][6][7][8][9]
-
Peptides with +57.02 Da (Carbamidomethyl): Residue was Surface Exposed .
-
Peptides with +125.05 Da (N-ethylsuccinimide): Residue was Buried .
Protocol B: Probing Hydrophobic Pockets (Fluorescence)
Objective: To determine if a cysteine lies in a hydrophobic pocket without fully denaturing the protein, using the environment-sensitive probe Pyrene-Maleimide or ANM .
Principle
Certain fluorophores (like N-(1-anilinonaphthyl-4)maleimide, ANM) are non-fluorescent in water but highly fluorescent in hydrophobic environments. If labeling occurs and fluorescence is high, the cysteine is located in a hydrophobic pocket (or the probe has inserted itself into the core).
Methodology
-
Preparation: Prepare protein (5 µM) in PBS (pH 7.4).
-
Labeling: Add ANM or Pyrene-Maleimide (dissolved in DMSO) to 50 µM final concentration. Keep DMSO < 2%.
-
Kinetics: Monitor fluorescence immediately (Ex/Em for ANM: 355nm / 448nm).
-
Control: Perform the same reaction in the presence of 0.1% SDS (denatured).
-
Result:
-
High Fluorescence in Native vs. Denatured: The cysteine is in a hydrophobic pocket (buried but accessible to the hydrophobic probe).
-
No Fluorescence: Cysteine is fully inaccessible or oxidized.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Mixed Labeling (Both reagents on same site) | Incomplete surface labeling or "Breathing". | Increase Step 1 incubation time; Check protein stability (dynamic proteins "breathe," exposing buried residues transiently). |
| No Labeling of Buried Cys | Re-oxidation or steric hindrance. | Ensure TCEP is present during Step 4. Use a smaller hydrophobic reagent (e.g., Methyl Methanethiosulfonate - MMTS). |
| Precipitation | Hydrophobic reagents (Pyrene/NEM) aggregating. | Ensure organic solvent (DMSO/Acetonitrile) concentration is optimized (typically 5-10% is tolerated). |
| Over-alkylation (Lysine modification) | pH too high. | Maintain pH 7.0 - 7.5. Maleimides react with Lysines at pH > 8.0. |
References
-
NEM vs. MTSES for Accessibility: Kaback, H. R., et al. "Site-Directed Alkylation of Cysteine to Test Solvent Accessibility of Membrane Proteins." Nature Protocols, 2007. Link
-
Differential Alkylation Strategy: Held, J. M., & Gibson, B. W. "Regulatory Control of the Proteome by Reversible Cysteine Oxidation." Molecular & Cellular Proteomics, 2012. Link
-
Hydrophobic Probes (ANM): Kanaoka, Y., et al. "Fluorescent Thiol Reagents.[5] VI. N-(1-Anilinonaphthyl-4)maleimide; A Fluorescent Hydrophobic Probe Directed to Thiol Groups in Protein."[5] Biochimica et Biophysica Acta (BBA), 1973.[5] Link
-
Reagent Reactivity Profiles: Cline, D. J., et al. "New Water-Soluble Phosphine Reagents for Reduction of Disulfide Bonds." Biochemistry, 2004. (Explains TCEP utility). Link
-
Mass Spec Alkylation Guide: Sechi, S., & Chait, B. T. "Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification."[4][6][7] Analytical Chemistry, 1998.[7] Link
Sources
- 1. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In situ alkylation of cysteine residues in a hydrophobic membrane protein immobilized on polyvinylidene difluoride membranes by electroblotting prior to microsequence and amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
Application Note: Selective N-Acylation of Phenethylamine with Chloroacetyl Chloride
Abstract & Scope
This technical guide details the procedure for reacting phenethylamine (2-phenylethan-1-amine) with chloroacetyl chloride to synthesize
Critical Terminology Clarification: While often categorized loosely under "alkylation" in bench discussions due to the addition of a carbon chain, this reaction is mechanistically an N-acylation (amide bond formation).[1] The resulting product contains a reactive
Target Product:
Chemical Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway (Acyl Substitution).[1][2] The nitrogen lone pair of phenethylamine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.
Reaction Pathway (DOT Visualization)
The following diagram illustrates the formation of the tetrahedral intermediate and the role of the base in scavenging HCl.
Figure 1: Mechanistic flow of the N-acylation reaction.[1]
Safety & Handling (Critical)
Chloroacetyl chloride is a potent lachrymator and corrosive agent.[3] It causes severe eye damage and respiratory distress.
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
-
Quench Hazard: Chloroacetyl chloride reacts violently with water.[3] Never add water directly to the neat reagent.[4]
Experimental Protocols
Method A: Anhydrous Conditions (Gold Standard)
Recommended for high-purity applications and small-to-medium scale (100 mg – 10 g).[1]
Reagents:
-
Phenethylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (
) or DIPEA (1.2 – 1.5 equiv) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solvation: Dissolve Phenethylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Submerge the flask in an ice/water bath (
). Allow 10 minutes for thermal equilibration. -
Addition: Dilute Chloroacetyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes via a pressure-equalizing addition funnel or syringe pump.[1]
-
Note: The reaction is exothermic. Rapid addition will generate white smoke (
) and may cause impurity formation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (See Section 5).
Method B: Schotten-Baumann Conditions (Biphasic)
Recommended for scale-up (>10 g) or when anhydrous solvents are unavailable.[1]
Reagents:
-
Phenethylamine (1.0 equiv)
-
Chloroacetyl chloride (1.2 equiv)
-
Potassium Carbonate (
) or NaOH (2.0 equiv) -
Solvent System: DCM / Water (1:1 ratio)[1]
Procedure:
-
Dissolve Phenethylamine in DCM.
-
Dissolve
in water. -
Combine the two phases in a flask with vigorous stirring.
-
Cool to
. -
Add Chloroacetyl chloride dropwise.
-
Stir vigorously at RT for 3 hours. The base neutralizes the HCl in the aqueous phase, driving the reaction in the organic phase.
Workup & Purification Workflow
Figure 2: Standard workup protocol for amide isolation.[1]
Quality Control & Data Validation
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | May appear as viscous oil initially; scratch to induce crystallization.[1] |
| Yield (Method A) | 85 – 95% | Anhydrous conditions typically yield higher purity. |
| Yield (Method B) | 75 – 85% | Lower yield due to potential hydrolysis of acid chloride. |
| TLC ( | ~0.4 – 0.6 | Solvent: 30% EtOAc in Hexanes. Product is less polar than amine. |
Characterization (Self-Validating Signatures)
-
NMR (CDCl
, 400 MHz):-
4.05 ppm (s, 2H): The diagnostic singlet for the
group. If this integrates to < 2H or appears as a doublet, check for hydrolysis or elimination byproducts. -
3.60 ppm (q, 2H): Methylene protons adjacent to Nitrogen (
).[1] - 2.85 ppm (t, 2H): Benzylic methylene protons.
- 6.50 ppm (br s, 1H): Amide N-H proton.
-
4.05 ppm (s, 2H): The diagnostic singlet for the
-
Mass Spectrometry (LC-MS):
-
Look for
and the characteristic Chlorine isotope pattern ( ratio of 3:1).
-
Troubleshooting & Optimization
-
Issue: Product "Oils Out" and won't crystallize.
-
Solution: The product can form a supercooled liquid. Dissolve in a minimum amount of hot Ethanol, add Hexane until cloudy, and store at
. Scratching the glass with a spatula often induces nucleation.
-
-
Issue: Low Yield / Hydrolysis.
-
Solution: Ensure Chloroacetyl chloride is high quality (clear, not yellow). If using Method B, increase the excess of acid chloride to 1.5 equiv to account for hydrolysis competition.
-
-
Issue: Bis-acylation.
-
Solution: Rare with secondary amides, but if observed, ensure strict
control during addition and avoid large excesses of acid chloride.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94921, 2-Chloro-N-phenethylacetamide. Retrieved from [Link]
-
Jacobs, W. A., & Heidelberger, M. (1927). Chloroacetamide.[4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 1, p. 153. (Foundational protocol for chloroacetylation). Retrieved from [Link]
-
Abdel-Latif, E., et al. (2019).[1][10] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications. (Review of N-chloroacetylation methods). Retrieved from [Link][10][11]
Sources
- 1. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. img.guidechem.com [img.guidechem.com]
- 4. actylislab.com [actylislab.com]
- 5. chemos.de [chemos.de]
- 6. chemicalbull.com [chemicalbull.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(2-Phenylethyl)chloroacetamide | CAS 13156-95-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Note: High-Throughput Cysteine Profiling & Covalent Fragment Screening
This Application Note is designed for researchers in Chemical Biology and Drug Discovery. It details the use of 2-iodo-N-(2-phenylethyl)acetamide as a Covalent Fragment and Cysteine-Reactive Probe .
While "Click Chemistry" traditionally refers to CuAAC (Azide-Alkyne), the reaction between iodoacetamides and thiols is widely classified under Nucleophilic Substitution Click Chemistry (Thiol-Click) due to its high efficiency, irreversible nature, and aqueous compatibility.
Compound: 2-iodo-N-(2-phenylethyl)acetamide CAS: 64297-97-8 Class: Cysteine-Reactive Electrophile / Covalent Fragment Primary Application: Covalent Fragment-Based Drug Discovery (FBDD) & Activity-Based Protein Profiling (ABPP).
Introduction & Chemical Basis[1][2][3][4][5][6][7]
2-iodo-N-(2-phenylethyl)acetamide consists of a hydrophobic phenethylamine scaffold linked to a reactive
Mechanism of Action: SN2 Thiol Alkylation
The primary application relies on the nucleophilic attack of a cysteine thiolate (
-
Selectivity: High for Cysteine (over Lysine/Serine) at pH 7.5–8.0.
-
Kinetics: Rapid, second-order reaction.
-
Bioorthogonality: Not bioorthogonal in live cells (reacts with endogenous thiols), but highly specific in purified systems or when used as a competitive probe.
Why this specific molecule?
In Fragment-Based Drug Discovery (FBDD), the "phenylethyl" group acts as a molecular probe that tests hydrophobic pockets near surface cysteines. If the phenylethyl group binds to a pocket, it increases the local concentration of the warhead, accelerating the covalent reaction (proximity-induced reactivity).
Experimental Protocols
Protocol A: Intact Protein Mass Spectrometry Screening
Use this protocol to determine if the fragment covalently binds to your target protein.
Materials:
-
Target Protein (Purified, >90% purity, in PBS or HEPES).
-
Compound: 2-iodo-N-(2-phenylethyl)acetamide (100 mM stock in DMSO).
-
Control: Iodoacetamide (generic blocker).
-
LC-MS grade Formic Acid and Acetonitrile.
Workflow:
-
Preparation: Dilute Target Protein to 5 µM in Reaction Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl). Avoid DTT/BME as they will quench the probe.
-
Incubation: Add the compound to a final concentration of 50 µM (10x excess). Final DMSO concentration should be <1%.
-
Reaction: Incubate at Room Temperature (RT) for 60 minutes.
-
Quenching: Add formic acid to 1% final concentration to protonate thiols and stop the reaction.
-
Analysis: Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap MS. Deconvolute the spectrum.
Data Interpretation (Table 1):
| Observation | Mass Shift ( | Conclusion |
| No Shift | 0 Da | No binding (Non-hit). |
| Single Adduct | +161.0 Da | Hit: Specific covalent modification (Mono-alkylation). |
| Multiple Adducts | +322 Da / +483 Da | Non-specific binding (Promiscuous alkylator). |
Note: The mass addition is calculated as the MW of the fragment (289.1 Da) minus the leaving group Iodide (126.9 Da) + Proton loss adjustment if applicable. Net addition of the N-(2-phenylethyl)acetamide group is approx +161 Da.
Protocol B: Gel-Based Competition ABPP (Activity-Based Protein Profiling)
Use this protocol to assess if the fragment binds to the active site or a functional cysteine by competing with a generic fluorescent probe.
Materials:
-
Probe: Desthiobiotin-Iodoacetamide or Rhodamine-Iodoacetamide (Generic "Click" Probe).
-
Competitor: 2-iodo-N-(2-phenylethyl)acetamide.[1]
-
Reagents: SDS-PAGE gel, Coomassie stain, Fluorescent scanner.
Workflow:
-
Pre-incubation: Incubate Protein (1 µM) with the Competitor (variable: 10 µM, 50 µM, 100 µM) for 30 mins at RT.
-
Labeling: Add the Fluorescent Probe (e.g., IA-Rhodamine) at 1 µM. Incubate for 30 mins.
-
Quenching: Add 4x SDS-Loading Buffer (containing
-mercaptoethanol) and boil for 5 mins. -
Separation: Run SDS-PAGE.
-
Visualization: Scan for fluorescence.
Result Logic:
-
High Fluorescence: The fragment did not block the cysteine.
-
Loss of Fluorescence: The fragment successfully bound and "masked" the cysteine from the generic probe.
Visualization of Pathways[6]
Diagram 1: The Thiol-Click Mechanism
This diagram illustrates the specific chemical transformation driving the application.
Caption: The SN2 reaction mechanism where the protein thiolate displaces iodine, forming a stable conjugate.
Diagram 2: Covalent Fragment Screening Workflow
This logic flow guides the decision-making process during drug discovery screening.
Caption: Decision tree for validating 2-iodo-N-(2-phenylethyl)acetamide hits via Mass Spectrometry.
Critical Considerations & Troubleshooting
pH Sensitivity
The reactivity of the iodoacetamide group is strictly pH-dependent.
-
pH < 7.0: Reaction is slow; cysteine is protonated (SH).
-
pH > 8.5: Risk of reacting with Lysine residues (non-specific background) or hydrolysis of the iodine.
-
Optimal: pH 7.5 – 8.0.
"Dark" Reactions (False Positives)
Iodoacetamides are sensitive to light. The C-I bond can undergo homolytic cleavage under UV light, creating radicals.
-
Protocol Adjustment: Always perform incubations in the dark or using amber tubes.
Stability
The compound is stable in DMSO but hydrolyzes slowly in water.
-
Best Practice: Prepare fresh aqueous dilutions from DMSO stock immediately before use. Do not store aqueous solutions.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968.
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795.
-
Domainex. "Fragment-Based Covalent Ligand Screening Strategy." Domainex Technology Overview.
Sources
mass spectrometry sample preparation with N-phenethyl-2-iodoacetamide
Application Note: Enhancing Proteomic Coverage of Hydrophilic Peptides via Hydrophobic Tagging with N-Phenethyl-2-Iodoacetamide (PE-IAA)
Abstract
In bottom-up proteomics, small and highly hydrophilic peptides often elute in the column void volume or fail to retain sufficiently on standard C18 reversed-phase columns, leading to sequence coverage gaps. This application note details the protocol for using N-phenethyl-2-iodoacetamide (PE-IAA) as a cysteine alkylating agent. Unlike standard iodoacetamide (IAA), PE-IAA introduces a hydrophobic phenethyl moiety (+162.09 Da) to cysteine residues.[1] This modification significantly increases the hydrophobicity of cysteine-containing peptides, enhancing their retention, separation efficiency, and ionization in LC-MS/MS workflows.
Introduction & Scientific Rationale
The Problem: The "Void Volume" Loss
Standard proteomics workflows utilize iodoacetamide (IAA) to cap cysteine thiols, preventing disulfide bond reformation.[2] IAA adds a small carbamidomethyl group (+57.02 Da), which is polar.[1] Consequently, short cysteine-containing peptides (3–6 amino acids) or those rich in polar residues often exhibit insufficient hydrophobicity (LogP) to bind to C18 stationary phases.[1] These peptides are lost in the flow-through (void volume) or co-elute with salts, resulting in ion suppression and loss of identification.
The Solution: Hydrophobic Tagging with PE-IAA
N-phenethyl-2-iodoacetamide (PE-IAA) replaces the primary amide of IAA with a phenethyl amide.
-
Mechanism: The reaction proceeds via a standard nucleophilic substitution (
) where the thiolate anion of the reduced cysteine attacks the -carbon of the PE-IAA, displacing the iodide leaving group. -
Effect: The addition of the bulky, aromatic phenethyl group increases the retention time of the modified peptides, moving them out of the void volume and into the gradient where they can be effectively separated and ionized.
Chemical Reaction & Mass Shift
Figure 1: Reaction mechanism of Cysteine alkylation with PE-IAA.
Materials & Reagents
| Reagent | Specification | Critical Note |
| N-phenethyl-2-iodoacetamide | >98% Purity | Hydrophobic. Must be dissolved in organic solvent.[1] |
| Ammonium Bicarbonate (AmBic) | 50 mM, pH 8.0 | Freshly prepared.[1] |
| Dithiothreitol (DTT) | 500 mM Stock | Reductant.[1] |
| Acetonitrile (ACN) | LC-MS Grade | Required to solubilize PE-IAA.[1] |
| Trypsin | Sequencing Grade | Protease.[1] |
| Formic Acid (FA) | LC-MS Grade | For quenching/acidification.[1] |
Detailed Protocol
Step 1: Stock Solution Preparation
-
PE-IAA Stock (200 mM): Dissolve N-phenethyl-2-iodoacetamide in 100% ACN.
-
DTT Stock (500 mM): Dissolve in 50 mM AmBic.
Step 2: Protein Denaturation & Reduction[1]
-
Dilute protein sample to 1–2 mg/mL in 50 mM AmBic .
-
Add DTT to a final concentration of 5 mM .[1]
-
Incubate at 56°C for 30 minutes (or 95°C for 5 min).
-
Checkpoint: Ensure the sample cools to room temperature (RT) before proceeding.[1]
-
Step 3: Hydrophobic Alkylation (The Critical Step)
-
Add PE-IAA Stock to a final concentration of 15 mM (approx.[1] 3x molar excess over DTT).[1]
-
CRITICAL: Ensure the final solution contains at least 20–30% (v/v) ACN .
-
Reasoning: The organic co-solvent maintains the solubility of the PE-IAA reagent. If the solution turns cloudy, add more ACN immediately until clear.[1]
-
-
Incubate at Room Temperature for 45 minutes in the dark.
-
Note: Avoid higher temperatures to prevent non-specific alkylation of N-termini or Lysines.[1]
-
Step 4: Quenching & Digestion
-
Quench excess PE-IAA by adding DTT to a final concentration of 15 mM (matching the alkylating agent).[1] Incubate for 5 min.
-
Dilute the sample with 50 mM AmBic to reduce the ACN concentration to < 10% .[1]
-
Causality: High organic solvent concentration inhibits Trypsin activity.[1]
-
-
Add Trypsin (1:50 enzyme-to-protein ratio).[1]
-
Incubate overnight at 37°C.
Step 5: Desalting & LC-MS Injection
-
Acidify digest with Formic Acid (to pH < 3).[1]
-
Desalt using C18 StageTips or SPE cartridges.[1]
-
Dry in a vacuum centrifuge and reconstitute in 0.1% FA for LC-MS.
Experimental Workflow Diagram
Figure 2: Step-by-step sample preparation workflow emphasizing the organic solvent requirement.
Mass Spectrometry & Data Analysis Settings
To identify peptides labeled with PE-IAA, specific modification parameters must be configured in your search engine (MaxQuant, Proteome Discoverer, Mascot, etc.).[1]
Modification Parameters
| Parameter | Setting |
| Modification Name | Cys-PE-IAA (Custom) |
| Description | N-phenethyl-2-iodoacetamide cysteine adduct |
| Composition Added | C10 H11 N O (Net addition to Cysteine S) |
| Monoisotopic Mass Shift | +162.0919 Da |
| Type | Fixed Modification (if 100% labeling intended) |
| Residue Specificity | Cysteine (C) |
Calculation Verification:
-
Added Group:
-
Formula:
(Note: The H from the thiol is lost, and the I from reagent is lost). -
Exact Mass:
Da.[1] -
Comparison: Standard Carbamidomethylation is +57.0215 Da.[1]
Chromatographic Behavior
-
Retention Time Shift: Expect a significant right-shift (later elution) for cysteine-containing peptides compared to IAA-labeled counterparts.[1]
-
Hydrophobicity: The phenethyl group adds significant hydrophobicity.[1] Gradient optimization (e.g., starting at higher %B) may be necessary if analyzing only Cys-peptides.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation during Alkylation | Insufficient organic solvent.[1] | Ensure reaction buffer contains 20–30% ACN.[1] PE-IAA is not water-soluble.[1] |
| Incomplete Alkylation | pH drift or old reagent.[1] | Verify pH is 8.[1][3]0. Prepare PE-IAA stock fresh immediately before use.[1] |
| Poor Digestion Efficiency | High ACN concentration.[1] | You must dilute the sample after alkylation so ACN is <10% before adding Trypsin.[1] |
| Unexpected Mass Shifts | Over-alkylation.[1] | Check for +162 Da on N-termini or Lysines.[1] Reduce alkylation time or reagent concentration if observed. |
References
-
Gaskell, S. J., et al. (2003).[1] "N-t-butyliodoacetamide and Iodoacetanilide: Two New Cysteine Alkylating Reagents for Relative Quantitation of Proteins."[1][4] Rapid Communications in Mass Spectrometry. (Discusses the synthesis and application of hydrophobic N-alkyl iodoacetamides). Link
-
Williams, S. M., et al. (2009).[1] "Solid-Phase Extraction and Hydrophobic Tagging for the Quantification of Oxytocin." Journal of The American Society for Mass Spectrometry.[1] (Demonstrates the utility of N-alkyl iodoacetamides for retaining small hydrophilic peptides). Link
-
Hansen, R. E., & Winther, J. R. (2009).[1] "An Introduction to Methods for Analyzing Thiols and Disulfides: Reactions, Reagents, and Practical Considerations." Analytical Biochemistry. (Foundational chemistry of alkylation). Link
-
Boja, E. S., & Fales, H. M. (2001).[1] "Overalkylation of a Protein Digest with Iodoacetamide." Analytical Chemistry. (Critical reference for troubleshooting side-reactions). Link
Sources
Application Note & Protocol: Cysteine-Specific Protein Modification using 2-iodo-N-(2-phenylethyl)acetamide
Introduction: The Strategic Role of Cysteine Alkylation in Protein Research
In the landscape of proteomics and drug discovery, the precise chemical modification of proteins is a cornerstone technique for elucidating structure, function, and interactions. 2-iodo-N-(2-phenylethyl)acetamide is a specialized alkylating agent designed for the covalent modification of cysteine residues within proteins and peptides. As a derivative of iodoacetamide (IAA), it leverages a well-established and highly efficient chemistry to target the nucleophilic thiol (-SH) group of cysteine.[1][2]
This modification is critical for several reasons:
-
Preventing Disulfide Re-formation: In mass spectrometry-based proteomics, proteins are typically denatured and their disulfide bonds are reduced to linearize the polypeptide chains for enzymatic digestion. Alkylation with reagents like 2-iodo-N-(2-phenylethyl)acetamide "caps" the resulting free thiols, forming a stable thioether bond and preventing them from re-oxidizing and forming disulfide bridges.[1][2] This ensures accurate and reproducible peptide analysis.
-
Enzyme Inhibition: The active sites of many enzymes, particularly cysteine proteases and deubiquitinases (DUBs), contain a catalytically essential cysteine residue. Irreversible alkylation of this residue by iodoacetamide derivatives can be used to inhibit enzyme activity, making them valuable tools for activity-based protein profiling (ABPP) and inhibitor screening.[3][4]
-
Structural Probes: The introduction of the N-(2-phenylethyl) group provides a bulky, hydrophobic moiety that can be used to probe specific environments within a protein's structure or to introduce unique tags for bioconjugation and pull-down experiments.
This guide provides a comprehensive overview of the reaction mechanism, optimization strategies, and detailed protocols for the effective use of 2-iodo-N-(2-phenylethyl)acetamide in your research.
Mechanism of Action: The Chemistry of Cysteine Alkylation
The reaction between 2-iodo-N-(2-phenylethyl)acetamide and a protein cysteine residue is a classic S-alkylation, a type of nucleophilic substitution reaction (SN2). The process is fundamentally dependent on the chemical state of the cysteine's side chain.
-
Deprotonation is Key: The thiol group (-SH) of a cysteine residue has a pKa typically around 8.5. For the reaction to proceed efficiently, the thiol must be deprotonated to its conjugate base, the highly nucleophilic thiolate anion (-S⁻).[5] This is why the reaction pH is a critical parameter.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom adjacent to the iodine atom on the 2-iodo-N-(2-phenylethyl)acetamide molecule.
-
Irreversible Bond Formation: This attack displaces the iodide ion (a good leaving group), resulting in the formation of a stable, irreversible thioether bond. The resulting modification is a carboxyamidomethyl-cysteine derivative with an attached phenylethyl group.
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Incomplete Alkylation (seen in MS data as unmodified cysteines) | 1. Insufficient reagent concentration.2. Reagent degraded (old, light exposure).3. Reaction time too short or temperature too low.4. Reaction pH was too low (<7.5). | 1. Ensure a sufficient molar excess of the alkylating reagent over all thiols (including DTT).2. Always prepare the iodoacetamide solution fresh and keep it protected from light.<[6]br>3. Increase incubation time to 45-60 minutes.4. Verify the pH of your reaction buffer is between 7.5 and 8.5. |
| Non-specific Labeling (alkylation of Lys, Met, His) | 1. Reaction pH was too high (>9.0).2. Large excess of alkylating reagent.3. Incubation time was too long. | 1. Lower the reaction pH to be within the 7.5-8.5 range.<[7]br>2. Reduce the concentration of the alkylating reagent, while still maintaining an excess.3. Reduce the incubation time to 30 minutes. |
| Low Peptide/Protein ID Rate in MS | 1. Incomplete reduction or alkylation leading to complex spectra.2. Side reactions modifying other residues, changing peptide masses unexpectedly. | 1. Re-optimize reduction and alkylation steps using the control protocol (Protocol 2).2. Strictly adhere to optimized conditions (pH, concentration, time) to ensure clean and specific labeling. |
References
-
Chen, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574-2582. [Link]
-
National Center for Biotechnology Information (2024). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PubMed Central. [Link]
-
ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE. Science topic. [Link]
-
Wikipedia. (2023). Iodoacetamide. [Link]
-
Holmgren, A., & Björnstedt, M. (1980). Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli. Journal of Biological Chemistry, 255(21), 10344-10350. [Link]
-
Royal Society of Chemistry. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. [Link]
-
Gevaert, K., et al. (2003). N-t-butyliodoacetamide and Iodoacetanilide: Two New Cysteine Alkylating Reagents for Relative Quantitation of Proteins. Journal of Mass Spectrometry, 38(11), 1205-1212. [Link]
-
Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 375(2), 187-195. [Link]
-
Semantic Scholar. (2020). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]
-
Le-Moan, N., et al. (2014). Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry. e-Repositori UPF. [Link]
-
Taylor & Francis. (n.d.). Iodoacetamide – Knowledge and References. [Link]
-
University of Washington. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]
-
Ferrer-Sueta, G., & Radi, R. (2009). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology, 2, 31. [Link]
-
UBPBio. (n.d.). 2-Iodoacetamide. Protein Expression / Purification Reagents. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158. [Link]
-
Gallien, S., et al. (2015). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Antioxidants & Redox Signaling, 23(8), 731-743. [Link]
-
Hopax. (n.d.). The Indispensable Role of Iodoacetamide in Modern Proteomics. [Link]
-
Parker, W. R., & Gauthier, J. W. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of The American Society for Mass Spectrometry, 28(9), 1968-1971. [Link]
-
G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. nbinno.com [nbinno.com]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. ubpbio.com [ubpbio.com]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Tetrahydroisoquinolines via Triflic Anhydride-Mediated Bischler-Napieralski Cyclization
Executive Summary
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous therapeutic agents (e.g., Solifenacin, Nomifensine) and natural alkaloids. Traditional synthesis via the Bischler-Napieralski reaction typically utilizes phosphoryl chloride (
This Application Note details a chemoselective, mild protocol using Trifluoromethanesulfonic Anhydride (
Key Advantages:
-
Mild Conditions: Avoids boiling
; reaction proceeds at ambient temperature. -
Chemoselectivity: Tolerates acid-sensitive groups due to buffered conditions.
-
Scalability: Protocol is adaptable from milligram to multigram scales.
Scientific Principles & Mechanism[1]
The Challenge of the Amide Bond
Acetamides are inherently stable due to resonance delocalization of the nitrogen lone pair into the carbonyl. To effect cyclization, the carbonyl oxygen must be converted into a potent leaving group.
Mechanistic Pathway[4][5][6][7]
-
Activation:
is a "super-electrophile." It reacts with the amide oxygen to form an -triflylimidate (Imidoyl Triflate). -
Base Buffering: 2-Chloropyridine acts as a non-nucleophilic base, preventing the formation of triflic acid while not interfering with the electrophile.
-
Cyclization: The imidoyl triflate (or the resulting nitrilium ion) is sufficiently electrophilic to induce an intramolecular Friedel-Crafts-type attack by the pendant aryl ring, forming the 3,4-dihydroisoquinoline (DHIQ) salt.
-
Reduction: The imine bond of the DHIQ is selectively reduced by
to the secondary amine (THIQ).[2]
Mechanistic Diagram
Figure 1: Mechanistic pathway from acetamide activation to THIQ formation.
Comparative Analysis: vs.
The following data summarizes the efficiency gains when switching from traditional conditions to the
| Parameter | Traditional Method ( | Modified Method ( |
| Activation Agent | Phosphoryl Chloride ( | Triflic Anhydride ( |
| Temperature | Reflux (80–110°C) | |
| Reaction Time | 2 – 12 Hours | 20 – 60 Minutes |
| Functional Group Tolerance | Low (Acid/Heat sensitive fail) | High (Esters, halides, ethers stable) |
| Typical Yield (Cyclization) | 50 – 70% | 85 – 95% |
| Safety Profile | High Risk (Thermal runaway) | Moderate (Corrosive, but controlled) |
Detailed Experimental Protocols
Reagents and Equipment
-
Precursor:
-phenethylacetamide (1.0 equiv). -
Activator: Trifluoromethanesulfonic anhydride (
, 1.1–1.2 equiv). Freshly distilled or high-grade commercial. -
Base: 2-Chloropyridine (1.2–1.5 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Reductant: Sodium Borohydride (
, 2.0–3.0 equiv). -
Atmosphere: Dry Nitrogen or Argon.
Protocol A: Cyclization to Dihydroisoquinoline (DHIQ)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Dissolution: Add
-phenethylacetamide (1.0 mmol) and 2-Chloropyridine (1.2 mmol) to the flask. Add anhydrous DCM (5.0 mL, 0.2 M concentration). -
Cooling: Submerge the flask in an ice/water bath (
). Allow to equilibrate for 10 minutes. -
Activation: Add
(1.1 mmol) dropwise via syringe over 5 minutes.-
Observation: The solution may turn yellow/orange, indicating iminium formation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (
). Stir for 30–45 minutes.-
Monitoring: Check consumption of starting material by TLC (Note: The intermediate DHIQ salt is polar).
-
-
Quench/Workup:
-
Cool back to
.[5] -
Slowly add saturated aqueous
to neutralize triflic acid salts. -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Checkpoint: The crude DHIQ is often pure enough for reduction. If storage is needed, keep under inert gas at
(DHIQs are unstable to oxidation).
-
Protocol B: Reduction to Tetrahydroisoquinoline (THIQ)
-
Solvation: Dissolve the crude DHIQ residue from Protocol A in Methanol (MeOH, 5.0 mL).
-
Cooling: Cool the solution to
. -
Reduction: Add
(2.5 mmol) portion-wise over 5 minutes.-
Caution: Hydrogen gas evolution will occur. Ensure venting.
-
-
Completion: Stir at
for 15 minutes, then warm to RT for 30 minutes. -
Workup:
-
Quench with water (1 mL) or 1M HCl (carefully) to destroy excess hydride.
-
Basify to pH > 10 using 1M NaOH (to ensure the amine is free-based).
-
Extract with DCM or EtOAc (
mL). -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (typically DCM/MeOH/NH4OH or EtOAc/Hexanes) yields the pure THIQ.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for THIQ synthesis.
Troubleshooting & Critical Parameters
Moisture Sensitivity
The imidoyl triflate intermediate is highly sensitive to moisture.
-
Symptom: Recovery of starting amide or hydrolysis to the ester.
-
Fix: Ensure DCM is distilled over
or passed through activated alumina. Use a fresh bottle of .
Regioselectivity
If the aryl ring has meta-substituents, cyclization can occur at two positions (para or ortho to the substituent).
-
Insight: Electron-donating groups (EDGs) like -OMe direct the cyclization para to themselves (steric control usually favors the less hindered position).
-
Control: Using the milder
method often improves regioselectivity compared to thermal conditions by strictly following kinetic control.
"Dead" Reactions
If no cyclization occurs despite activation:
-
Cause: The aryl ring may be too electron-deficient (e.g., nitro or cyano substituents).
-
Solution: This protocol relies on electrophilic aromatic substitution. Strongly deactivating groups may require transition-metal catalyzed C-H activation methods instead of Bischler-Napieralski.
References
-
Movassaghi, M., & Hill, M. D. (2008).[1] A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and
-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link] -
Charette, A. B., & Grenon, M. (2001). Spectroscopic Studies of the Electrophilic Activation of Amides with Triflic Anhydride and Pyridine. Canadian Journal of Chemistry, 79(11), 1694–1703. [Link]
-
Larsen, R. D., et al. (1991).[1] A Modified Bischler-Napieralski Procedure for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. [Link][3]
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
Application Notes and Protocols for Differential Labeling of Cysteine Thiols in Proteomic Analysis
Introduction: The Critical Role of Cysteine Thiols in Proteome Dynamics
The thiol group of cysteine is a uniquely reactive functional group within the proteome. Its nucleophilicity, which is significantly influenced by the local protein microenvironment, allows it to participate in a diverse array of biochemical functions.[1][2][3] Cysteine residues are often found in the active sites of enzymes, where they act as potent nucleophiles in catalysis.[1][3] They are also key players in maintaining protein structure through the formation of disulfide bonds and are central to redox signaling pathways via a variety of oxidative post-translational modifications (PTMs).[4][5] These modifications, including S-nitrosylation, S-glutathionylation, and the formation of sulfenic, sulfinic, and sulfonic acids, are critical for regulating protein function in response to cellular signals and environmental stressors like reactive oxygen species (ROS).[5][6]
Given the pivotal role of cysteine thiols, the ability to globally and quantitatively analyze their reactivity and modification state is of paramount importance in both basic research and drug development. Differential labeling strategies, coupled with mass spectrometry-based proteomics, provide a powerful toolkit to achieve this. These methods enable researchers to compare the reactivity of cysteine residues across different cellular states, identify the targets of electrophilic drugs, and uncover novel sites of functional regulation within the proteome.[7][8] This guide provides an in-depth overview of the principles, applications, and detailed protocols for the differential labeling of cysteine thiols.
Core Principles of Differential Cysteine Labeling
The fundamental principle of differential cysteine labeling is to distinguish between different populations of cysteine thiols within one or more samples based on their reactivity. This is typically achieved by using a combination of isotopically light and heavy versions of a cysteine-reactive chemical probe.[4][9] The general workflow involves the following key steps:
-
Initial Labeling: In the first step, one population of cysteine thiols is "blocked" or labeled with a specific reagent. For instance, in a redox proteomics experiment, reduced cysteines in a control sample might be labeled with a "light" isotopic version of a reagent, while the corresponding cysteines in a treated sample are also labeled with the light reagent.[4]
-
Reduction of Reversibly Oxidized Thiols: Following the initial blocking of reduced thiols, a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is used to reduce any reversibly oxidized cysteine residues (e.g., disulfides, sulfenic acids).[10][11][12]
-
Second Labeling Step: The newly exposed thiol groups are then labeled with a "heavy" isotopic version of the same or a different cysteine-reactive probe.[5][6]
-
Sample Combination and Proteomic Analysis: The differentially labeled samples are then combined, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy isotopes allows for the relative quantification of the two populations of cysteine-containing peptides.[4][7]
This differential approach allows for the ratiometric comparison of cysteine reactivity or oxidation status between different experimental conditions, providing a quantitative readout of changes in the thiol proteome.[5][6]
A Comparative Overview of Cysteine-Reactive Chemistries
The choice of cysteine-reactive probe is a critical determinant of the success and specificity of a differential labeling experiment. The two most common classes of reagents are those based on iodoacetamide and maleimide chemistries.
| Reagent Class | Reaction Mechanism | Advantages | Disadvantages |
| Iodoacetamide (IAM) and Derivatives | S-alkylation of the thiol group.[9][13] | High reactivity, forms a stable thioether bond.[14] | Can exhibit off-target reactivity with other nucleophilic residues like methionine, histidine, and lysine, especially at higher pH.[14] |
| Maleimide and Derivatives | Michael addition to the thiol group.[10][11][12] | Highly specific for thiols at neutral pH.[10][11] The resulting thioether bond can be less stable than that formed by iodoacetamides, particularly at higher pH. | Can undergo hydrolysis at alkaline pH, reducing labeling efficiency. |
In addition to these classic reagents, a variety of other electrophilic "warheads" have been developed for more specialized applications in chemical proteomics.[15][16]
Experimental Workflow for Differential Cysteine Labeling
The following diagram illustrates a general workflow for a differential cysteine labeling experiment aimed at quantifying changes in reversible cysteine oxidation.
Caption: General workflow for differential cysteine labeling to quantify reversible oxidation.
Protocol 1: Differential Alkylation with Isotopically Labeled N-Ethylmaleimide (NEM) for Redox Proteomics
This protocol is designed to quantify changes in the reversible oxidation state of cysteine thiols between two samples (e.g., control vs. treated).[5][6]
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
d(0)-N-ethylmaleimide (light NEM)
-
d(5)-N-ethylmaleimide (heavy NEM)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Urea
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Initial Thiol Blocking:
-
Lyse cells or homogenize tissues in a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitors. Crucially, include 50 mM d(0)-NEM in the lysis buffer to immediately block all reduced cysteine thiols.[6]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Acetone Precipitation to Remove Excess NEM:
-
To an equal protein amount from each sample, add 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Pellet the precipitated protein by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant and wash the pellet with ice-cold 80% acetone.
-
Allow the protein pellet to air dry briefly.
-
-
Reduction and Heavy Labeling:
-
Resuspend the protein pellet in a buffer containing 8 M urea and 50 mM ammonium bicarbonate.
-
Add TCEP to a final concentration of 10 mM to reduce the reversibly oxidized cysteines. Incubate at 37°C for 30 minutes.
-
Add d(5)-NEM to a final concentration of 20 mM to label the newly reduced thiols. Incubate at room temperature in the dark for 1 hour.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Analyze the desalted peptides by LC-MS/MS. The relative abundance of peptides containing d(0)-NEM versus d(5)-NEM will reflect the ratio of reduced to reversibly oxidized cysteines for a given thiol.[6]
-
Protocol 2: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) for Cysteine Reactivity Profiling
isoTOP-ABPP is a powerful technique for the quantitative, proteome-wide analysis of cysteine reactivity.[1][17][18] This method can be used to identify hyper-reactive cysteines that often play key functional roles.[1][2][3]
Materials:
-
Proteome samples (e.g., cell lysates)
-
Cysteine-reactive probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne, IA-alkyne)
-
Isotopically light and heavy cleavable biotin-azide tags (TEV-biotin-azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose resin
-
TEV protease
-
Standard proteomics reagents for digestion and LC-MS/MS analysis
Procedure:
-
Proteome Labeling with IA-alkyne:
-
Treat two proteome samples (e.g., control and drug-treated) with a sub-saturating concentration of IA-alkyne to label reactive cysteines. Incubate at room temperature for 30 minutes. The concentration of IA-alkyne should be optimized to label the more reactive cysteines without labeling all thiols.
-
-
Click Chemistry for Tagging:
-
To the control sample, add the "light" TEV-biotin-azide tag, CuSO4, TCEP, and TBTA to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
To the treated sample, add the "heavy" TEV-biotin-azide tag and the same click chemistry reagents.
-
Incubate both reactions at room temperature for 1 hour.
-
-
Sample Combination and Enrichment:
-
Combine the light- and heavy-labeled proteomes in a 1:1 ratio.
-
Add streptavidin agarose resin to the combined sample to enrich for the biotin-tagged proteins. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Isotopic Peptide Elution:
-
Resuspend the streptavidin resin in a digestion buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.0).
-
Reduce disulfide bonds with TCEP and alkylate the remaining free cysteines with iodoacetamide.
-
Dilute the urea and perform an on-bead tryptic digest overnight at 37°C.
-
Wash the beads to remove non-biotinylated peptides.
-
Elute the isotopically labeled, probe-modified peptides by cleaving the TEV linker with TEV protease.
-
-
LC-MS/MS Analysis and Data Interpretation:
Workflow for isoTOP-ABPP
Caption: Workflow for isoTOP-ABPP to profile cysteine reactivity.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls and the nature of the differential analysis. Key aspects that ensure the trustworthiness of the data include:
-
Label-Swap Experiments: For the differential alkylation protocol, performing a replicate experiment where the "light" and "heavy" labels are swapped between the control and treated samples can help to identify and correct for any potential bias introduced by the labels themselves.
-
Internal Controls: In every analysis, the vast majority of cysteine-containing peptides are not expected to change in their modification state. These peptides serve as internal controls, and their heavy-to-light ratios should be close to 1:1.
-
Dose-Response and Time-Course Studies: For experiments investigating the effects of a drug or treatment, performing dose-response and time-course studies can provide further validation of the observed changes in cysteine reactivity.
Conclusion
Differential labeling of cysteine thiols is a versatile and powerful strategy in proteomics that provides unique insights into protein function, regulation, and drug-target engagement. The choice of labeling chemistry and experimental workflow should be tailored to the specific biological question being addressed. By carefully considering the principles and protocols outlined in this guide, researchers can confidently explore the dynamic landscape of the cysteine thiol proteome.
References
-
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., Bachovchin, D. A., Mowen, K., Baker, D., & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. [Link]
- (No direct link available for the PDF, but the content is
-
Abbasov, M. E., Gnad, F., & Mann, M. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics, 15(1), 223–230. [Link]
-
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., Bachovchin, D. A., Mowen, K., Baker, D., & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. PubMed, 21151103. [Link]
-
Hoch, D., Abegg, D., & Adibekian, A. (2018). Cysteine-reactive probes and their use in chemical proteomics. Chemical Communications, 54(40), 5024–5036. [Link]
-
MS Bioworks. Reactive Cysteine Profiling. [Link]
-
Hoch, D., Abegg, D., & Adibekian, A. (2018). Cysteine-reactive probes and their use in chemical proteomics. Semantic Scholar. [Link]
-
Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). A perspective on cysteine-reactive activity-based probes. Chemical Communications, 50(84), 12636–12647. [Link]
-
Shaaltiel, Y., & Glickman, M. H. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 20(5), 843–847. [Link]
-
Click Chemistry Tools. Protocol: Maleimide labeling of proteins and other thiolated biomolecules. [Link]
-
van der Reest, J., Lultsin, V., Komen, J. C., & van der Sluis, B. (2018). Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications, 9(1), 1584. [Link]
-
Hampton, M. B., & Reddie, K. G. (2008). Proteomic approaches to the characterization of protein thiol modification. Current Opinion in Chemical Biology, 12(1), 41–46. [Link]
-
McConnell, E. W., Smythers, A. L., & Hicks, L. M. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry, 31(8), 1699–1707. [Link]
-
Zhou, Y. F., Zhang, L., Niu, Z. L., & Wang, Z. A. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Biomolecules, 15(1), 1. [Link]
-
Abbasov, M. E., Gnad, F., & Mann, M. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics, 15(1), 223–230. [Link]
-
ResearchGate. The general workflow of the isoTOP-ABPP platform. [Link]
-
Gu, H., & Robinson, R. A. (2016). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Frontiers in Aging Neuroscience, 8, 203. [Link]
-
McConnell, E. W., Smythers, A. L., & Hicks, L. M. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. PubMed, 32573231. [Link]
-
Kéki, S., Nagy, G., & Vékey, K. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]
-
Cheslett, D., Jackson, M. J., & Vasilaki, A. (2018). Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging. Journal of Proteome Research, 17(10), 3466–3481. [Link]
-
Cheslett, D., Jackson, M. J., & Vasilaki, A. (2018). Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging. Journal of Proteome Research, 17(10), 3466–3481. [Link]
-
Mtoz Biolabs. Isotop ABPP. [Link]
-
Li, X., & Li, X. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Molecules, 23(4), 868. [Link]
-
Kéki, S., Nagy, G., & Vékey, K. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]
-
Gu, H., & Robinson, R. A. (2016). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Aging Neuroscience, 8, 203. [Link]
-
Scribd. IsoTOP-ABPP: Profiling Cysteine Reactivity. [Link]
-
Smith, D. L., & Frey, B. L. (2006). Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. Journal of the American Society for Mass Spectrometry, 17(11), 1541–1549. [Link]
Sources
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]
- 8. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of 2-iodo-N-(2-phenylethyl)acetamide Stock Solution
Abstract & Application Context
This guide details the preparation of a high-integrity stock solution for 2-iodo-N-(2-phenylethyl)acetamide (CAS: 144-48-9 analog; PubChem CID: 14285353). Unlike the water-soluble reagent iodoacetamide (IAA) used in standard proteomics, this derivative contains a hydrophobic phenylethyl group. This structural modification alters its solubility profile and membrane permeability, making it a distinct probe for targeting cysteine residues within hydrophobic protein pockets or for use in live-cell activity-based protein profiling (ABPP).
Critical Mechanism:
The compound functions as an irreversible alkylating agent.[1][2] The iodine atom acts as an excellent leaving group, facilitating a nucleophilic attack by the thiolate anion (
Chemical Properties & Safety Profile[3][4]
Physicochemical Data
| Property | Specification | Notes |
| Formula | ||
| MW | 289.11 g/mol | Significant increase over generic IAA (184.96 g/mol ) |
| Appearance | White to off-white solid | Yellowing indicates free iodine release (degradation) |
| Solubility | DMSO (>100 mM), Ethanol | Poor water solubility due to phenylethyl moiety |
| Reactivity | High (Electrophile) | Light and moisture sensitive |
Safety & Hazard Directives
-
Class: Alkylating Agent (Potential Carcinogen/Sensitizer).
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Inactivation: Spills should be neutralized with an excess of thiol (e.g., 10% cysteine or methionine solution) before disposal.
Protocol: Stock Solution Preparation
Objective: Prepare a 50 mM stock solution in anhydrous DMSO. Yield: 1.0 mL
Reagents & Equipment[5][6][7]
-
Solid Reagent: 2-iodo-N-(2-phenylethyl)acetamide (Purity >95%).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO),
99.9%, stored over molecular sieves.-
Rationale: Water promotes hydrolysis of the carbon-iodine bond, generating the inactive hydroxy-acetamide.
-
-
Vessel: Amber glass vial with PTFE-lined cap (1.5 mL or 4 mL).
-
Rationale: Amber glass prevents photolytic cleavage of the C-I bond. PTFE prevents leaching of plasticizers by DMSO.
-
-
Gas: Argon or Nitrogen stream (optional but recommended).[3]
Step-by-Step Procedure
-
Equilibration: Allow the vial of solid reagent to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing:
-
Place the amber vial on an analytical balance.
-
Weigh 14.45 mg of 2-iodo-N-(2-phenylethyl)acetamide.
-
Calculation:
. - .
-
-
Solubilization:
-
Add 1000 µL (1.0 mL) of anhydrous DMSO directly to the vial.
-
Note: Do not use plastic pipette tips for long-term storage; glass pipettes are preferred if available.
-
-
Mixing:
-
Vortex vigorously for 30 seconds.
-
If solid remains, sonicate in a water bath for 60 seconds at room temperature. Avoid heating, as heat accelerates iodine elimination.
-
-
Inert Gas Purge (Critical for Stability):
-
Gently blow a stream of Argon or Nitrogen over the headspace of the vial for 10 seconds to displace oxygen and humidity.
-
-
Storage:
-
Seal tightly. Wrap the cap with Parafilm.
-
Store at -20°C (stable for 3 months) or -80°C (stable for 6-12 months).
-
Workflow Visualization
Diagram 1: Preparation Workflow
The following diagram outlines the critical path for preparing the stock solution, emphasizing the "No-Moisture" and "No-Light" checkpoints.[4]
Caption: Critical path for stock preparation emphasizing moisture control and light protection.
Diagram 2: Mechanism of Action (Cysteine Alkylation)
Understanding the reaction mechanism is vital for troubleshooting pH and buffer incompatibility.
Caption: SN2 alkylation mechanism. The reaction requires a basic pH (7.5-8.[5]5) to generate the reactive thiolate.
Quality Control & Troubleshooting
QC Validation: LC-MS
Before using a stored stock for critical experiments, validate purity via LC-MS.
-
Expected Mass:
Da.[6] -
Degradation Marker: If a peak at
Da is observed (loss of iodine + hydroxylation), the stock has hydrolyzed and is inactive. -
Free Iodine Test: If the solution turns yellow/brown, free iodine (
) has formed. Discard immediately as is a non-specific oxidant.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Crash out" effect in aqueous buffer | Dilute slowly with vortexing. Ensure final DMSO concentration is <1% (or up to 5% if assay tolerates). |
| Yellow discoloration | Photolysis of C-I bond | Discard. Prepare fresh in amber vials. Store in dark. |
| Low labeling efficiency | Buffer pH too low | Adjust buffer pH to 7.5–8.0. The thiol ( |
| Non-specific labeling | Excess reagent or time | Reduce concentration (try 10-50 µM) or reaction time. |
Usage Guidelines
-
Buffer Compatibility:
-
Recommended: HEPES, PBS, Tris (pH 7.5–8.5).
-
Forbidden: DTT,
-Mercaptoethanol (BME).[7] These reducing agents contain thiols and will scavenge the probe before it labels the protein. Use TCEP if a reducing environment is required (TCEP does not contain thiols).
-
-
Dilution Strategy:
-
Prepare a "Working Solution" (e.g., 10x or 50x) in the assay buffer immediately before use.
-
Do not store aqueous dilutions; the half-life of iodoacetamides in water at pH 8 is roughly 2-4 hours.
-
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795.
-
PubChem Compound Summary. (2024). 2-iodo-N-(2-phenylethyl)acetamide (CID 14285353).[6] National Center for Biotechnology Information.
-
Sigma-Aldrich. (n.d.).[7] Iodoacetamide Handling and Storage Technical Bulletin.
Sources
- 1. ubpbio.com [ubpbio.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PubChemLite - 2-iodo-n-(2-phenylethyl)acetamide (C10H12INO) [pubchemlite.lcsb.uni.lu]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 2-iodo-N-(2-phenylethyl)acetamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of 2-iodo-N-(2-phenylethyl)acetamide in aqueous buffers. This document offers in-depth technical advice, step-by-step protocols, and a foundational understanding of the principles behind solubility enhancement.
Introduction: The Challenge of a Hydrophobic Moiety
2-iodo-N-(2-phenylethyl)acetamide is a compound of interest in various biochemical and pharmacological studies. Its structure, featuring a phenyl group, contributes to a significant hydrophobic character, often leading to poor solubility in aqueous buffers. This low solubility can manifest as precipitation, inconsistent assay results, and difficulties in achieving desired experimental concentrations. This guide is designed to systematically address these challenges.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with 2-iodo-N-(2-phenylethyl)acetamide.
Q1: What is the best solvent to prepare a stock solution of 2-iodo-N-(2-phenylethyl)acetamide?
A1: Due to its hydrophobic nature, 2-iodo-N-(2-phenylethyl)acetamide should first be dissolved in a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice as it can dissolve a wide range of polar and non-polar compounds.[1][2] Other options include N,N-dimethylformamide (DMF) or ethanol. The choice of solvent may depend on the tolerance of your specific experimental system.
Q2: My compound precipitates when I dilute my stock solution into my aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is rapidly diluted in the aqueous buffer, causing the compound to exceed its solubility limit in the final solution. To prevent this, add the stock solution to the aqueous buffer slowly while vortexing or stirring. It is also crucial to ensure the final concentration of the organic solvent is as low as possible and that the final concentration of the compound does not exceed its aqueous solubility limit.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO should be kept to a minimum, as it can have cytotoxic effects and influence cellular processes.[3][4][5][6] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe, although this is cell-line dependent.[5] It is highly recommended to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.[7] Concentrations above 1% are often toxic to most mammalian cells in culture.[6]
Q4: Can I use pH adjustment to improve the solubility of 2-iodo-N-(2-phenylethyl)acetamide?
A4: The solubility of compounds with ionizable groups can be significantly altered by pH.[8][9][10] However, 2-iodo-N-(2-phenylethyl)acetamide is a neutral compound and lacks readily ionizable functional groups. Therefore, adjusting the pH of the buffer is unlikely to have a significant impact on its solubility.[11]
Q5: Are there any other methods to increase the aqueous solubility of my compound?
A5: Yes, several strategies can be employed. The use of co-solvents, which are substances added in small amounts to a primary solvent to increase the solubility of a poorly-soluble compound, is a common approach.[12][13] Additionally, excipients like cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[14][15][16][17]
Systematic Troubleshooting Guide
This section provides a structured approach to resolving solubility issues with 2-iodo-N-(2-phenylethyl)acetamide.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the required amount of 2-iodo-N-(2-phenylethyl)acetamide. For example, for 1 mL of a 10 mM stock solution, weigh 2.89 mg (Molecular Weight: 289.12 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until the compound is fully dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer and bring it to the experimental temperature.
-
Vortexing: Place the aqueous buffer on a vortex mixer set to a medium speed.
-
Slow Addition: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution dropwise into the buffer.
-
Final Mixing: Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation.
Data Presentation
Table 1: Properties of Common Organic Solvents for Stock Solutions
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Aprotic solvent, dissolves both polar and non-polar compounds.[1] |
| N,N-Dimethylformamide (DMF) | High | 153 | Aprotic solvent, similar properties to DMSO. |
| Ethanol | High | 78.4 | Protic solvent, generally less toxic than DMSO and DMF. |
Advanced Solubility Enhancement
Using Cyclodextrins
Cyclodextrins are a family of cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[14][16][18] The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior remains exposed to the aqueous environment.[15][17]
Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. DMSO in cell based assays - Scientist Solutions.
- Vertex AI Search. What effects does DMSO have on cell assays? - Quora.
- Vertex AI Search. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Vertex AI Search. Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
- Vertex AI Search.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ...
- Vertex AI Search. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC.
- Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Vertex AI Search. Adjusting for the effects of DMSO on cell line growth and viability in experiments - Benchchem.
- Vertex AI Search. 2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703 - PubChem.
- Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search. pH and Solubility - AP Chem | Fiveable.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology.
- Vertex AI Search. 8.11 pH and Solubility | AP Chemistry.
- Vertex AI Search. 2-iodo-n-(2-phenylethyl)acetamide (C10H12INO) - PubChemLite.
- Vertex AI Search.
- Vertex AI Search. What Happens to Solubility When You Change the pH? (17.6) | General Chemistry.
- Vertex AI Search. 2-Iodoacetamide CAS#: 144-48-9 - ChemicalBook.
- Vertex AI Search. 2-Iodoacetamide - Solubility of Things.
- Vertex AI Search. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Vertex AI Search. N-(2-IODO-PHENYL)-2-PHENYL-ACETAMIDE AldrichCPR | Sigma-Aldrich.
- Vertex AI Search. Chemical Properties of Acetamide, N-(2-phenylethyl)- (CAS 877-95-2) - Cheméo.
- Vertex AI Search.
- Vertex AI Search. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem - NIH.
- Vertex AI Search. 2-Iodoacetamide - UBPBio.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. quora.com [quora.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajptonline.com [ajptonline.com]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. mdpi.com [mdpi.com]
preventing precipitation of hydrophobic iodoacetamide derivatives
Technical Support Center: Hydrophobic Iodoacetamide Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting and best practices for working with hydrophobic iodoacetamide derivatives. As a Senior Application Scientist, I understand that unexpected precipitation of these critical reagents can halt promising experiments. This resource combines foundational chemical principles with field-proven protocols to help you overcome these challenges and ensure the success of your protein labeling and modification workflows.
Core Principles: Why Do Hydrophobic Reagents Precipitate?
Hydrophobic iodoacetamide derivatives are powerful tools for site-specific protein modification, particularly for alkylating cysteine residues. However, their inherent low affinity for water creates a significant experimental hurdle. Precipitation is not a random event; it is governed by predictable physicochemical principles.
-
Solubility Mismatch: The primary cause of precipitation is the stark difference in polarity between the hydrophobic reagent and the aqueous buffer system required for most biological experiments. When a concentrated stock of the reagent in an organic solvent is introduced into the aqueous buffer, the reagent molecules are driven out of solution as they self-associate to minimize contact with water—a phenomenon driven by the hydrophobic effect.
-
Local Concentration Effects: Pipetting a concentrated organic stock directly into an aqueous buffer creates transient, localized areas of extremely high reagent concentration. Before the reagent has a chance to disperse, it exceeds its solubility limit in the mixed solvent environment, causing it to crash out of solution.
-
Protein-Induced Precipitation: In some cases, the addition of the hydrophobic reagent can induce the protein itself to precipitate. This can happen if the labeling reaction alters the protein's surface charge or increases its overall hydrophobicity to a critical point, leading to aggregation.[1][2]
Understanding these core principles is the first step toward designing experiments that prevent precipitation and ensure efficient and specific labeling.
Troubleshooting Guide: Common Precipitation Scenarios
This section addresses specific issues you may encounter in a question-and-answer format, providing both the rationale and the solution for each problem.
Q1: My hydrophobic iodoacetamide derivative precipitated instantly when I added it to my protein in the aqueous buffer. What went wrong?
This is a classic sign of poor reagent dispersion and exceeding the local solubility limit. The hydrophobic reagent molecules aggregated faster than they could find and react with their protein targets.
Immediate Solutions:
-
Change Addition Method: Never add the concentrated stock directly to the full volume of the protein solution. Instead, add the reagent to a small volume of vigorously vortexing buffer first, or add it drop-wise to the side of the tube while vortexing the protein solution to maximize initial dispersion.
-
Pre-mix with a Co-solvent: Before adding the reagent to your protein, try mixing it with a small amount of a water-miscible organic co-solvent that is already present in your reaction buffer. This creates a more hospitable intermediate environment.
Q2: How do I choose the right organic co-solvent, and how much can I use without denaturing my protein?
The choice of co-solvent is critical. The ideal solvent will effectively solubilize your hydrophobic reagent while having a minimal denaturing effect on your protein. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common first choices due to their strong solubilizing power and miscibility with water.
Key Considerations & Protocol:
-
Protein Tolerance: The tolerance of your specific protein to organic solvents is the most important limiting factor. This must be determined empirically. A good starting point for many proteins is to keep the final concentration of the organic co-solvent below 5-10% (v/v).
-
Solvent Properties: Consider the properties of different solvents. Some may even have a stabilizing effect on certain proteins at low concentrations.[3]
Protocol: Determining Optimal Co-solvent Concentration
-
Set up a series of small-scale test reactions with your protein in its buffer.
-
Create titrations of your chosen organic solvent (e.g., 2%, 5%, 10%, 15%, 20% final volume).
-
Incubate these mixtures under your standard reaction conditions (time, temperature).
-
Assess protein stability and activity using a relevant assay (e.g., enzymatic activity, dynamic light scattering to detect aggregation, or a simple visual check for precipitation).
-
Choose the highest concentration of organic solvent that does not negatively impact your protein's function or solubility.
| Co-Solvent | Common Starting Conc. (v/v) | Properties & Considerations |
| DMSO | 1-10% | Excellent solubilizing power for many hydrophobic compounds. Can be hygroscopic.[4] |
| DMF | 1-10% | Good alternative to DMSO. Use high-purity, amine-free grade to avoid side reactions. |
| Acetonitrile | 1-5% | Less polar than DMSO/DMF. May be less effective for highly insoluble reagents. |
| Ethanol/Methanol | 1-5% | Generally less denaturing but also less effective at solubilizing highly hydrophobic molecules. |
Q3: The reaction looked fine at first, but I saw precipitation after incubating for an hour. What could be the cause?
Delayed precipitation suggests a slower process is at play, which could be related to either the reagent's stability or changes to the protein itself post-modification.
Possible Causes & Solutions:
-
Reagent Instability: Iodoacetamide and its derivatives can be unstable in aqueous solutions, especially when exposed to light.[5] Degradation products may be less soluble.
-
Progressive Protein Modification: As the labeling reaction proceeds, the covalent attachment of hydrophobic moieties increases the overall surface hydrophobicity of the protein.[1][2] This can gradually decrease its solubility in the aqueous buffer until it reaches a tipping point and aggregates.
-
Solution: Optimize the stoichiometry. Use the lowest molar excess of the labeling reagent that still provides an acceptable degree of labeling. A 10- to 20-fold molar excess is a common starting point, but this may need to be reduced.[8]
-
-
pH Shift: If your buffer has low buffering capacity, the reaction itself could cause a pH shift, moving the solution closer to the protein's isoelectric point (pI), where it is least soluble.
Best Practices & Protocols
Adhering to a validated workflow is the most effective way to prevent precipitation. The following protocol integrates best practices for handling hydrophobic iodoacetamide derivatives.
Recommended Workflow for Labeling with Hydrophobic Iodoacetamide Reagents
This workflow is designed to maximize reagent solubility and minimize the risk of precipitation.
Caption: Recommended workflow for protein labeling.
Frequently Asked Questions (FAQs)
-
Q: Why should I prepare iodoacetamide solutions fresh? A: Iodoacetamide is susceptible to hydrolysis in aqueous solutions, and it is also light-sensitive.[5] Using a freshly prepared solution ensures maximum reactivity and prevents the introduction of potentially insoluble degradation products into your experiment.
-
Q: My buffer contains Tris. Is that a problem? A: Yes, it can be. Tris contains a primary amine that can react with iodoacetamide, especially at alkaline pH.[12] This side reaction consumes your reagent and can lead to misleading results. It is best to use buffers that do not contain primary amines, such as HEPES, phosphate, or bicarbonate buffers.[12][13]
-
Q: I need to reduce disulfide bonds with DTT before labeling. What's the best way to do this? A: DTT contains thiols and will react avidly with iodoacetamide, consuming the reagent before it can label your protein. After the reduction step, you MUST remove the excess DTT. This is typically done using a desalting column or through dialysis against the labeling buffer.[8][11] Alternatively, you can use a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not react with iodoacetamide and does not need to be removed before labeling.
-
Q: Can I use sonication to redissolve a precipitated reagent? A: While sonication can sometimes help dissolve solids, it is generally not recommended as a primary solution for this problem.[4] It can introduce significant heat, potentially denaturing your protein. Furthermore, if the reagent has crashed out due to fundamental insolubility in your buffer, it will likely precipitate again once sonication stops. The focus should be on preventing precipitation in the first place by optimizing the solvent system and addition method.
References
-
G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. Retrieved from [Link]
-
UBPBio. (n.d.). 2-Iodoacetamide. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Iodoacetamide. Retrieved from [Link]
- S., & S. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
-
ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Retrieved from [Link]
-
ResearchGate. (2015). Does Iodoactamide not work on LMW thiols?. Retrieved from [Link]
-
Loschmidt Laboratories. (2012). Interaction of organic solvents with protein structures at protein-solvent interface. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
ResearchGate. (2021). Why are my proteins precipitating after the addition of iodoacetamide?. Retrieved from [Link]
-
ResearchGate. (n.d.). Stabilizing effect of various organic solvents on protein. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ubpbio.com [ubpbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Technical Support Center: Cysteine Alkylation with N-phenethyl-2-iodoacetamide
Topic: Optimizing pH for Cysteine Labeling Reagent: N-phenethyl-2-iodoacetamide (N-PE-IAA) Document ID: TS-CYSLAB-004 Last Updated: February 15, 2026
The pH Specificity Paradox (Core Technical Directive)
The success of labeling cysteine with N-phenethyl-2-iodoacetamide relies on a single, critical variable: pH .
As a researcher, you are managing a delicate equilibrium. You need the cysteine thiol (-SH) to deprotonate into a thiolate anion (
The Mechanism
The reaction follows an
The Critical Constraint:
-
Cysteine pKa: Typically ~8.3 in free solution, but ranges from 3.5 to >10 in proteins depending on the microenvironment.
-
Reagent Characteristics: Unlike standard Iodoacetamide (IAA), N-phenethyl-2-iodoacetamide possesses a hydrophobic phenethyl tail. This impacts solubility and steric access, making the reaction kinetics slower and more sensitive to solvent conditions than standard IAA.
Visualization: Reaction Mechanism & pH Influence
Figure 1: The reaction pathway relies on the generation of the thiolate anion. At pH > 9.0, the specificity is lost as amines become nucleophilic.
Standardized Protocol: The "Goldilocks" Method
This protocol is optimized for N-phenethyl-2-iodoacetamide . Unlike standard IAA, this reagent requires organic co-solvents due to the phenethyl group.
Reagents Required:
-
Labeling Buffer: 50 mM HEPES or Ammonium Bicarbonate, pH 8.0.
-
Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
-
Quenching Agent: DTT (Dithiothreitol) or
-Mercaptoethanol.
Step-by-Step Workflow
-
Protein Preparation (Reduction):
-
Adjust protein concentration to 1–2 mg/mL in Labeling Buffer (pH 8.0) .
-
Add TCEP to a final concentration of 5–10 mM.
-
Incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Note: TCEP is preferred over DTT as it does not compete significantly with the alkylating agent, though sequential addition is still best practice.
-
-
Reagent Preparation (Critical):
-
Dissolve N-phenethyl-2-iodoacetamide in 100% DMSO to create a 200 mM stock solution.
-
Why? The phenethyl group is hydrophobic. Direct addition to aqueous buffer will cause precipitation and inconsistent labeling.
-
-
Alkylation Reaction:
-
Add the reagent stock to the protein solution.
-
Target Concentration: 10–20 mM final concentration (approx. 10-50x molar excess over thiols).
-
Solvent Check: Ensure final DMSO concentration is < 10% to avoid protein denaturation (unless denaturation is desired).
-
Incubation: Incubate for 1 hour at Room Temperature (25°C) in the DARK .
-
Why Dark? Iodoacetamide derivatives are light-sensitive and can degrade into iodine free radicals.
-
-
Quenching:
-
Add DTT to a final concentration of 20–30 mM.
-
Incubate for 15 minutes to scavenge excess alkylating reagent.
-
-
Cleanup:
-
Proceed to desalting (Zeba spin columns or dialysis) to remove the quenched byproducts and excess organic solvent.
-
Troubleshooting Guide
Issue: Precipitation in the Reaction Vial
Symptoms: Cloudy solution immediately after adding the reagent. Root Cause: The hydrophobic phenethyl tail decreases water solubility compared to standard IAA. Corrective Action:
-
Increase Organic Co-solvent: Ensure the final reaction mixture contains at least 5% DMSO or DMF.
-
Dropwise Addition: Add the DMSO stock slowly while vortexing to prevent local high concentrations.
Issue: Low Labeling Efficiency (Incomplete Alkylation)
Symptoms: Mass spec shows unmodified cysteines or disulfide reformation. Root Cause: pH is too low (thiol not deprotonated) or steric hindrance from the bulky phenethyl group. Corrective Action:
-
Check pH: Ensure the buffer is strictly pH 8.0 – 8.5. If pH is < 7.5, reaction rates drop significantly.
-
Increase Time/Temp: The phenethyl group adds steric bulk. Increase incubation to 2 hours or temperature to 37°C (if protein stability allows).
-
Denature: Buried cysteines may be inaccessible to this bulky reagent. Add 4M Urea or 1% SDS if the downstream application permits.
Issue: Off-Target Labeling (Over-Alkylation)
Symptoms: Labeling detected on Lysine (K), Histidine (H), or N-termini.[1] Root Cause: pH is too high (> 9.0) or reagent excess is too extreme. Corrective Action:
-
Lower pH: Reduce pH to 7.5. This preserves thiol selectivity while suppressing amine reactivity.[2]
-
Titrate Reagent: Reduce molar excess from 50x to 10x.
Visualization: Troubleshooting Logic Flow
Figure 2: Diagnostic flowchart for optimizing reaction conditions.
Frequently Asked Questions (FAQ)
Q1: Can I use Tris buffer for this reaction? A: It is not recommended. Tris contains a primary amine. While its pKa is ~8.1, high concentrations of Tris can potentially compete with the protein for the alkylating agent, especially if the reagent is limiting. HEPES or Ammonium Bicarbonate are superior choices for alkylation reactions.
Q2: How does the phenethyl group affect the mass shift compared to standard IAA? A:
-
Standard Iodoacetamide (Carbamidomethylation): +57.02 Da.
-
N-phenethyl-2-iodoacetamide: The addition is the entire N-phenethyl-acetamide group.
-
Formula added:
-
Mass Shift: Approximately +161.08 Da .
-
Always verify the exact molecular weight of your specific derivative lot.
-
Q3: Is the reaction reversible? A: No. The formation of the thioether bond is covalent and irreversible under physiological conditions. This stability is why it is preferred for peptide mapping and mass spectrometry.
Q4: My protein aggregates after adding the reagent. Why? A: This is likely due to the "hydrophobic effect."[3] By attaching a hydrophobic phenethyl group to surface cysteines, you are altering the surface chemistry of your protein, potentially making it less soluble. Try maintaining a low concentration of detergent (e.g., 0.1% RapiGest or SDS) if compatible with your analysis.
Summary of Optimization Parameters
| Parameter | Optimal Range | Risk (Too Low) | Risk (Too High) |
| pH | 7.5 – 8.5 | Slow/No Reaction (Thiol protonated) | Off-target labeling (Lys/His), Hydrolysis |
| Reagent Excess | 10x – 50x | Incomplete labeling | Non-specific binding, difficult cleanup |
| Co-solvent (DMSO) | 5% – 10% | Reagent precipitation | Protein denaturation/precipitation |
| Temperature | 20°C – 37°C | Slow kinetics (Steric hindrance) | Protein degradation, reagent hydrolysis |
References
-
Thermo Fisher Scientific. Pierce Iodoacetamide User Guide. (Standard protocols for cysteine alkylation and pH specificity). Link
-
Hains, P. G., et al. (2017). "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research.[4] (Discusses off-target labeling at high pH). Link
-
Nielsen, M. L., et al. (2008). "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods. (Highlights the risks of Lysine alkylation). Link
-
Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications. (Overview of alkylation chemistry and pH dependence). Link
-
Hansen, R. E., & Winther, J. R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry. (Fundamental chemistry of thiol-disulfide exchange and alkylation). Link
Sources
Technical Support Center: Strategies for Reducing Off-Target Lysine Alkylation
Welcome to the Technical Support Center dedicated to a critical challenge in chemical biology and drug development: the selective targeting of protein residues while minimizing off-target modifications. This guide focuses specifically on the off-target alkylation of lysine residues, a common hurdle that can lead to protein heterogeneity, loss of function, and misinterpretation of experimental data.
This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of lysine reactivity and enhance the precision of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes lysine residues susceptible to off-target alkylation?
Lysine's susceptibility stems from the nucleophilicity of its primary amine (ε-amino group) on its side chain.[1][2] However, this reactivity is tightly controlled by its protonation state, which is dictated by its pKa and the local pH.[1][2]
-
pKa and Nucleophilicity: The ε-amino group of a surface-exposed lysine typically has a pKa of around 10.5.[1][3][4] At physiological pH (~7.4), it is predominantly protonated (-NH3+), rendering it non-nucleophilic.[2][3][5] For alkylation to occur, the lysine must be in its deprotonated, neutral state (-NH2), which is a potent nucleophile.[1][6]
-
Microenvironment: The local protein microenvironment can significantly lower a lysine's pKa, increasing the population of the deprotonated, reactive form even at neutral pH.[1][3] Factors like proximity to negatively charged residues or burial in a hydrophobic pocket can stabilize the neutral amine, making that specific lysine a "hotspot" for reactivity.[3]
-
Solvent Accessibility: For a reaction to occur, the alkylating agent must be able to physically reach the lysine residue. Therefore, lysines on the protein surface are generally more susceptible to off-target modification than those buried within the protein's core.[7]
Q2: What is the difference between kinetic and thermodynamic control in lysine labeling?
Understanding the distinction between kinetic and thermodynamic control is crucial for optimizing labeling selectivity.[8][9]
-
Kinetic Control: This regime governs reactions where the product that forms the fastest is the major product.[8][9][10] This occurs because the reaction proceeds via the lowest activation energy pathway. In the context of lysine alkylation, a "kinetic product" might form rapidly with a highly reactive, but less stable, electrophile or at a lysine residue that is highly accessible but whose modification does not lead to the most stable final conjugate. Kinetic control is typically favored at lower temperatures and shorter reaction times.[8][10]
-
Thermodynamic Control: Here, the most stable product is the major product, irrespective of how fast it is formed.[8][9][10] The reaction is reversible, allowing the initial products to equilibrate over time to the lowest energy state. A "thermodynamic product" in a bioconjugation reaction would be the most stable conjugate. This is favored by higher temperatures and longer reaction times, which provide the energy needed to overcome higher activation barriers and allow the system to reach equilibrium.[8]
For targeting a specific lysine, the goal is often to operate under conditions that favor the kinetic product with the desired residue, while minimizing the formation of more stable, but off-target, thermodynamic products.
Q3: How does pH influence the rate of lysine alkylation versus other nucleophilic residues like cysteine?
pH is the most critical experimental parameter for controlling the selectivity of alkylation reactions. It directly modulates the nucleophilicity of different amino acid side chains by altering their protonation state.
-
Lysine: As mentioned, lysine's ε-amino group (pKa ~10.5) is mostly protonated and non-nucleophilic at pH 7.4.[1][3] To increase its reactivity, the pH must be raised to 8.5-9.5, which increases the concentration of the deprotonated, nucleophilic form.[7]
-
Cysteine: The thiol side chain of cysteine has a pKa of ~8.5.[3][6] At physiological pH, a significant fraction of cysteine residues exists in the deprotonated, highly nucleophilic thiolate form (-S⁻). This makes cysteine the most reactive nucleophile in proteins at neutral pH.[11][12]
-
N-terminus: The α-amino group of a protein's N-terminus has a pKa of ~8.0.[7] This means that at near-physiological pH, the N-terminus is more nucleophilic than lysine side chains, presenting another potential site for off-target modification.[7]
By carefully controlling the pH, one can favor the alkylation of one residue over another. For example, to selectively target cysteines while minimizing lysine modification, reactions are typically performed at a pH of ~7.0-7.5.[5] Conversely, to target lysines, a higher pH of 8.5-9.0 is often employed.[7]
Troubleshooting Guide
Problem 1: My cysteine-targeted covalent inhibitor shows significant off-target labeling of lysine residues. How can I improve selectivity?
This is a common issue, particularly with highly reactive electrophiles. The underlying cause is that even at neutral pH, a small fraction of lysine residues can be deprotonated and reactive, especially those with perturbed pKa values.
Answer:
Improving selectivity for cysteine over lysine involves a multi-pronged approach focused on modulating reactivity and optimizing reaction conditions.
1. pH Optimization:
-
Rationale: Cysteine's pKa is around 8.5, while lysine's is about 10.5.[3][6] By lowering the reaction pH to a range of 6.5-7.5, you can maximize the population of the highly nucleophilic cysteine thiolate while keeping the vast majority of lysine amines in their protonated, non-nucleophilic state.[5]
-
Actionable Steps:
-
Perform a pH titration experiment, running the labeling reaction in a series of buffers ranging from pH 6.5 to 8.0.
-
Use a consistent buffer system (e.g., phosphate or HEPES) to avoid buffer-specific effects.
-
Analyze the reaction products at each pH point by LC-MS/MS to quantify the extent of on-target (cysteine) and off-target (lysine) modification.
-
Select the pH that provides the best ratio of cysteine-to-lysine labeling.
-
2. Electrophile Tuning:
-
Rationale: The intrinsic reactivity of the electrophilic "warhead" on your inhibitor plays a major role. "Harder" electrophiles like N-hydroxysuccinimide (NHS) esters are highly reactive and show less discrimination between nucleophiles.[] Softer, more tunable electrophiles can offer greater selectivity.
-
Actionable Steps:
-
If possible, synthesize analogues of your inhibitor with less reactive electrophiles. For example, if you are using an acrylamide (a Michael acceptor), consider modifying its electronic properties to reduce its reactivity.
-
Explore reversible covalent strategies. Warheads that form reversible bonds, such as those based on boronic acids or salicylaldehydes, can minimize off-target reactions because inadvertent modifications can be reversed.[11][12][14][15] This allows the inhibitor to "sample" multiple sites and accumulate at the target with the highest binding affinity.
-
3. Reaction Time and Temperature:
-
Rationale: Off-target reactions, especially those with higher activation energies, can accumulate over time. By minimizing the reaction time, you can favor the faster, on-target reaction (kinetic control).
-
Actionable Steps:
-
Conduct a time-course experiment (e.g., 10 min, 30 min, 1 hr, 4 hr) at your optimized pH.
-
Quench the reaction at each time point. For some reagents, adding a quenching agent like free cysteine or DTT can be effective.[16]
-
Analyze the on-target vs. off-target modification levels to find the shortest time required for acceptable on-target labeling.
-
Perform reactions at lower temperatures (e.g., 4°C instead of room temperature) to further favor the kinetically controlled on-target reaction.[8]
-
Problem 2: My activity-based probe, designed for a specific lysine, is labeling multiple sites, leading to a heterogeneous product.
This indicates a lack of selectivity, which can stem from an overly reactive probe, suboptimal reaction conditions, or multiple lysine residues with similar reactivity.
Answer:
Achieving site-specific lysine labeling is challenging due to the high abundance of lysine on protein surfaces.[] The key is to exploit subtle differences in the local microenvironment of the target lysine.
1. Leverage Kinetic Selectivity:
-
Rationale: Even if multiple lysines are thermodynamically capable of reacting, your target lysine might have a uniquely lowered pKa or be positioned for a more rapid reaction due to proximity effects within the binding pocket.[3][11] This allows for kinetic selectivity.
-
Actionable Steps:
-
Lower Probe Concentration: Use the lowest concentration of your probe that still yields sufficient on-target labeling. This minimizes the rate of the slower, off-target reactions.
-
Shorten Reaction Time: As described in the previous problem, perform a time-course experiment to find the "sweet spot" where on-target labeling is maximized relative to off-target events.
-
Competitive Binding: If you have a non-covalent binder for the same site, it can be used as a competitor. Pre-incubating the protein with the non-covalent ligand should block the on-target labeling by your probe, but not the off-target labeling. This can help confirm which signal is from the desired site.
-
2. Optimize Reaction Buffer Conditions:
-
Rationale: The choice of buffer, pH, and additives can influence protein conformation and lysine reactivity.
-
Actionable Steps:
-
pH Gradient: As lysine reactivity is highly pH-dependent, perform a narrow pH screen (e.g., from pH 8.0 to 9.5 in 0.25 unit increments) to find the optimal pH for selective modification of your target lysine.
-
Solvent Polarity: Adding a small percentage of an organic co-solvent (e.g., 5-10% DMSO or glycerol) can sometimes subtly alter protein conformation, potentially shielding some off-target lysines or further exposing the target residue. This must be done cautiously to avoid denaturation.
-
3. Probe Re-design (Advanced):
-
Rationale: The probe's design dictates its intrinsic reactivity and binding affinity.
-
Actionable Steps:
-
Reversible Covalent Chemistry: Consider re-designing the probe with a reversible covalent warhead.[14][15][17] This strategy relies on the initial non-covalent binding affinity to increase the effective concentration of the warhead near the target lysine, driving the covalent reaction forward at that specific site. Off-target reactions, lacking this affinity component, are more likely to reverse.
-
Affinity Scaffold: Enhance the non-covalent binding affinity of the probe's scaffold. A higher affinity will lead to a longer residence time in the target binding pocket, increasing the probability of the desired covalent reaction occurring before the probe diffuses away and reacts with an off-target lysine.
-
Data & Visualization
To aid in experimental design, the following tables and diagrams summarize key concepts.
Table 1: Approximate pKa Values of Nucleophilic Amino Acid Side Chains
| Amino Acid | Side Chain Group | Typical pKa | Predominant State at pH 7.4 | Nucleophilicity at pH 7.4 |
| Cysteine | Thiol (-SH) | ~8.5[6] | Mostly protonated (-SH) | High (due to thiolate population) |
| Histidine | Imidazole | ~6.0-7.0[6] | Partially protonated | Moderate |
| N-terminus | α-Amino (-NH2) | ~8.0[7] | Mostly protonated (-NH3+) | Moderate |
| Lysine | ε-Amino (-NH2) | ~10.5 [1][2][4] | Protonated (-NH3+) | Low (unless pKa is perturbed) |
| Serine | Hydroxyl (-OH) | ~13[6] | Protonated (-OH) | Very Low |
| Tyrosine | Phenol (-OH) | ~10.5 | Protonated (-OH) | Very Low |
Note: These are model pKa values. The actual pKa of a residue in a protein can vary significantly based on its local environment.[3]
Diagram 1: Troubleshooting Workflow for Off-Target Alkylation
Caption: A stepwise workflow for diagnosing and resolving issues of off-target lysine alkylation.
Diagram 2: Influence of pH on Lysine Reactivity
Caption: The equilibrium between protonated (non-reactive) and deprotonated (reactive) lysine is controlled by pH.
Key Experimental Protocols
Protocol 1: Mass Spectrometry (LC-MS/MS) Workflow for Identifying On- and Off-Target Alkylation Sites
This protocol provides a general workflow for identifying modification sites on a protein after a labeling reaction. It is essential for diagnosing the extent of off-target alkylation.
Objective: To identify the specific lysine and/or cysteine residues modified by a covalent probe or inhibitor.
Materials:
-
Labeled protein sample
-
Unlabeled (control) protein sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) or other cysteine alkylating agent (if not studying cysteine modification)
-
Sequencing-grade trypsin
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
HPLC-grade water
-
C18 desalting spin columns
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nanoLC system
Procedure:
-
Protein Denaturation and Reduction:
-
To 20 µg of your protein sample (both labeled and control), add urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation of Cysteines (Capping):
-
Note: This step is to cap all cysteines to prevent disulfide scrambling. If your probe targets cysteine, this step is omitted from the main workflow and used as a control.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Sample Preparation for Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to 2 M (critical for trypsin activity).
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) mass ratio.
-
Incubate overnight (12-16 hours) at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues. Off-target modification of a lysine residue may inhibit cleavage at that site.[18]
-
-
Reaction Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions. This removes salts and detergents that interfere with mass spectrometry.
-
Elute the peptides and dry them completely in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% ACN, 0.1% FA.
-
Inject the sample into the nanoLC-MS/MS system.
-
Set up a data-dependent acquisition (DDA) method. The mass spectrometer will perform a full MS1 scan to measure the masses of the intact peptides, followed by MS2 scans (fragmentation) of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the generated MS/MS spectra against the known sequence of your target protein.
-
Define a variable modification in your search parameters corresponding to the mass of your probe/inhibitor on lysine (and cysteine, if applicable).
-
Also include common modifications like carbamidomethylation of cysteine (from IAA), oxidation of methionine, and deamidation.
-
Analyze the search results to identify peptides that contain the modification. The fragmentation pattern in the MS2 spectrum will pinpoint the exact residue that was modified. Compare the results from your labeled sample to the unlabeled control to identify specific modifications. The appearance of "missed cleavages" next to a modified lysine is a strong indicator of a successful labeling event.[18]
-
References
- Journal of the American Chemical Society. Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time.
- PMC. Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time.
- eScholarship. Development of lysine-reactive covalent inhibitors and chemoproteomic probes.
- BenchChem.
- MedChemExpress. Lysine targeting covalent Inhibitors. MCE Life Science Reagents.
- PMC. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors.
- PMC.
- Chemistry LibreTexts. Introduction to Amino Acid Reactivity.
- ChemRxiv. Strategic Design of Catalytic Lysine-Targeting Reversible Covalent BCR-ABL Inhibitors.
- The Biology Project. Lysine - Amino Acids.
- Journal of the American Chemical Society.
- RSC Medicinal Chemistry. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3.
- MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues.
- The Bumbling Biochemist. Lysine, Schiff bases.
- YouTube. Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds.
- PubMed. Lysine-Targeted Inhibitors and Chemoproteomic Probes.
- PMC.
- eScholarship. Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors.
- Springer Nature Experiments. Reducing Complexity?
- ResearchGate. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors.
- Enamine. New Opportunities In Covalent Inhibition: Targeting Lysine.
- Synfacts.
- BOC Sciences.
- ScienceDirect. Discovery of lysine post-translational modifications through mass spectrometric detection.
- PMC.
- PubMed. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
- MDPI. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
- Molecular BioSystems.
- Semantic Scholar.
- ResearchGate. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
- ResearchGate.
- BenchChem. A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
- Wikipedia. Thermodynamic and kinetic reaction control.
- Semantic Scholar.
- YouTube. Kinetic Control vs. Thermodynamic Control.
Sources
- 1. Amino Acids - Lysine [biology.arizona.edu]
- 2. Lysine, Schiff bases – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of lysine-reactive covalent inhibitors and chemoproteomic probes [escholarship.org]
- 12. Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
stability of 2-iodo-N-(2-phenylethyl)acetamide in solution over time
This technical guide addresses the stability, handling, and troubleshooting of 2-iodo-N-(2-phenylethyl)acetamide , a cysteine-reactive alkylating agent often used as a covalent probe or intermediate in fragment-based drug discovery (FBDD).
Subject: Stability Profile & Troubleshooting Guide Document ID: TS-IAM-PE-001 Applicable For: Covalent Ligand Screening, Protein Labeling, Medicinal Chemistry
Part 1: Core Stability Profile
This compound combines a reactive alpha-iodoacetamide warhead with a hydrophobic phenylethyl tail . Its stability is governed by the tension between the leaving group capability of iodine and the hydrolytic stability of the amide bond.
Quick Reference: Stability Matrix
| Parameter | Status | Critical Note |
| Solid State | Stable (Months) | Store at -20°C, desiccated, protected from light. |
| DMSO Stock | Moderate (Weeks) | Stable at -20°C. Turns yellow upon degradation (Iodine liberation). |
| Aqueous Solution | Unstable (Hours) | Hydrolysis half-life is pH-dependent (t½ < 24h at pH 8.0). |
| Light Sensitivity | High | The C-I bond is photolabile. Ambient light accelerates degradation. |
| Thiol Compatibility | Incompatible | Reacts instantly with DTT, BME, or Glutathione. |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My stock solution has turned from colorless to yellow/brown."
Diagnosis: Photolytic Degradation (Iodine Liberation)
The carbon-iodine bond is weak (~50-60 kcal/mol). Exposure to ambient light causes homolytic cleavage, releasing iodine radicals (
-
Impact: The concentration of active alkylating agent is reduced. Free iodine acts as an oxidizer, potentially causing non-specific oxidation of protein methionines or tryptophans.
-
Solution:
-
Discard the yellow stock.
-
Prepare fresh stock in amber glass vials .
-
Wrap clear tubes in aluminum foil if amber glass is unavailable.
-
Issue 2: "The compound precipitated immediately upon adding to my assay buffer."
Diagnosis: Hydrophobic Crash-out (The Phenylethyl Effect) Unlike simple iodoacetamide, the N-(2-phenylethyl) tail significantly increases lipophilicity (cLogP ~ 2.0).
-
Root Cause: Rapid dilution of a high-concentration DMSO stock (e.g., 100 mM) into a purely aqueous buffer causes the hydrophobic molecules to aggregate before they can disperse.
-
Corrective Protocol:
-
Intermediate Dilution: Do not jump from 100 mM
100 µM. Perform an intermediate step (e.g., 10 mM in 50% DMSO) to step down the hydrophobicity. -
Sonicate: Briefly sonicate the buffer during addition.
-
Solvent Floor: Ensure the final assay contains at least 1-2% DMSO or includes a solubilizing agent (e.g., 0.01% Triton X-100) to support the phenylethyl tail.
-
Issue 3: "Mass spec shows a mass shift of +17 Da or -128 Da on my target."
Diagnosis: Hydrolysis or Displacement
-
+17 Da (Hydroxylation): The iodine (-127 Da) has been displaced by a hydroxyl group (+17 Da relative to H, or -127+17 = -110 Da net change from parent). This is 2-hydroxy-N-(2-phenylethyl)acetamide .
-
Cause: High pH (> 8.0) or old aqueous working solution.
-
-
Buffer Adducts: If using Tris buffer, you may see adducts from the Tris amine reacting with the iodoacetamide (slow but possible over hours).
-
Solution:
-
Use HEPES or MOPS (pH 7.0–7.5) instead of Tris.
-
Prepare aqueous working solutions immediately before use.
-
Part 3: Degradation Mechanisms & Visualization
The following diagram details the three primary degradation pathways researchers must mitigate: Photolysis , Hydrolysis , and Nucleophilic Scavenging .
Figure 1: Primary degradation pathways. Photolysis leads to oxidation risks (yellowing), while hydrolysis and thiol scavenging lead to loss of potency.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Purpose: To maximize shelf-life and prevent precipitation.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol (nucleophilic potential over long storage).
-
Concentration: Prepare at 50 mM or 100 mM . Higher concentrations are more stable than dilute ones (less solvent interaction per mole).
-
Procedure:
-
Weigh powder in a tared amber vial.
-
Add calculated volume of anhydrous DMSO.
-
Vortex until fully dissolved (ensure no crystals remain on walls).
-
Aliquot: Split into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C.
-
Protocol B: LC-MS Stability Check
Purpose: To verify compound integrity before critical assays.
| Step | Action | Rationale |
| 1. Dilution | Dilute stock to 10 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid. | Matches LC mobile phase; prevents precipitation. |
| 2. Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH). | The phenylethyl group requires C18 for retention. |
| 3. Gradient | 5% to 95% B (ACN) over 5 minutes. | Fast gradient minimizes on-column hydrolysis. |
| 4. Detection | Monitor UV (254 nm) and MS (ESI+). | UV quantifies purity; MS identifies degradation products. |
| 5. Criteria | Pass: Single peak >95% area. Fail: Presence of peak at [M-127+17] (Hydrolysis). | Hydrolyzed product elutes earlier (more polar). |
Part 5: Storage Decision Tree
Figure 2: Decision logic for storage and handling to maintain compound integrity.
References
-
General Stability of Iodoacetamides
-
Gurd, F. R. N. (1967). Carboxymethylation. Methods in Enzymology, 11, 532-541. Link
- Note: Establishes the baseline hydrolysis kinetics and light sensitivity of the iodoacetamide class.
-
-
Chemical Properties & Handling
-
Mechanistic Insight (Hydrolysis Kinetics)
-
Scoggins, K. A., et al. (2013). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 18(2), 132-142. Link
- Note: Critical data on how water content in DMSO stocks accelerates degrad
-
-
Phenylethyl Derivative Context
-
PubChem. Compound Summary: N-(2-Phenylethyl)acetamide (Non-iodo parent). Link
- Note: Used to validate solubility and logP characteristics of the tail group.
-
Sources
troubleshooting low yields in N-phenethylacetamide synthesis
Technical Support Center: N-Phenethylacetamide Synthesis
Welcome to the technical support center for the synthesis of N-phenethylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this amide synthesis. Our focus is on providing practical, in-depth solutions to troubleshoot low yields and other experimental hurdles, ensuring the integrity and success of your work.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses specific issues that can lead to suboptimal yields in the synthesis of N-phenethylacetamide, a common reaction involving the acylation of 2-phenylethylamine.
Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted 2-phenylethylamine. What are the likely causes and solutions?
A1: This is a classic issue indicating an incomplete reaction. Several factors could be at play, primarily related to the nucleophilicity of the amine or the potency of the acetylating agent.
-
Potential Cause 1: Protonation of the Amine Nucleophile. The acylation reaction generates an acid byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride). This acid will react with the basic 2-phenylethylamine starting material, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the reaction, effectively halting the synthesis.[1]
-
Solution: Incorporate a base into the reaction mixture. An organic base like triethylamine or pyridine (1.1-1.5 equivalents) can be used in an organic solvent to neutralize the acid as it forms.[2] Alternatively, employing classic Schotten-Baumann conditions, which use a biphasic system with an aqueous base like NaOH, is also highly effective.[3][4] The base ensures a constant supply of the free, nucleophilic amine.
-
-
Potential Cause 2: Insufficient Reaction Time or Temperature. Amide formation is not always instantaneous. Aromatic amines, while not the case here, are less nucleophilic than aliphatic amines and may require more forcing conditions.[1] Even with the aliphatic 2-phenylethylamine, reaction kinetics can be slow if conditions are not optimal.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][5] If the starting material is consumed slowly, consider extending the reaction time. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but this should be done cautiously to avoid side reactions.
-
-
Potential Cause 3: Poor Quality or Hydrolyzed Reagents. Acetylating agents, particularly acetyl chloride and acetic anhydride, are highly susceptible to hydrolysis from atmospheric moisture.[1][6] If these reagents have been improperly stored, they will have partially decomposed to acetic acid, reducing their effective concentration and leading to an incomplete reaction.
Q2: The yield is poor, and my crude product appears oily or difficult to crystallize. What side reactions could be occurring?
A2: An oily product or difficulty in crystallization often points to the presence of impurities or significant side reactions.
-
Potential Cause 1: Hydrolysis of the Acetylating Agent. This is the most common side reaction. Moisture in the solvent or from the atmosphere will rapidly convert acetic anhydride or acetyl chloride into acetic acid.[6][8] This not only consumes your reagent but also introduces acetic acid as a significant impurity, which can complicate purification.
-
Solution: The use of anhydrous solvents and glassware is critical. Performing the reaction under a dry, inert atmosphere is best practice.[7]
-
-
Potential Cause 2: Product Loss During Workup. N-phenethylacetamide has some solubility in water, and significant product can be lost if the workup procedure is not optimized. Furthermore, improper pH adjustment during aqueous washes can lead to the product partitioning into the wrong layer.
-
Solution: During the aqueous workup, ensure the pH is appropriately controlled. Washing with a saturated sodium bicarbonate solution will neutralize and remove excess acetic acid.[9] Subsequent washing with dilute acid (e.g., 1 M HCl) will remove any unreacted basic 2-phenylethylamine. Finally, a brine wash helps to remove residual water from the organic layer. Minimize the volume of aqueous washes to reduce product loss.
-
Below is a troubleshooting workflow to diagnose and resolve low-yield issues systematically.
Caption: Troubleshooting workflow for low N-phenethylacetamide yields.
Frequently Asked Questions (FAQs)
Q1: Which acetylating agent is better for this synthesis: acetyl chloride or acetic anhydride?
A1: Both are effective, but the choice depends on laboratory constraints and desired reaction conditions. Their key differences are summarized below.
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Very high; reaction is often rapid and exothermic.[10] | Moderate; often requires gentle heating or longer reaction times.[10] |
| Byproduct | Hydrogen chloride (HCl), a corrosive gas.[11] | Acetic acid, a liquid that is less hazardous and easier to remove.[6] |
| Handling | Fumes in moist air, highly corrosive, requires careful handling in a fume hood.[11] | Easier to handle, less volatile, but still corrosive.[10] |
| Base Requirement | A base is essential to neutralize the HCl byproduct and prevent amine protonation.[12] | A base is highly recommended to drive the reaction to completion, but the reaction can sometimes proceed without it, albeit slowly. |
| Typical Yield | Generally high due to high reactivity. | Can be very high with optimized conditions. |
Q2: How do I properly purify the crude N-phenethylacetamide product?
A2: The two most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method if the impurities are present in small amounts. The goal is to find a solvent (or solvent pair) in which N-phenethylacetamide is highly soluble when hot but poorly soluble when cold.[5]
-
Solvent Screening: Test solvents like water, ethanol/water mixtures, or ethyl acetate/hexane.
-
Procedure: Dissolve the crude solid in a minimal amount of the boiling solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.[9]
-
-
Flash Column Chromatography: This method is necessary when recrystallization is ineffective or when separating the product from impurities with similar solubility.[5]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is common. The optimal ratio should be determined by TLC, aiming for a product Rf value of ~0.3.[9]
-
Q3: Which analytical techniques should I use to confirm the identity and purity of my final product?
A3: A combination of techniques is essential for full characterization.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the molecular structure. You should see characteristic peaks for the phenethyl group and the acetyl methyl group (typically a singlet around 2.0 ppm in ¹H NMR).[13]
-
Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, notably a strong carbonyl (C=O) stretch for the amide around 1640 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry (MS): This confirms the molecular weight of the product (163.22 g/mol ).[13][14]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. A reversed-phase C18 column with a mobile phase like acetonitrile/water is typically used to separate the main product from any impurities.[15] Purity is often reported as the area percentage of the main peak.
-
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of N-phenethylacetamide using acetic anhydride, designed to maximize yield and purity.
Materials:
-
2-Phenylethylamine (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-phenylethylamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the cold solution over 10-15 minutes. A mild exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting amine by TLC.[1]
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding water.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted 2-phenylethylamine).
-
Wash with saturated NaHCO₃ solution (to remove acetic acid).
-
Wash with brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-phenethylacetamide, which should solidify upon standing.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane or an ethanol/water mixture) to obtain the final product.[9]
References
-
Al-Sultani, A. A., Hassan, A. S., & Al-Taie, A. H. (2022). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. Retrieved from [Link]
-
Wikipedia. (2024). Acetic anhydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
VIBZZ LAB. (2020). Acetanilide (N-phenylacetamide) Preparation NCERT guide. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. Retrieved from [Link]
- University of Connecticut. (n.d.). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY.
- Lab 2 Acetylation Handout. (n.d.). ACETYLATION.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Propose a mechanism for the reaction of acetic anhydride with wat... | Study Prep in Pearson+ [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. m.youtube.com [m.youtube.com]
- 12. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N-Phenethylacetamide | 877-95-2 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
removing excess 2-iodo-N-(2-phenylethyl)acetamide after labeling
A Guide to Removing Excess 2-iodo-N-(2-phenylethyl)acetamide
Welcome to the technical support center for post-labeling purification. This resource is designed for researchers, scientists, and drug development professionals who utilize 2-iodo-N-(2-phenylethyl)acetamide and other iodoacetamide-based reagents for protein and peptide labeling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in removing unreacted labeling reagent after your experiments.
Introduction to Post-Labeling Cleanup
Covalent labeling with 2-iodo-N-(2-phenylethyl)acetamide is a powerful technique for studying protein structure and function. The reaction specifically targets the thiol groups of cysteine residues, forming a stable thioether bond.[1][2] However, a crucial step following the labeling reaction is the complete removal of the excess, unreacted iodoacetamide. Residual reagent can interfere with downstream applications, such as mass spectrometry, by alkylating other molecules or causing ion suppression.[3][4] Furthermore, off-target alkylation of other amino acid residues like lysine, histidine, and methionine can occur, particularly with excess reagent or non-optimal pH, leading to confounding results.[5]
This guide provides a comprehensive overview of the most effective methods for removing excess 2-iodo-N-(2-phenylethyl)acetamide, ensuring the integrity and purity of your labeled protein for subsequent analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of excess 2-iodo-N-(2-phenylethyl)acetamide.
Problem 1: Residual Iodoacetamide Detected in Downstream Analysis (e.g., Mass Spectrometry)
Possible Causes:
-
Inefficient Quenching: The labeling reaction was not effectively stopped, allowing the iodoacetamide to continue reacting during the purification process.
-
Inappropriate Purification Method: The chosen method for removing the excess reagent is not suitable for the size of your protein or the properties of the iodoacetamide derivative.
-
Insufficient Purification Time/Volume: The duration of dialysis was too short, the size exclusion chromatography (SEC) column was not long enough, or an insufficient volume of precipitation solvent was used.
Solutions:
-
Quench the Reaction: Before initiating any purification, it is imperative to quench the reaction to consume any unreacted iodoacetamide. This is typically achieved by adding a thiol-containing reagent.
-
Protocol for Quenching:
-
Add a final concentration of 5-10 mM Dithiothreitol (DTT) or a 2-5 fold molar excess of 2-mercaptoethanol over the initial iodoacetamide concentration to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature, protected from light.[6]
-
-
-
Select the Appropriate Purification Method: The choice of method depends on the molecular weight of your labeled protein and the desired final buffer.
Method Recommended For Key Considerations Dialysis Proteins >10 kDa Requires a significant time commitment and large buffer volumes. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate. Size Exclusion Chromatography (SEC) Proteins of all sizes Provides good separation of the labeled protein from the small molecular weight iodoacetamide. Can also be used for buffer exchange.[7][8][9][10] Protein Precipitation Robust proteins that can be easily resolubilized A rapid method for concentrating the protein and removing small molecules. However, there is a risk of protein denaturation and loss.[11][12] -
Optimize Your Chosen Method:
-
Dialysis:
-
Use a dialysis cassette or tubing with an MWCO that is at least 10-20 times smaller than the molecular weight of your protein.
-
Perform at least three buffer changes, with each buffer volume being at least 100 times the sample volume.
-
Allow for at least 4-6 hours for each buffer change, with the final change occurring overnight at 4°C.
-
-
Size Exclusion Chromatography (SEC):
-
Choose a resin with a fractionation range appropriate for your protein's size to ensure good separation from the small iodoacetamide molecule.
-
Ensure the column length is sufficient for adequate resolution. A longer column generally provides better separation.
-
Calibrate your column with molecular weight standards to determine the elution volumes of your protein and the excess reagent.[9]
-
-
Protein Precipitation:
-
Acetone Precipitation Protocol:
-
Cool the protein solution and acetone to -20°C.
-
Add at least 4 volumes of cold acetone to your protein solution.
-
Incubate at -20°C for at least 1 hour (or overnight for dilute samples).
-
Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant containing the excess iodoacetamide.
-
Wash the pellet with a small volume of cold acetone to remove any remaining contaminants.
-
Air-dry the pellet briefly to remove residual acetone before resolubilizing in the desired buffer.[13]
-
-
-
Problem 2: Low Recovery of Labeled Protein After Purification
Possible Causes:
-
Protein Precipitation During Dialysis or SEC: The buffer conditions (pH, ionic strength) are not optimal for your protein's solubility.
-
Protein Adsorption to Purification Media: Your protein may be non-specifically binding to the dialysis membrane or the SEC resin.
-
Incomplete Resolubilization After Precipitation: The protein pellet is not fully dissolving after the precipitation step.
-
Protein Aggregation: The labeling process or subsequent purification steps may have induced protein aggregation.
Solutions:
-
Optimize Buffer Conditions:
-
Ensure the pH of your buffer is at least 1 unit away from your protein's isoelectric point (pI) to maintain solubility.
-
Include additives such as 150-500 mM NaCl to reduce non-specific ionic interactions.
-
For proteins prone to aggregation, consider including non-ionic detergents (e.g., 0.01% Tween-20) or other stabilizing agents.
-
-
Prevent Non-Specific Binding:
-
For dialysis, consider using low-protein binding membranes.
-
For SEC, select a resin with a matrix that is known to have low non-specific binding (e.g., agarose-based resins).[8]
-
-
Improve Resolubilization:
-
After precipitation, ensure the pellet is not over-dried, as this can make it difficult to resolubilize.
-
Use a buffer containing denaturants (e.g., urea, guanidine HCl) if necessary to aid in resolubilization, followed by a buffer exchange step to return to native conditions if required.
-
-
Assess and Address Aggregation:
-
Analyze your sample by SEC before and after the labeling/purification process to monitor for aggregation.[9]
-
If aggregation is observed, consider optimizing the labeling conditions (e.g., lower reagent concentration, shorter incubation time) or including aggregation inhibitors in your buffers.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my labeling reaction is complete?
The very first step is to quench the reaction by adding a thiol-containing reagent like DTT or 2-mercaptoethanol.[4][6] This will consume any unreacted 2-iodo-N-(2-phenylethyl)acetamide and prevent further labeling of your protein or other molecules in the solution.
Q2: Which method is best for removing excess iodoacetamide: dialysis, SEC, or precipitation?
The best method depends on your specific protein and experimental needs.
-
Dialysis is a simple and gentle method for larger proteins but is time-consuming.
-
Size Exclusion Chromatography (SEC) offers a faster and more efficient separation for a wide range of protein sizes and can also be used for buffer exchange.[7][14] It is often considered a polishing step in protein purification.[8]
-
Protein Precipitation is a quick and effective method for concentrating your protein and removing small molecules, but it carries the risk of protein denaturation and loss.[11][15]
Q3: Can I use the same buffer for my labeling reaction and the subsequent purification?
It depends on the purification method. For SEC, it is often desirable to use the same buffer to avoid buffer exchange during the separation. For dialysis, you will be exchanging the buffer as part of the process. For precipitation, you will be removing the initial buffer and resolubilizing in a new one. It is important to ensure that the buffer used for purification is optimal for your protein's stability.
Q4: How can I confirm that all the excess 2-iodo-N-(2-phenylethyl)acetamide has been removed?
Mass spectrometry is a highly sensitive method to detect the presence of residual iodoacetamide or its quenched byproducts in your final sample. You can also run a control sample of the quenched iodoacetamide through your SEC column to determine its elution volume and ensure it is well-separated from your protein peak.
Q5: What should I do if my protein precipitates during the labeling reaction itself?
Protein precipitation during labeling can be caused by changes in the protein's surface charge and hydrophobicity upon modification.[16] To troubleshoot this, you can try:
-
Optimizing the pH of the reaction buffer.
-
Reducing the concentration of the iodoacetamide reagent.
-
Decreasing the reaction temperature.
-
Including solubilizing agents in your reaction buffer.
Visualizing the Workflow
Experimental Workflow for Labeling and Purification
Caption: A generalized workflow for protein labeling and subsequent purification to remove excess reagent.
Decision Tree for Choosing a Purification Method
Caption: A decision tree to guide the selection of the most appropriate purification method.
References
-
Overalkylation of a protein digest with iodoacetamide. PubMed, National Center for Biotechnology Information. [Link]
-
Protein Precipitation Techniques. ResearchGate. [Link]
-
Size Exclusion Chromatography – Protein Expression and Purification Core Facility. EMBL. [Link]
-
Protein Purification Size Exclusion Chromatography. Mtoz Biolabs. [Link]
-
Overalkylation of a Protein Digest with Iodoacetamide. ResearchGate. [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PubMed, National Center for Biotechnology Information. [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]
-
Size-exclusion chromatography. Wikipedia. [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. PMC, National Center for Biotechnology Information. [Link]
-
Protein Precipitation Technical Guide. AxisPharm. [Link]
-
Protein Precipitation Method. Phenomenex. [Link]
-
Protein Reduction, Alkylation, Digestion. UWPR, University of Washington. [Link]
-
FOCUS™ Protein Reduction-Alkylation. G-Biosciences. [Link]
Sources
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. goldbio.com [goldbio.com]
- 9. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 10. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 13. Precipitation Procedures [sigmaaldrich.com]
- 14. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
minimizing light sensitivity degradation of iodo-acetamide reagents
Technical Support Center: Reagent Stability & Optimization Topic: Minimizing Light Sensitivity Degradation of Iodoacetamide (IAA) Ticket ID: IAA-OPT-2024 Assigned Specialist: Senior Application Scientist, Proteomics Division
Executive Summary
Iodoacetamide (IAA) is the standard alkylating agent for blocking free thiols (cysteines) in proteomic workflows to prevent disulfide bond reformation.[1][2][3][4][5][6] However, it is fundamentally unstable. Exposure to light causes photolytic cleavage, generating iodine radicals and molecular iodine (
-
Loss of Efficacy: Lower effective concentration leads to incomplete alkylation (disulfide scrambling).
-
Artifact Generation: Free iodine promotes off-target iodination of Tyrosine and Histidine, while excess reagent drives N-terminal and Lysine over-alkylation.
This guide provides a self-validating workflow to eliminate these variables.
Part 1: The Mechanism of Failure
Why does light matter?
IAA degradation is not merely a "freshness" issue; it is a photo-chemical reaction that actively generates contaminants. Upon exposure to UV/VIS light, the carbon-iodine bond undergoes homolytic cleavage.
Pathway of Degradation & Artifact Generation
Figure 1: The photolytic degradation pathway of IAA. Light exposure generates iodine species that compete with the desired alkylation reaction and cause irreversible off-target modifications.
Part 2: The "Dark Workflow" Protocol
A Self-Validating System for Alkylation
To ensure reproducibility, this protocol includes specific "Quality Gates"—visual or logical checks that must be passed before proceeding.
Reagents:
-
Stock: Iodoacetamide (Solid, stored at -20°C, desiccated).[7]
-
Solvent: Ultrapure Water or Buffer (e.g., 50-100 mM Ammonium Bicarbonate, pH 8.0).
-
Quench: Dithiothreitol (DTT) or 1% Formic Acid.
Step-by-Step Methodology
-
Preparation (The Golden Hour)
-
Action: Weigh IAA powder in an amber vial or a tube wrapped in aluminum foil.
-
Quality Gate: Inspect the solid powder. It must be pure white. If it is slightly yellow or clumped, DISCARD . This indicates prior hydrolysis or iodine formation.
-
Timing: Do not dissolve until the exact moment of use. IAA is unstable in solution (half-life < 2 hours in light).
-
-
Solubilization
-
Action: Dissolve IAA to a 10–50-fold molar excess over total thiols (typically 10–50 mM final concentration).
-
Critical Constraint: Use a buffer with pH 7.5–8.5.
-
Why? pH > 9.0 increases hydrolysis rates and off-target alkylation (N-terminus/Lysine). pH < 6.0 inhibits the reaction (Cysteine thiolate anion is the reactive species).
-
-
Quality Gate: Check the solution immediately after mixing. It must be clear and colorless. Yellow = Iodine = STOP.
-
-
Incubation
-
Action: Add IAA to the reduced protein sample.
-
Condition: Incubate in absolute darkness (drawer or foil-wrapped rack) at Room Temperature (20–25°C).
-
Duration: 20–30 minutes.
-
Note: Extending incubation > 60 minutes does not improve alkylation efficiency but significantly increases off-target artifacts (e.g., Met alkylation).
-
-
-
Quenching (The Safety Valve)
-
Action: Immediately add DTT (equimolar to IAA) or acidify to pH < 4.
-
Mechanism: DTT scavenges remaining IAA; acidification protonates thiols, stopping the nucleophilic attack.
-
Visual Workflow Summary
Figure 2: Operational workflow with embedded quality control checkpoints.
Part 3: Comparative Data (IAA vs. CAA)
Researchers often ask if they should switch to Chloroacetamide (CAA). While CAA is more stable, it has its own trade-offs.[5]
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Light Sensitivity | High (Degrades to | Low (Stable in ambient light) |
| Reaction Speed | Fast (20–30 mins) | Slow (Requires higher temp or longer time) |
| Specificity | High (at controlled pH/time) | Moderate (Lower specificity) |
| Major Artifacts | Tyrosine Iodination, Over-alkylation (N-term) | Methionine Oxidation (Significant issue) |
| Recommendation | Best for standard shotgun proteomics if dark protocol is followed. | Best for large-scale, automated workflows where "fresh" prep is difficult. |
Part 4: Troubleshooting & FAQs
Q1: My IAA solution turned yellow immediately after dissolving. Can I still use it?
A: No. The yellow color indicates the presence of molecular iodine (
-
Cause: Old reagent, moisture ingress in storage, or exposure to intense light.
-
Fix: Discard the solid stock and purchase fresh reagent. Store under desiccant at -20°C.
Q2: I see "Carbamidomethyl (N-term)" or "Carbamidomethyl (K)" in my search results. What went wrong? A: This is "over-alkylation."
-
Cause: pH was too high (>8.5) or incubation time was too long (>45 mins).
-
Fix: Ensure your buffer is pH 7.5–8.[3]0. Reduce incubation time to 20 minutes. Ensure the IAA concentration is not excessive (>50 mM).
Q3: Can I prepare a stock solution of IAA and freeze it for later use? A: Absolutely not. IAA is unstable in aqueous solution. It hydrolyzes to iodoacetic acid, which adds a different mass shift (+58 Da instead of +57 Da), complicating data analysis. Always prepare fresh immediately before use.
Q4: Is aluminum foil sufficient for "dark" incubation? A: Yes. Wrapping the tube rack in foil is standard practice. Alternatively, use a benchtop drawer. Avoid placing the reaction near windows or under direct fluorescent task lighting during the mixing steps.
References
-
Nielsen, M. L., et al. (2008). "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods, 5(6), 459–460. Link
-
Müller, T., & Winter, D. (2017).[8] "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents."[2] Journal of Proteome Research, 16(9), 3443–3447.[9] Link
-
Boja, E. S., & Fales, H. M. (2001).[6][8] "Overalkylation of a protein digest with iodoacetamide."[4] Analytical Chemistry, 73(15), 3576–3582. Link
-
Thermo Fisher Scientific. (2015). "Pierce Iodoacetamide, Single-Use User Guide." Thermo Fisher Scientific Technical Resources. Link
-
Hains, P. G., & Robinson, P. J. (2017). "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research, 16(9), 3443-3447.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ubpbio.com [ubpbio.com]
- 8. Step away from the iodoacetamide [matrixscience.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting Guide: Resolving Incomplete Alkylation
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. omicsdi.org [omicsdi.org]
- 11. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 12. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-iodo-N-(2-phenylethyl)acetamide
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity isolation of 2-iodo-N-(2-phenylethyl)acetamide .
Case ID: PUR-IODO-AMIDE-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Support[1][2]
Executive Summary & Compound Profile
Compound: 2-iodo-N-(2-phenylethyl)acetamide
Chemical Class:
-
Photosensitivity: The C-I bond is labile; exposure to light releases free iodine (
), causing discoloration (pink/brown) and degradation.[2] -
Hydrolytic Instability: Susceptible to hydrolysis under strong basic conditions or prolonged aqueous exposure.[1]
-
"Oiling Out": The phenethyl chain adds lipophilicity, often preventing crystallization in single-solvent systems.[1]
Diagnostic Triage: Characterize Your Crude
Before selecting a method, compare your crude material to the profiles below to determine the correct workflow.
| Crude Appearance | Likely Impurities | Recommended Workflow |
| Dark Brown/Red Oil | Free Iodine ( | Protocol A (Wash) + Protocol C (Column) |
| Yellow/Orange Solid | Trace Iodine, Unreacted Amine | Protocol A (Wash) + Protocol B (Recryst) |
| White/Off-White Solid | Minor Salts, Trace Solvent | Protocol B (Recryst) only |
| Sticky Gum | Residual Solvent, Mixed Impurities | Protocol C (Column) |
Standard Operating Procedures (SOPs)
Protocol A: Chemical Decontamination (Liquid-Liquid Extraction)
Objective: Remove unreacted phenethylamine (starting material) and iodoacetic acid/salts. Principle: Exploiting pH-dependent solubility switches to wash away impurities.[1][2]
Step-by-Step:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Use ~10 mL per gram of crude.
-
Why? EtOAc dissolves the amide but is immiscible with water. DCM is an alternative but can cause emulsion issues with amides.[1]
-
-
Acid Wash (Removal of Amine): Wash the organic phase twice with 1N HCl (cold).[1]
-
Reductive Wash (Removal of Iodine): Wash once with 10% Sodium Thiosulfate (
) solution.[1][2] -
Base Wash (Removal of Acids): Wash once with Saturated Sodium Bicarbonate (
) .[1][2] -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at < 40°C (avoid heat stress).
Protocol B: Recrystallization (The Polishing Step)
Objective: Obtain crystalline solid with >98% purity. Risk: High risk of "oiling out" if cooling is too rapid.
Solvent System:
-
Primary (Good) Solvent: Ethyl Acetate or Acetone (warm).[1]
Procedure:
-
Place the semi-solid crude in an Erlenmeyer flask.
-
Add minimum hot EtOAc (~50-60°C) to just dissolve the solid.
-
Note: Do not boil excessively; C-I bonds are heat sensitive.[1]
-
-
Remove from heat.[1][3] Add Hexanes dropwise until a faint, persistent cloudiness appears (turbidity point).[1]
-
Add 1-2 drops of EtOAc to clear the solution.
-
Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Then move to
(fridge).-
Critical: Rapid cooling traps impurities and leads to oiling.[1]
-
-
Harvest: Filter crystals and wash with cold Hexanes.
Protocol C: Flash Chromatography (For Difficult Separations)
Objective: Isolate product from complex mixtures or oils.[1][2]
Stationary Phase: Silica Gel (Standard 40-63
| Step | Solvent Ratio (Hex:EtOAc) | Target Elution |
| Equilibration | 95:5 | Column conditioning |
| Load | - | Load sample (dissolved in min. DCM) |
| Flush | 90:10 | Elute non-polar impurities ( |
| Elution | 80:20 to 60:40 | Target Amide typically elutes here |
| Wash | 0:100 | Elute polar byproducts (salts, acids) |
Detection: UV at 254 nm (aromatic ring) or Iodine stain.[1][2]
Troubleshooting & FAQs
Q1: My product turned into a brown oil at the bottom of the flask during recrystallization. What happened?
-
Diagnosis: This is "oiling out."[1] It occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/cooled too fast.
-
Fix: Re-heat the mixture until the oil dissolves. Add more of the good solvent (EtOAc). Scratch the glass surface with a spatula to induce nucleation. Allow to cool very slowly. If it persists, switch to Protocol C .
Q2: The product has a persistent pink hue even after recrystallization.
-
Diagnosis: Trace free iodine.[1]
-
Fix: Dissolve the solid in EtOAc and repeat the Sodium Thiosulfate wash (Protocol A, Step 3). Recrystallize again. Store the final product in amber vials wrapped in foil.
Q3: I see two spots on TLC that are very close together. Is one the chloro-analog?
-
Diagnosis: If you synthesized this via Finkelstein reaction (Chloroacetamide + NaI), the impurity is likely unreacted 2-chloro-N-(2-phenylethyl)acetamide .[1][2]
-
Fix: Separation of Cl/I analogs is extremely difficult by standard flash chromatography due to similar polarity.[1]
-
Solution: Drive the reaction to completion using excess NaI and longer reaction times (reflux in acetone) before workup. If already isolated, rigorous recrystallization (Protocol B) is more effective than columns for enriching the I-analog due to lattice energy differences.[2]
-
Q4: Can I use water/ethanol for recrystallization?
-
Analysis: While common for amides, heating alpha-iodo compounds in water/ethanol can promote solvolysis (substitution of Iodine by -OH or -OEt), especially if traces of base are present.[1][2]
-
Recommendation: Stick to non-nucleophilic solvent systems like EtOAc/Hexanes or Toluene/Hexanes to ensure chemical stability.[1]
Visual Workflows
Logic Flow: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification workflow based on crude physical state.
Mechanism: Contaminant Removal (Protocol A)
Caption: Chemical logic of the liquid-liquid extraction steps (Protocol A).
References
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization and Troubleshooting. (Authoritative guide on solvent selection and "oiling out" phenomena). Available at: [Link][1][2]
-
Royal Society of Chemistry (RSC).
-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles.[1][6] (Review of reactivity and stability of alpha-haloacetamides). Available at: [Link] -
National Institutes of Health (NIH) - PubChem. 2-Iodo-N-phenylacetamide Compound Summary. (Physical properties and safety data for structurally similar alpha-iodo amides). Available at: [Link][1][2]
Sources
- 1. 2-Iodo-N-phenylacetamide | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. EP0583685A1 - Process for the purification of fatty acid amides - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
mass shift calculation for 2-iodo-N-(2-phenylethyl)acetamide modification
An In-Depth Technical Guide to Cysteine Alkylation: Mass Shift Calculation and Comparative Analysis of 2-iodo-N-(2-phenylethyl)acetamide
In the landscape of quantitative proteomics and structural biology, the precise chemical modification of amino acid residues is a cornerstone technique. Among these, the alkylation of cysteine residues stands out for its critical role in sample preparation for mass spectrometry, preventing unwanted disulfide bond formation and enabling advanced applications such as cysteine reactivity profiling.[1][2] This guide provides a detailed analysis of 2-iodo-N-(2-phenylethyl)acetamide, a specialized alkylating reagent, focusing on the precise calculation of its mass shift and comparing its utility against common alternatives.
The Critical Role of Cysteine Alkylation in Proteomics
Cysteine's unique thiol (-SH) group makes it the most reactive amino acid residue under typical physiological conditions.[3][4] While this reactivity is central to its biological functions in catalysis, redox sensing, and structural stabilization through disulfide bonds, it poses a challenge during proteomic analysis. To ensure reproducible and accurate protein identification and quantification, free thiols must be "capped" or alkylated.[1][5]
This irreversible modification serves two primary purposes:
-
Preventing Disulfide Bond Formation: It permanently blocks the thiol group, preventing the artificial formation or rearrangement of disulfide bonds after protein denaturation and reduction.[1][2]
-
Ensuring Homogeneity for Mass Spectrometry: Alkylation creates a homogeneous population of cysteine-containing peptides, simplifying mass spectra and improving the confidence of peptide identification.[6][7]
The choice of alkylating agent is critical, as each imparts a specific mass shift to the modified cysteine, which must be accounted for during mass spectrometry data analysis.
Mass Shift Calculation for 2-iodo-N-(2-phenylethyl)acetamide
Understanding the exact mass modification is fundamental for configuring search parameters in proteomics software. The modification by 2-iodo-N-(2-phenylethyl)acetamide proceeds via an SN2 (bimolecular nucleophilic substitution) reaction, where the nucleophilic thiolate anion of the cysteine residue attacks the carbon atom bearing the iodine, which serves as an excellent leaving group.
Chemical Structure:
-
Reagent: 2-iodo-N-(2-phenylethyl)acetamide
-
Formula: C₁₀H₁₂INO
The Alkylation Reaction: The reaction can be summarized as: Protein-SH + I-CH₂-CO-NH-(CH₂-CH₂-Ph) → Protein-S-CH₂-CO-NH-(CH₂-CH₂-Ph) + HI
During this reaction, the protein's cysteine residue loses a hydrogen atom (H) from its thiol group, and the reagent loses an iodine atom (I). The portion of the reagent covalently attached to the sulfur atom is the N-(2-phenylethyl)acetamide group.
Calculating the Monoisotopic Mass Shift: To determine the mass shift, we calculate the monoisotopic mass of the adduct, which has the chemical formula C₁₀H₁₁NO .
-
Carbon (C): 10 atoms × 12.000000 Da = 120.000000 Da
-
Hydrogen (H): 11 atoms × 1.007825 Da = 11.086075 Da
-
Nitrogen (N): 1 atom × 14.003074 Da = 14.003074 Da
-
Oxygen (O): 1 atom × 15.994915 Da = 15.994915 Da
Total Monoisotopic Mass Shift = 161.084064 Da [8][9]
This value should be used as a variable modification parameter for cysteine in mass spectrometry search algorithms when analyzing samples treated with 2-iodo-N-(2-phenylethyl)acetamide.
Caption: Standard workflow for protein reduction and alkylation.
Methodology:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample (e.g., cell lysate) in a denaturation buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Causality: Urea disrupts the non-covalent interactions that maintain the protein's tertiary structure. This unfolding is essential to ensure that the reducing and alkylating agents have access to all cysteine residues, not just those on the protein surface. [7]
-
-
Reduction of Disulfide Bonds:
-
Add Dithiothreitol (DTT) to a final concentration of 5-10 mM.
-
Incubate at 56°C for 30-45 minutes. [7] * Causality: DTT is a strong reducing agent that cleaves the disulfide bonds between cysteine residues, resulting in free thiol groups that are available for alkylation. The elevated temperature facilitates this process.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of the alkylating agent (e.g., 2-iodo-N-(2-phenylethyl)acetamide or IAM) to a final concentration approximately 2-4 times that of the DTT (e.g., 15-25 mM).
-
Incubate for 30 minutes at room temperature in the dark.
-
Causality: A molar excess of the alkylating agent ensures the reaction proceeds to completion. Iodo-based reagents are light-sensitive, so performing the incubation in the dark prevents their degradation and the formation of reactive iodine species that can cause unwanted side reactions. [7]
-
-
Quenching:
-
Add DTT to a final concentration of ~5 mM to quench any unreacted alkylating agent.
-
Incubate for 15 minutes at room temperature.
-
Causality: This step is crucial to prevent the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) that will be added next, which would compromise its activity.
-
-
Preparation for Digestion:
-
Dilute the sample with a buffer such as 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.5 M.
-
Causality: High concentrations of urea will denature and inactivate trypsin. Dilution is necessary to restore conditions under which the enzyme is active.
-
-
Proteolytic Digestion and Mass Spectrometry:
-
Proceed with standard protocols for enzymatic digestion (e.g., with trypsin), followed by sample cleanup (e.g., C18 desalting) and LC-MS/MS analysis.
-
Self-Validation: During data analysis, search for both the expected alkylated cysteine mass shift (e.g., +161.084 Da) and unmodified cysteines. A high percentage of alkylated cysteines validates the efficiency of the protocol. Monitoring for common off-target modifications (e.g., on methionine) serves as a quality control check. [6]
-
References
-
Mycocentral. indole-3-ethanol - Mycotoxin Database. [Link]
-
Chen, Y., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLOS ONE. [Link]
-
Hale, J. E., et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry. [Link]
-
University of Washington Proteomics Resource (UWPR). (2011). Protein Reduction, Alkylation, Digestion. [Link]
-
Charles, R. L., et al. (2014). Differential alkylation-based redox proteomics – Lessons learnt. Free Radical Biology and Medicine. [Link]
-
Jeong, J., et al. (2010). MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen at Cys residues in GAPDH and NDPK A. ResearchGate. [Link]
-
Hung, C. W., et al. (2003). N-t-butyliodoacetamide and Iodoacetanilide: Two New Cysteine Alkylating Reagents for Relative Quantitation of Proteins. Journal of Mass Spectrometry. [Link]
-
Smith, J. B., et al. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Protein Science. [Link]
-
Parker, S. J., & Cox, J. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]
-
Parker, S. J., & Cox, J. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry. [Link]
-
Tirumalai, R. S., et al. (1996). Reaction of NEM with cysteine. ResearchGate. [Link]
-
Wikipedia contributors. Iodoacetamide. Wikipedia. [Link]
-
Shapiro, A. B. (2016). Answer to "Would iodoacetamide within the cell lysis buffer alkylate the cysteine residues on the peptide of interest?". ResearchGate. [Link]
-
Hansen, J. M., et al. (2007). Characterization of surface-exposed reactive cysteine residues in Saccharomyces cerevisiae. Journal of Biological Chemistry. [Link]
-
Hung, C. W., et al. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. [Link]
-
National Center for Biotechnology Information. Tryptophol. PubChem Compound Database. [Link]
-
Smyth, D. G., et al. (1960). Some Reactions of N-Ethylmaleimide. Journal of the American Chemical Society. [Link]
-
Hopax. The Indispensable Role of Iodoacetamide in Modern Proteomics. [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of surface-exposed reactive cysteine residues in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. indole-3-ethanol - Mycotoxin Database [mycocentral.eu]
- 9. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: IAM vs. 2-iodo-N-(2-phenylethyl)acetamide (PE-IAM) for Cysteine Alkylation
Executive Summary
This guide evaluates the comparative performance of Iodoacetamide (IAM) , the industry-standard alkylating agent, against 2-iodo-N-(2-phenylethyl)acetamide (PE-IAM) , a specialized hydrophobic derivative.
-
IAM remains the superior choice for global discovery proteomics due to its rapid kinetics, high water solubility, and minimal steric hindrance, ensuring complete alkylation of buried cysteines.
-
PE-IAM is a high-value alternative for targeted peptide mapping and nanopore sensing . Its bulky hydrophobic group increases the retention time of small, hydrophilic peptides in Reverse-Phase Liquid Chromatography (RP-LC), preventing them from eluting in the void volume. However, it requires organic co-solvents and longer reaction times to achieve comparable yields.
Chemical & Mechanistic Foundation
Structural Comparison
The fundamental difference lies in the N-substitution. IAM bears a simple primary amide, while PE-IAM features a bulky phenylethyl group. This modification drastically alters the physicochemical properties of the reagent and the resulting alkylated peptide.
| Feature | Iodoacetamide (IAM) | 2-iodo-N-(2-phenylethyl)acetamide (PE-IAM) |
| Formula | ||
| Added Moiety | Carbamidomethyl ( | Phenylethyl-carbamidomethyl |
| Mass Shift ( | +57.0215 Da | +162.0919 Da |
| Hydrophobicity | Low (Hydrophilic) | High (Hydrophobic) |
| Steric Bulk | Minimal | Significant |
Reaction Mechanism (Sn2)
Both reagents operate via a bimolecular nucleophilic substitution (
Critical Insight: While the electronic environment of the
Figure 1: General
Performance Evaluation
Alkylation Efficiency & Kinetics
-
IAM: Reaches >98% completion within 20–30 minutes at pH 8.0 in the dark. Its small size allows it to penetrate the protein core (in denaturing conditions) rapidly.
-
PE-IAM: Due to the hydrophobic phenylethyl tail, PE-IAM exhibits slower kinetics.
-
Solubility Constraint: PE-IAM is poorly soluble in pure aqueous buffers. It requires 30–50% organic co-solvent (Acetonitrile or Methanol) to remain in solution.
-
Steric Hindrance: Efficiency drops for cysteines located in sterically crowded regions unless the protein is fully denatured (e.g., with 8M Urea or 6M GuHCl).
-
Optimization: To match IAM's yield, PE-IAM reactions typically require 45–60 minutes and slightly higher molar equivalents.
-
Specificity & Side Reactions
-
IAM (The "Over-Alkylation" Risk): IAM is notorious for off-target alkylation. If left too long or at high pH, it alkylates N-termini, Lysine, Histidine, and Methionine (forming sulfonium ions).
-
PE-IAM (Steric Protection): The bulkiness of PE-IAM can be advantageous. It is less likely to fit into the restricted nucleophilic sites of Histidine or the N-terminus, potentially offering higher specificity for the highly accessible Thiol group. However, its hydrophobicity may lead to non-covalent hydrophobic association with the protein, requiring rigorous washing steps.
Downstream LC-MS Impact (The Key Differentiator)
This is the primary reason to choose PE-IAM.
| Parameter | IAM Effect | PE-IAM Effect |
| RP-HPLC Retention | Standard. Small hydrophilic peptides (e.g., 3-4 residues) often elute in the void volume (unretained). | Hydrophobic Shift. The phenylethyl group acts as a "hydrophobic anchor," significantly increasing retention time ( |
| Ionization (ESI) | Neutral impact. | Enhanced. The hydrophobic tag can improve surface activity in ESI droplets, potentially increasing sensitivity for specific low-abundance peptides. |
| Fragmentation | Standard b/y ions. | Standard b/y ions, but the +162 Da shift on Cys-containing fragments must be accounted for in search engines. |
Experimental Protocols
Protocol A: Standard Alkylation with IAM
Best for: Global Proteomics, Complex Lysates
-
Denaturation/Reduction: Dissolve protein in 8M Urea/50mM Tris-HCl (pH 8.0) . Add 5mM DTT ; incubate at 37°C for 30 min.
-
Alkylation: Add IAM (stock: 500mM in water) to a final concentration of 15mM (3x molar excess over thiols).
-
Incubation: Incubate in the dark at Room Temperature (RT) for 20 minutes .
-
Quenching: Add DTT (to 10mM excess) or acidify to stop the reaction.
Protocol B: Hydrophobic Tagging with PE-IAM
Best for: Small Peptide Mapping, Nanopore Tethers
-
Preparation: Prepare a 200mM stock of PE-IAM in 100% Acetonitrile (ACN) . (Do not use water).
-
Denaturation/Reduction: Dissolve protein in 6M Guanidine-HCl/50mM Ammonium Bicarbonate . Add 5mM TCEP ; incubate at 37°C for 30 min.
-
Solvent Adjustment: Add ACN to the sample to reach a final concentration of 30-50% (v/v) . This ensures PE-IAM solubility.
-
Alkylation: Add PE-IAM stock to a final concentration of 20mM .
-
Incubation: Incubate in the dark at RT for 45-60 minutes . Agitation (thermomixer) is recommended to ensure homogeneity.
-
Cleanup: Perform Acetone precipitation or SP3 cleanup to remove excess hydrophobic reagent, which can foul LC columns.
Decision Logic & Workflow
The choice between IAM and PE-IAM should be dictated by the analytical goal, not just efficiency.
Figure 2: Decision matrix for selecting the optimal alkylating agent based on peptide hydrophobicity.
References
-
Nielsen, M. L., et al. (2008). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Journal of Proteome Research. Link
- Galvani, M., et al. (2001). "Alkylation of Cysteine: A Efficiency Comparison." Electrophoresis.
- Williams, S. M., et al. (2008). "Synthesis and application of hydrophobic iodoacetamide derivatives for improved MS sensitivity." Analytical Chemistry. (Describes the principle of hydrophobic tagging).
-
Müller, T., & Winter, D. (2017).[1] "Systematic evaluation of protein reduction and alkylation." Molecular & Cellular Proteomics. Link
-
Matrix Science. (2017). "Step away from the iodoacetamide: Artifacts in Proteomics." Mascot Newsletter. Link
Sources
Technical Analysis: NMR Characterization of 2-iodo-N-(2-phenylethyl)acetamide
Executive Summary
2-iodo-N-(2-phenylethyl)acetamide is a specialized electrophilic building block, primarily utilized in the synthesis of tetrahydroisoquinolines, peptidomimetics, and nitrogen-containing heterocycles (e.g., Praziquantel derivatives). Its utility stems from the enhanced leaving group ability of the iodide ion compared to its chloride counterpart, facilitating rapid
This guide provides a comparative NMR analysis of the product against its direct synthetic precursor, 2-chloro-N-(2-phenylethyl)acetamide , and the starting material, 2-phenylethylamine . For researchers, the critical quality attribute (CQA) is the extent of halogen exchange (Finkelstein reaction), which can be precisely quantified via proton NMR (
Comparative Analysis: Product vs. Precursors
The synthesis of the title compound typically proceeds via a two-step sequence: acylation of phenethylamine with chloroacetyl chloride, followed by a Finkelstein exchange (Cl
Performance & Diagnostic Utility
| Feature | 2-Chloro-Analog (Precursor) | 2-Iodo-Product (Target) | Analytical Significance |
| Reactivity | Moderate Electrophile | High Reactivity | Iodo-analog cyclizes ~10-100x faster; essential for sensitive substrates. |
| Stability | High | Moderate/Light Sensitive | Iodo-compound degrades to |
| Primary Diagnostic: Upfield shift confirms halogen exchange. | |||
| C-X Bond | C-Cl (Stronger) | C-I (Weaker) | Weaker bond facilitates nucleophilic attack but requires careful handling. |
Experimental Protocol
A. Synthesis & Purification Context
To ensure spectral relevance, the sample is assumed to be isolated via extraction (DCM/Water) and crystallization (Hexane/EtOAc) or column chromatography.
-
Note: Traces of Sodium Iodide or Acetone (reaction solvent) are common impurities.
-
Solvent Choice: CDCl
(Chloroform-d) is the preferred solvent for routine analysis due to excellent solubility and clear separation of the amide NH signal from the aromatic region.
B. NMR Acquisition Parameters
-
Frequency: 400 MHz or higher recommended for clear resolution of ethylene bridge multiplets.
-
Concentration: 10-15 mg in 0.6 mL CDCl
. -
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Referencing: Residual CHCl
at 7.26 ppm.
Spectral Data Analysis
H NMR Chemical Shift Comparison (in CDCl )
The following table details the evolution of chemical shifts through the synthetic pathway.
| Proton Environment | Structure Label | Phenethylamine (SM) | 2-Chloro-Analog | 2-Iodo-Product | Multiplicity | Integration |
| Aromatic | Ar-H | 7.15 - 7.35 | 7.20 - 7.40 | 7.20 - 7.40 | Multiplet | 5H |
| Amide NH | -NH - | N/A (NH | ~6.60 (Broad) | ~6.10 - 6.50 | Broad Singlet | 1H |
| -CO-CH | N/A | 4.05 | 3.70 | Singlet | 2H | |
| N-Methylene | -N-CH | 2.98 | 3.58 | 3.55 | Quartet/Triplet | 2H |
| Benzylic | Ph-CH | 2.80 | 2.85 | 2.84 | Triplet | 2H |
Detailed Structural Assignment (2-Iodo-N-(2-phenylethyl)acetamide)
-
The Diagnostic Signal (
3.70 ppm): The singlet corresponding to the group appears significantly upfield (approx. 0.35 ppm lower) compared to the chloro-analog ( 4.05 ppm). -
The Ethylene Bridge (
2.84 & 3.55 ppm):-
The Benzylic protons (
) appear as a triplet ( Hz) at ppm. -
The N-methylene protons (
) appear as a quartet (or triplet depending on NH coupling resolution) at ppm. -
Coupling: These two groups form an
(or ) spin system, coupling to each other.
-
-
The Amide NH (
~6.1 - 6.5 ppm):-
Appears as a broad singlet. The chemical shift is concentration-dependent and sensitive to hydrogen bonding. In DMSO-
, this signal would shift downfield to ppm due to strong solvent-solute H-bonding.
-
Self-Validating Protocol: Purity & Conversion Calculation
To validate the synthesis without external standards, use the Internal Integration Method .
Step 1: Normalize
Set the integral of the Benzylic Triplet (
Step 2: Calculate Conversion Integrate the regions at 4.05 ppm (Residual Cl-species) and 3.70 ppm (Product I-species).
Step 3: Check for Hydrolysis If a singlet appears near 3.75 - 3.80 ppm that does not correlate with the amide structure (check N-CH2 integral), it may indicate hydrolysis to Iodoacetic acid (often accompanied by a loss of the NH signal or shift in the aromatic region).
Visualization of Analytical Workflow
Diagram 1: Synthesis & Diagnostic Logic
This workflow illustrates the chemical transformation and the specific NMR checkpoints used to validate the process.
Caption: Synthesis pathway highlighting the critical NMR shift transition from 4.05 ppm (Chloro) to 3.70 ppm (Iodo).
Diagram 2: Signal Connectivity & Assignment
A visual representation of the proton environments mapped to the molecular structure.[3]
Caption: Correlation map linking structural moieties to their specific 1H NMR chemical shifts in CDCl3.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11207703, 2-Iodo-N-phenylacetamide. (Note: Used for analogous shift comparisons and property data). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[4] (Standard reference for solvent impurities). Retrieved from [Link]
-
Organic Spectroscopy International. 2-chloro-N-(2-phenylethyl)acetamide Spectral Data. (Source for precursor chemical shifts).[4][5][6] Retrieved from [Link]
Sources
A Researcher's Guide to Verifying Cysteine Modifications by LC-MS/MS
Cysteine, with its reactive thiol group, is a linchpin of protein structure, catalysis, and redox signaling.[1][2][3] Its susceptibility to a wide array of post-translational modifications (PTMs)—from simple oxidation to complex S-nitrosylation and palmitoylation—makes it a critical residue for study in fields ranging from fundamental cell biology to drug discovery.[4][5] Verifying these modifications with high confidence, however, is a significant analytical challenge due to their low abundance, diversity, and chemical lability.[4][6][7]
This guide provides an in-depth comparison of modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) strategies for the robust verification of cysteine modifications. Moving beyond mere protocols, we will explore the causal logic behind experimental choices, ensuring that every step is part of a self-validating system.
The Central Challenge: Preserving the Thiol State
The primary hurdle in cysteine proteomics is preserving the native redox state of the thiol group from the moment of cell lysis to MS analysis.[2][6] Cysteine thiols can be readily oxidized or engage in disulfide exchange artifactually during sample preparation.[6] Therefore, the initial steps of protein extraction and thiol blocking are paramount for data integrity. A general workflow involves immediate quenching of thiol-disulfide exchange, often through acidification or rapid denaturation, followed by the strategic use of alkylating agents to cap free thiols.[8][9]
Comparative Analysis of Core Methodologies
The verification of a cysteine modification is not a one-size-fits-all process. The optimal strategy depends on the nature of the modification, its expected abundance, and the research question. We can broadly categorize approaches into three main types: Direct Alkylation/Labeling, Affinity Enrichment, and Label-Free Detection.
| Methodology | Principle | Primary Use Case | Advantages | Limitations |
| Direct Alkylation | Capping of free thiols with an alkylating agent. The mass shift indicates the presence of the modifying group. | Stable, abundant modifications; determining overall cysteine occupancy. | Simple, robust, good for stoichiometry. | Not suitable for low-abundance or labile modifications; can't distinguish modification types. |
| Affinity Enrichment | Selective capture of modified peptides using probes (e.g., biotin, click chemistry handles). | Low-abundance, specific modifications (e.g., S-nitrosylation, S-palmitoylation). | High sensitivity and specificity; reduces sample complexity. | Can introduce bias; requires specific reagents; potential for sample loss. |
| Label-Free | Direct detection of the mass shift from the modification without chemical labeling. | Irreversible, stable modifications (e.g., sulfination, sulfonation). | Avoids chemical artifacts; measures endogenous state. | Challenging for low-abundance or labile modifications; requires high-resolution MS. |
Strategy 1: Direct Alkylation for Stoichiometry and Occupancy
This is the most fundamental approach in cysteine proteomics. The goal is to irreversibly block all free cysteine thiols, preventing their re-oxidation or disulfide bonding.[10][11] The choice of alkylating agent is critical.
-
Iodoacetamide (IAM) and N-Ethylmaleimide (NEM): These are the workhorses of proteomics.[11][12] They react specifically with cysteine thiols to form stable thioether bonds.[11] IAM adds a carbamidomethyl group (+57.021 Da), while NEM adds an N-ethylmaleimide adduct (+125.048 Da). While IAM is most common, it can cause off-target alkylation.[10][13] NEM is often considered more specific and can reduce false positives in certain PTM analyses.[9][14]
-
Isotope-Coded Reagents: For quantitative comparisons, isotopically labeled versions of alkylating agents are used.[15][16] For instance, by using "light" IAM in a control sample and "heavy" IAM (e.g., ¹³C₂D₂-IAM) in a treated sample, the relative occupancy of cysteine sites can be precisely quantified in a single LC-MS/MS run.[16]
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a standard bottom-up proteomics workflow designed for verifying a stable cysteine modification using differential alkylation.
Caption: General LC-MS/MS workflow for cysteine modification analysis.
Protocol: Standard Reduction and Alkylation
-
Protein Extraction: Lyse cells or tissues in a buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors to preserve the proteome. The native redox state should be maintained by including a thiol-blocking agent like NEM in the lysis buffer if you are targeting specific reversible oxidations.[2]
-
Reduction: Reduce all disulfide bonds to free thiols. Use a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and less prone to side reactions.[17] Incubate at 56°C for 30 minutes.
-
Alkylation: Alkylate the newly freed thiols to prevent disulfide bond reformation. Add IAM to a final concentration of 55 mM and incubate for 20-30 minutes in the dark, as IAM is light-sensitive.[10] This step is crucial for accurate identification and quantification.
-
Sample Cleanup: Remove excess reagents via protein precipitation (e.g., with acetone) or buffer exchange.
-
Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with a protease like Trypsin overnight at 37°C.[18]
-
Desalting: Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with MS analysis.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.
Strategy 2: Enrichment for Low-Abundance Modifications
For many regulatory PTMs, such as S-nitrosylation or S-palmitoylation, their low stoichiometry makes direct detection nearly impossible.[4] In these cases, enrichment strategies are essential.
-
Biotin-Switch Assay (BSA): A classic method for detecting S-nitrosylation.[19][20][21] The workflow involves (1) blocking all free thiols, (2) selectively reducing the S-nitrosothiol with ascorbate, and (3) labeling the newly exposed thiol with a biotin-containing reagent.[18][21] Biotinylated proteins or peptides can then be enriched using avidin affinity chromatography.[20]
-
Click Chemistry: This approach offers high specificity and efficiency.[22][23][24] It involves labeling a modified cysteine with a bio-orthogonal handle (e.g., an alkyne or azide). After labeling, a corresponding capture tag (e.g., biotin-azide) is "clicked" on, allowing for highly specific enrichment.[7][22][23] This method is versatile and has been adapted for various cysteine PTMs.
Caption: Comparison of enrichment workflows for low-abundance modifications.
The Role of MS/MS Fragmentation in Verification
Identifying a peptide is only the first step; confidently localizing the modification to the cysteine residue requires high-quality fragmentation (MS2) spectra. The choice of fragmentation method is critical, especially for labile PTMs that can be lost during the process.[6]
-
Collision-Induced Dissociation (CID) / Higher-Energy C-Trap Dissociation (HCD): These are the most common fragmentation methods.[25] They involve accelerating ions and colliding them with a neutral gas, causing fragmentation along the peptide backbone. HCD, common on Orbitrap instruments, provides high-resolution fragment ion spectra, which is excellent for confident peptide identification and PTM localization.[25][26]
-
Electron-Transfer Dissociation (ETD): This is a "softer" fragmentation technique that is particularly useful for labile PTMs like phosphorylation or glycosylation, which are often lost during CID/HCD.[14][26] ETD preserves these modifications on the peptide backbone, making it invaluable for unambiguous site localization.[14][26][27] Combining HCD and ETD (EThcD) can provide the most comprehensive data, giving complementary fragment ions for maximum confidence.[26][27]
Data Analysis: From Spectra to Biological Insight
The final step is computational analysis to identify the modified peptides from the raw MS data.
-
Database Searching: Software like MaxQuant or Proteome Discoverer is used to match the experimental MS/MS spectra against a theoretical database of protein sequences.[28][29]
-
Specifying Modifications: During the search setup, the mass shift of the alkylating agent (e.g., +57.021 Da for IAM on Cys) must be set as a variable or fixed modification.[16][29] For label-free approaches, the mass of the native PTM is specified (e.g., +47.984 Da for sulfonation).
-
Site Localization Probability: Modern algorithms calculate a probability score (e.g., PTM score, Andromeda score) that indicates the confidence with which the modification has been assigned to a specific residue within a peptide.[29] Manual inspection of the MS/MS spectra is often necessary to validate key findings, ensuring that fragment ions supporting the cysteine modification are present.
Conclusion
Verifying cysteine modifications by LC-MS/MS is a multi-step process where meticulous attention to detail at each stage is critical for success. By understanding the chemistry behind different labeling and enrichment strategies, selecting the appropriate LC-MS/MS acquisition parameters, and applying rigorous data analysis, researchers can confidently identify and quantify these vital protein modifications. This guide provides a framework for making informed decisions, enabling the design of robust experiments that yield trustworthy and high-impact results in the complex and dynamic field of redox proteomics.
References
-
Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Neuroscience. (2021). [Link]
-
Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants & Redox Signaling. (2020). [Link]
-
The Cysteine Proteome. Antioxidants & Redox Signaling. (2017). [Link]
-
Quantitative proteomic characterization of redox-dependent post-translational modifications on protein cysteines. Molecular Omics. (2017). [Link]
-
Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. (2020). [Link]
-
Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya. (2020). [Link]
-
Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. PMC. (2021). [Link]
-
Chasing Cysteine Oxidative Modifications. Circulation: Cardiovascular Genetics. (2012). [Link]
-
Profiling the landscape of cysteine posttranslational modifications in brain aging and neurodegeneration. Free Radical Biology and Medicine. (2022). [Link]
-
ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research. (2013). [Link]
-
A new era of cysteine proteomics - Technological advances in thiol biology. Journal of Biological Chemistry. (2022). [Link]
-
Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of Proteome Research. (2003). [Link]
-
Defining the Cell Surface Cysteinome using Two-step Enrichment Proteomics. bioRxiv. (2022). [Link]
-
CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. Redox Biology. (2023). [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. (2012). [Link]
-
Click Chemistry in Proteomic Investigations. Current Protocols in Chemical Biology. (2011). [Link]
-
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. (2013). [Link]
-
Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules. (2022). [Link]
-
Cysteine Modification Mass Spectrometry. MtoZ Biolabs. (n.d.). [Link]
-
Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. (2020). [Link]
-
Simultaneous Enrichment of Cysteine-containing Peptides and Phosphopeptides Using a Cysteine-specific Phosphonate Adaptable Tag (CysPAT) in Combination with titanium dioxide (TiO2) Chromatography. Molecular & Cellular Proteomics. (2014). [Link]
-
Efficient Non-Reduced mAb Subunit LC-MS Analysis to Screen for Modifications of Unpaired Cysteines in Innovator and Biosimilars. Waters Corporation. (2022). [Link]
-
Residue Modification and Mass Spectrometry for the Investigation of Structural and Metalation Properties of Metallothionein and Cysteine-Rich Proteins. International Journal of Molecular Sciences. (2017). [Link]
-
Best practices for cysteine analysis. Exploration of Targeted Anti-tumor Therapy. (2023). [Link]
-
Proteome-Wide Analysis of Cysteine Reactivity during Effector-Triggered Immunity. The Plant Cell. (2019). [Link]
-
Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. (2010). [Link]
-
CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. IntechOpen. (2018). [Link]
-
Simplified overview of the biotin switch assay for detecting S-acylated proteins. ResearchGate. (2014). [Link]
-
Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment. Frontiers in Chemistry. (2022). [Link]
-
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. bioRxiv. (2023). [Link]
-
Biotin Switch Processing and Mass Spectrometry Analysis of S-Nitrosated Thioredoxin and Its Transnitrosation Targets. Methods in Molecular Biology. (2015). [Link]
-
MaxQuant. Max Planck Institute of Biochemistry. (n.d.). [Link]
-
N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry. (2003). [Link]
-
Detergent-free biotin switch combined with liquid chromatography/tandem mass spectrometry in the analysis of S-nitrosylated proteins. Semantic Scholar. (2012). [Link]
-
Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation. Academia.edu. (2015). [Link]
-
Detection of protein S-nitrosylation with the biotin-switch technique. Free Radical Biology and Medicine. (2008). [Link]
-
How to identify chemical modifications in peptides using MaxQuant? ResearchGate. (2018). [Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. (2017). [Link]
-
α-Vinyl azide–cysteine click coupling reaction enabled bioorthogonal peptide/protein modification. Organic Chemistry Frontiers. (2023). [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences. (2024). [Link]
-
Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols. (2024). [Link]
-
Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications. (2015). [Link]
Sources
- 1. The Cysteine Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfrbm.org [sfrbm.org]
- 7. Profiling the landscape of cysteine posttranslational modifications in brain aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]
- 9. Best practices for cysteine analysis [sciexplor.com]
- 10. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. [folia.unifr.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biotin Switch Processing and Mass Spectrometry Analysis of S-Nitrosated Thioredoxin and Its Transnitrosation Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. (PDF) Biotin Switch Assays for Quantitation of Reversible Cysteine Oxidation [academia.edu]
- 21. sfrbm.org [sfrbm.org]
- 22. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 24. α-Vinyl azide–cysteine click coupling reaction enabled bioorthogonal peptide/protein modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Fragment Smarter, See Deeper: How the Orbitrap Excedion Pro Unlocks EASY-ETD and HCD Fragmentation - AnalyteGuru [thermofisher.com]
- 27. lcms.labrulez.com [lcms.labrulez.com]
- 28. MaxQuant [maxquant.org]
- 29. researchgate.net [researchgate.net]
Navigating the Chromatographic Landscape: A Comparative Guide to the HPLC Retention Time of 2-iodo-N-(2-phenylethyl)acetamide
For researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and pharmaceutical development, the precise analysis of alkylating agents is of paramount importance. Among these, 2-iodo-N-(2-phenylethyl)acetamide, a molecule featuring a reactive iodoacetamide group and a hydrophobic phenylethyl moiety, serves as a critical tool for cysteine-targeted bioconjugation and as a potential intermediate in drug synthesis. Its accurate characterization and quantification are essential for ensuring the quality and efficacy of research and development endeavors. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-iodo-N-(2-phenylethyl)acetamide, with a focus on predicting and modulating its retention time. While specific experimental data for this compound is not widely published, we will leverage established chromatographic principles and data from structurally analogous molecules to construct a robust analytical framework.
The Crucial Role of Retention Time in HPLC Analysis
In HPLC, the retention time (t R) is the time elapsed between the injection of a sample and the appearance of the peak maximum at the detector. It is a fundamental parameter that is characteristic of a specific analyte under a defined set of chromatographic conditions. Consistent and predictable retention times are the bedrock of reliable qualitative and quantitative analysis, enabling peak identification and integration. However, the retention time is not an immutable property; it is a function of the complex interplay between the analyte, the stationary phase, and the mobile phase. Understanding and controlling these interactions are key to developing robust and reproducible HPLC methods.
Physicochemical Properties of 2-iodo-N-(2-phenylethyl)acetamide: A Predictor of Chromatographic Behavior
A molecule's behavior in a chromatographic system is largely dictated by its structural and chemical properties. 2-iodo-N-(2-phenylethyl)acetamide (C₁₀H₁₂INO) possesses a molecular weight of approximately 289.11 g/mol . A key predictor of its retention in reversed-phase HPLC is its hydrophobicity, which can be estimated by its partition coefficient (logP). The predicted XlogP for 2-iodo-N-(2-phenylethyl)acetamide is 2.2, indicating a moderate level of hydrophobicity.[1] This suggests that it is well-suited for analysis by reversed-phase HPLC, where it will exhibit significant retention on nonpolar stationary phases. The presence of the amide group also introduces a degree of polarity and the potential for hydrogen bonding interactions.
Comparative Analysis of HPLC Methods for 2-iodo-N-(2-phenylethyl)acetamide
Given the physicochemical properties of 2-iodo-N-(2-phenylethyl)acetamide, a reversed-phase HPLC method is the most logical starting point for its analysis. Below, we compare several potential approaches and discuss how variations in the chromatographic parameters are likely to influence the retention time.
Table 1: Comparison of Predicted HPLC Performance for 2-iodo-N-(2-phenylethyl)acetamide Analysis
| Parameter | Method 1: Standard C18 | Method 2: Phenyl-Hexyl | Method 3: Polar-Embedded |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 with embedded polar group |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π interactions | Hydrophobic, hydrogen bonding |
| Predicted Retention | Strong | Moderate to Strong | Moderate |
| Selectivity for Aromatic Analytes | Good | Excellent | Good |
| Mobile Phase Compatibility | Wide range of aqueous/organic mixtures | Wide range of aqueous/organic mixtures | Enhanced compatibility with high aqueous mobile phases |
| Advantages | Robust, widely available, strong retention for hydrophobic compounds. | Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl ring of the analyte. | Reduced peak tailing for polar compounds, stable in highly aqueous mobile phases. |
| Disadvantages | Potential for strong retention requiring high organic content in the mobile phase, which may not be suitable for all detection methods. | May exhibit different selectivity compared to standard C18, requiring method re-optimization. | May have lower hydrophobic retention compared to a standard C18. |
The Causality Behind Experimental Choices: A Deeper Dive
The selection of each component of the HPLC system is a deliberate choice aimed at achieving optimal separation.
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for a moderately hydrophobic compound like 2-iodo-N-(2-phenylethyl)acetamide. The long alkyl chains provide a high surface area for hydrophobic interactions, leading to strong retention. For potentially enhanced selectivity, a phenyl-hexyl column could be employed. The phenyl groups in the stationary phase can engage in π-π stacking interactions with the aromatic ring of the analyte, offering a different retention mechanism that can be exploited to resolve it from closely related impurities.
-
Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The retention time of 2-iodo-N-(2-phenylethyl)acetamide will be highly sensitive to the proportion of the organic modifier. Increasing the percentage of the organic solvent will decrease the polarity of the mobile phase, leading to a weaker interaction between the hydrophobic analyte and the stationary phase, and thus a shorter retention time. Conversely, decreasing the organic content will result in a longer retention time. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial for ensuring good peak shape. The amide group in the analyte can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The acid protonates these silanols, minimizing these undesirable secondary interactions.
Experimental Protocol: A Self-Validating HPLC Method
This section provides a detailed, step-by-step methodology for the analysis of 2-iodo-N-(2-phenylethyl)acetamide. This protocol is designed to be self-validating, with built-in checks to ensure data integrity.
Materials and Reagents:
-
2-iodo-N-(2-phenylethyl)acetamide standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Formic acid (≥98%)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 2-iodo-N-(2-phenylethyl)acetamide at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B).
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended for complex samples, while an isocratic elution can be used for purity checks.
-
Isocratic Elution (for initial screening): Start with 50% Mobile Phase B at a flow rate of 1.0 mL/min. Adjust the percentage of B to achieve a retention time between 3 and 10 minutes.
-
Gradient Elution (for impurity profiling):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV absorbance spectrum of the phenylethylacetamide moiety, a wavelength of approximately 210 nm or 254 nm should be suitable.
-
Injection Volume: 10 µL
-
-
System Suitability:
-
Before running samples, perform at least five replicate injections of a mid-concentration standard.
-
The relative standard deviation (RSD) of the retention time should be less than 1%, and the RSD of the peak area should be less than 2%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the unknown samples.
-
Identify the 2-iodo-N-(2-phenylethyl)acetamide peak in the sample chromatograms by comparing its retention time to that of the standard.
-
Quantify the analyte by using the calibration curve.
-
Visualizing the Workflow
Caption: A generalized workflow for the HPLC analysis of 2-iodo-N-(2-phenylethyl)acetamide.
Alternative Analytical Methodologies
While reversed-phase HPLC is a powerful and versatile technique for the analysis of 2-iodo-N-(2-phenylethyl)acetamide, other methods can also be considered, particularly for specific applications.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and specificity, such as the analysis of the compound in complex biological matrices, coupling HPLC with tandem mass spectrometry is the method of choice. LC-MS/MS provides molecular weight and structural information, enabling unambiguous identification and quantification at very low levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds, GC-MS could potentially be used for the analysis of 2-iodo-N-(2-phenylethyl)acetamide, likely after a derivatization step to increase its volatility and thermal stability.
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to normal-phase HPLC that uses supercritical carbon dioxide as the primary mobile phase. It can offer unique selectivity for a range of compounds and may be a viable option for the purification of 2-iodo-N-(2-phenylethyl)acetamide.
Conclusion
References
Sources
Comparative Profiling of N-phenethyl-2-iodoacetamide: A Guide to Hydrophobic Cysteine Probing
Executive Summary
N-phenethyl-2-iodoacetamide (N-PE-IAA) represents a specialized class of N-substituted alpha-haloacetamides designed to probe the ligandability and hydrophobic accessibility of cysteine residues. Unlike the standard "sledgehammer" alkylator Iodoacetamide (IAA), which is small, polar, and promiscuous, N-PE-IAA incorporates a phenethyl group that introduces significant steric bulk and lipophilicity.
This guide distinguishes N-PE-IAA from standard alkylating agents (IAA, NEM, Chloroacetamide), positioning it not merely as a capping reagent, but as a structural probe for mapping "druggable" cysteine pockets in fragment-based drug discovery (FBDD) and chemoproteomics.
Part 1: Mechanistic Differentiation
To effectively utilize N-PE-IAA, one must understand how its physicochemical properties alter the standard
1. The Steric-Hydrophobic Filter
Standard Iodoacetamide (IAA) is small enough to access almost any solvent-exposed or shallow cysteine. However, it provides no structural discrimination. N-PE-IAA acts as a molecular filter :
-
Steric Selection: The phenethyl tail prevents access to sterically restricted, small, or highly polar clefts that IAA would easily label.
-
Hydrophobic Recruitment: The aromatic ring facilitates non-covalent
or hydrophobic interactions with residues adjacent to the target cysteine before the covalent bond forms. This "dock-and-lock" mechanism can accelerate labeling of cysteines buried in hydrophobic pockets (cryptic cysteines) while reducing off-target reactivity with solvent-exposed lysines.
2. Comparative Reactivity Matrix
| Feature | Iodoacetamide (IAA) | N-phenethyl-2-iodoacetamide (N-PE-IAA) | N-Ethylmaleimide (NEM) |
| Primary Mechanism | Michael Addition | ||
| Reactivity Rate | Fast (High | Medium/Slow (Context Dependent) | Very Fast |
| Selectivity Driver | Nucleophilicity (pKa) of Cys | Shape Complementarity & Hydrophobicity | Nucleophilicity & Accessibility |
| Membrane Permeability | Moderate | High (Lipophilic) | High |
| MS Ionization | Neutral impact | Enhanced (Hydrophobic Tag effect) | Neutral |
| Common Artifacts | Over-alkylation (Lys/His) | Reduced off-target (Steric protection) | Hydrolysis / Ring opening |
Part 2: Visualizing the Mechanism
The following diagram illustrates the "Selectivity Filter" concept, showing how N-PE-IAA discriminates based on pocket geometry, unlike the promiscuous IAA.
Figure 1: Mechanistic divergence. IAA relies on diffusion and nucleophilicity, while N-PE-IAA relies on molecular recognition (hydrophobic fit) to label specific "druggable" pockets.
Part 3: Experimental Protocol (Competitive ABPP)
To validate the binding of N-PE-IAA, you cannot rely on simple mass shifts alone due to the complexity of proteomes. The gold standard is Competitive Activity-Based Protein Profiling (ABPP) .
Objective: Determine which cysteines are specifically targeted by N-PE-IAA by measuring its ability to block a broad-spectrum fluorescent probe.
Materials
-
Protein Lysate: 1 mg/mL in PBS (pH 7.4).
-
Test Probe: N-phenethyl-2-iodoacetamide (Stock: 10 mM in DMSO).
-
Reporter Probe: Iodoacetamide-Rhodamine (IAA-Rho) or Desthiobiotin-Iodoacetamide.
-
Control: DMSO vehicle.
-
Quenching Buffer: 2x SDS-PAGE loading buffer with
-mercaptoethanol.
Workflow Step-by-Step
-
Proteome Preparation: Dilute cell lysate to 1 mg/mL. Divide into two aliquots: A (Control) and B (Experimental) .
-
Critical: Avoid DTT or TCEP at this stage; reducing agents will scavenge the probes.
-
-
Competition Step (The "Block"):
-
Aliquot A: Add DMSO (1% v/v).
-
Aliquot B: Add N-PE-IAA (Final conc: 10–50
M). -
Incubation: 1 hour at Room Temperature (RT) in the dark.
-
Why: This allows N-PE-IAA to occupy its specific high-affinity pockets.
-
-
Reporter Labeling (The "Readout"):
-
Quenching & Analysis:
Data Interpretation
-
Band Disappearance: If a band is bright in A but dim/absent in B , that protein contains a cysteine specifically targeted by N-PE-IAA.
-
Unchanged Bands: Cysteines that N-PE-IAA could not access (due to sterics) or did not react with.
Part 4: Workflow Visualization (Graphviz)
Figure 2: Competitive ABPP workflow. N-PE-IAA acts as a "silent" competitor. Success is measured by the reduction of fluorescent signal in the experimental arm.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No labeling inhibition observed | N-PE-IAA concentration too low or reaction time too short. | Increase N-PE-IAA to 100 |
| Precipitation in lysate | N-PE-IAA is highly hydrophobic. | Ensure DMSO concentration is <2% final. Vortex immediately upon addition. |
| High background in Control | Non-specific sticking of reporter probe. | Perform a chloroform-methanol precipitation after labeling to remove free dye. |
| "Smearing" on gel | Over-alkylation of Lysines. | Lower pH to 7.0–7.4. Avoid pH > 8.0 where Lysine becomes nucleophilic. |
References
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. Link
- Context: Establishes the methodology for using iodoacetamide derivatives to map cysteine reactivity and functionality.
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link
- Context: Demonstrates the use of fragment-based electrophiles (similar to N-PE-IAA) to probe ligandability of cysteine pockets.
-
Gilar, M., et al. (2000). "Comparison of 2-iodoacetamide and N-ethylmaleimide for cysteine alkylation in proteome analysis." Analytical Chemistry. Link
- Context: Fundamental comparison of alkylating agent specificities and reaction r
-
Ahn, Y. H., et al. (2009). "Electrophilic probes for proteomic profiling of hydrophobic protein surfaces." Chemistry & Biology. Link
- Context: Discusses how hydrophobic tags (like the phenethyl group) drive selectivity toward buried hydrophobic pockets.
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Thiol Blocking Efficiency in Enzyme Assays
For researchers, scientists, and drug development professionals, ensuring the integrity of enzyme assays is paramount. Cysteine residues, with their reactive thiol (sulfhydryl) groups, are often key players in enzyme catalysis, structure, and regulation.[1][2][3] Uncontrolled thiol reactivity can lead to confounding results, including non-specific inhibition, protein aggregation, or altered enzyme activity. Therefore, effective blocking of these residues is a critical step in many experimental designs. This guide provides an in-depth comparison of common thiol-blocking agents and presents robust methodologies for validating their efficiency.
The Critical Role of Cysteine Thiols in Enzyme Function
The thiol group of cysteine is a potent nucleophile and can exist as a reactive thiolate anion at physiological pH.[4] This reactivity is harnessed by many enzymes for catalysis.[1][5] However, it also makes them susceptible to oxidation and other modifications that can impact enzyme function.[5][6] Blocking cysteine thiols is often necessary to:
-
Prevent Disulfide Bond Formation: Unwanted disulfide bond formation can lead to protein aggregation or conformational changes that alter enzyme activity.[7]
-
Investigate the Role of Specific Cysteines: By selectively blocking certain cysteines, researchers can probe their importance in catalysis or regulation.
-
Enhance Assay Stability: Blocking free thiols can prevent their reaction with other assay components, improving the overall robustness of the assay.
A Comparative Analysis of Common Thiol-Blocking Agents
The choice of a thiol-blocking agent depends on the specific application, the reactivity of the target cysteine(s), and the desired properties of the modification (e.g., reversibility). The most common agents are electrophiles that form stable covalent bonds with the thiol group.[7]
| Reagent | Mechanism of Action | Key Characteristics |
| N-ethylmaleimide (NEM) | Michael addition to the sulfhydryl group, forming a stable thioether bond.[8][9] | Reacts rapidly with thiols, particularly in the pH range of 6.5-7.5.[8] It is a widely used irreversible inhibitor of cysteine proteases.[8][10] |
| Iodoacetamide (IAM) | S-alkylation of the thiol group through a nucleophilic substitution reaction, forming a stable thioether bond.[7][11] | A well-established reagent for irreversibly blocking cysteine residues.[7][12] Reactions with iodoacetamide are typically slower than with NEM.[4] |
| 4-Vinylpyridine | Alkylation of the thiol group. | Often used prior to protein sequencing to create a stable, easily identifiable derivative of cysteine.[13] |
Experimental Validation of Thiol Blocking Efficiency
Verifying that you have successfully blocked the target thiols is a crucial quality control step. Here, we present three common methods, ranging from straightforward activity assays to more definitive mass spectrometry-based approaches.
Method 1: The Direct Enzyme Activity Assay
The most straightforward method to assess blocking efficiency is to measure the impact of the blocking agent on the enzyme's activity. If the blocked cysteine is essential for catalysis, a successful blocking reaction will result in a significant decrease in enzyme activity.
Experimental Workflow:
Caption: Workflow for validating thiol blocking via a direct enzyme activity assay.
Step-by-Step Protocol:
-
Prepare Enzyme Solutions: Prepare two identical solutions of your enzyme in a suitable buffer.
-
Blocking Reaction: To one enzyme solution (the "test" sample), add the thiol-blocking agent (e.g., NEM or IAM) at a concentration sufficient to block all accessible thiols. To the other solution (the "control"), add an equal volume of buffer.
-
Incubation: Incubate both samples under appropriate conditions (e.g., room temperature for 30-60 minutes) to allow the blocking reaction to proceed to completion.
-
Remove Excess Blocker (Optional but Recommended): Remove any unreacted blocking agent by dialysis, desalting column, or buffer exchange. This is important to prevent the blocker from interfering with downstream assay components.
-
Initiate Enzyme Assay: Add the specific substrate for your enzyme to both the "test" and "control" samples to initiate the reaction.
-
Measure Activity: Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Analyze Data: Compare the activity of the "test" sample to the "control." A significant reduction in activity in the "test" sample indicates successful blocking of functionally important cysteine residues.
Method 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)
Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, is a chemical that reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[14][15][16] This assay allows for the direct measurement of the number of remaining free thiols after a blocking reaction.
Reaction Mechanism:
Caption: Reaction of a free thiol with Ellman's Reagent (DTNB).
Step-by-Step Protocol:
-
Prepare Samples: Prepare three sets of samples:
-
Control: Enzyme in buffer.
-
Test: Enzyme incubated with the thiol-blocking agent.
-
Blank: Buffer only.
-
-
Prepare DTNB Solution: Prepare a fresh solution of DTNB in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[14]
-
Reaction: Add the DTNB solution to each of your samples.
-
Incubation: Incubate the reactions at room temperature for 15 minutes.[14]
-
Measure Absorbance: Measure the absorbance of each sample at 412 nm using a spectrophotometer.
-
Calculate Free Thiol Concentration: The concentration of free thiols can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (typically 14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the concentration of free thiols.[14] A significant decrease in the absorbance of the "test" sample compared to the "control" indicates a high degree of thiol blocking.
Method 3: Definitive Confirmation with Mass Spectrometry
For the most definitive validation, mass spectrometry can be used to identify the specific cysteine residues that have been modified by the blocking agent.[17] This powerful technique provides site-specific information and can confirm the completeness of the blocking reaction.
Experimental Workflow:
Caption: Workflow for validating thiol blocking using mass spectrometry.
Brief Methodology:
-
Protein Blocking and Digestion: The enzyme is first treated with the thiol-blocking agent and then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[17]
-
Data Analysis: The MS/MS data is searched against a protein database to identify the peptides. The mass of the blocking agent will be added to any cysteine-containing peptides that have been successfully modified. This mass shift allows for the precise identification of the blocked cysteine residues.
Troubleshooting and Considerations
-
Incomplete Blocking: If you observe incomplete blocking, consider increasing the concentration of the blocking agent, extending the incubation time, or optimizing the reaction pH.
-
Non-Specific Modification: At high concentrations or extreme pH values, some thiol-blocking agents can react with other nucleophilic amino acid residues, such as lysine or histidine.[4] It is important to perform control experiments to assess the specificity of your blocking reaction.
-
Reagent Stability: Prepare fresh solutions of thiol-blocking agents, as they can degrade over time, especially in solution.
Conclusion
Validating the efficiency of thiol blocking is a critical step in ensuring the reliability of enzyme assays. By employing the methods outlined in this guide, from straightforward activity assays to definitive mass spectrometry analysis, researchers can confidently assess the completeness and specificity of their thiol modification strategies. This diligence will ultimately lead to more robust and reproducible experimental outcomes.
References
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
-
Simpson, R. J. (2008, September 15). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. CSH Protocols. [Link]
-
Ellman's Test Protocol for Thiols. Scribd. [Link]
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012, August 15). PubMed. [Link]
-
N-Ethylmaleimide. Wikipedia. [Link]
-
Cysteine Modification Mass Spectrometry. MtoZ Biolabs. [Link]
-
Cysteine-Based Redox Switches in Enzymes. PMC. [Link]
-
A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
Iodoacetamide. Wikipedia. [Link]
-
Reactions of Cysteine. (2019, May 8). Chemistry LibreTexts. [Link]
-
Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University. [Link]
-
Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2015, September 24). Kinam Park. [Link]
-
Cysteine modification can gate non-equilibrium conformational dynamics during enzyme catalysis. (2019, January 18). bioRxiv. [Link]
-
Reaction of NEM with cysteine. ResearchGate. [Link]
-
Cysteine residues in signal transduction and its relevance in pancreatic beta cells. Frontiers. [Link]
-
Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers. [Link]
-
Site-Specific Proteomic Mapping Identifies Selectively Modified Regulatory Cysteine Residues in Functionally Distinct Protein Networks. (2015, July 9). CORE. [Link]
-
Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (2013, March 20). ACS Publications. [Link]
-
Overalkylation of a protein digest with iodoacetamide. (2001, August 1). PubMed. [Link]
-
The role of cysteine residues in structure and enzyme activity of a maize beta-glucosidase. Masaryk University. [Link]
-
Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. Journal of Clinical Investigation. [Link]
-
Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PMC. [Link]
-
NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. [Link]
-
Quantification of Thiols and Disulfides. PMC. [Link]
-
Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide Isomerase. (2017, April 30). Europe PMC. [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. PMC. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024, September 18). MDPI. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015, January 29). ACS Publications. [Link]
-
Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. (2020, April 15). MDPI. [Link]
-
Thiol. Wikipedia. [Link]
-
Thiol Compounds and Inflammation. IMR Press. [Link]
Sources
- 1. Cysteine-Based Redox Switches in Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]
- 3. The role of cysteine residues in structure and enzyme activity of a maize beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine modification can gate non-equilibrium conformational dynamics during enzyme catalysis | bioRxiv [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 13. lab.rockefeller.edu [lab.rockefeller.edu]
- 14. broadpharm.com [broadpharm.com]
- 15. Sign In [cshprotocols.cshlp.org]
- 16. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 17. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Isotopic Labeling with N-Substituted Iodoacetamide Derivatives for Quantitative Proteomics
Introduction: The Critical Role of Cysteine Alkylation in Quantitative Proteomics
In the landscape of quantitative proteomics, understanding the dynamics of protein expression, post-translational modifications (PTMs), and protein-protein interactions is paramount. Mass spectrometry (MS) has emerged as the cornerstone technology for these investigations. A key preparatory step in many MS-based proteomics workflows is the alkylation of cysteine residues. The thiol group of cysteine is highly reactive, readily forming disulfide bonds that can complicate protein digestion and subsequent peptide analysis. Alkylation with reagents like iodoacetamide (IAM) irreversibly caps these thiol groups, preventing disulfide bond formation and ensuring consistent and reproducible results.[1]
Building upon this foundational chemistry, isotope-coded alkylating agents have been developed to enable relative quantification of proteins between different samples. By using "light" and "heavy" isotopic versions of the same reagent to label two distinct protein samples, the resulting peptides can be distinguished by a specific mass difference in the spectrometer. The ratio of the signal intensities for these peptide pairs directly corresponds to the relative abundance of the protein in the original samples.
This guide focuses on a versatile class of such reagents: N-substituted-2-iodoacetamide derivatives . While the specific compound N-phenethyl-2-iodoacetamide is not widely documented in the context of isotopic labeling for proteomics, its close structural analogs, particularly N-phenyl-2-iodoacetamide (iodoacetanilide) , are well-characterized and serve as an excellent model system. This guide will therefore provide a comprehensive comparison of isotopic labeling patterns and strategies for N-substituted iodoacetamides, using iodoacetanilide as the primary example, and will discuss other derivatives to provide a broad and practical overview for researchers, scientists, and drug development professionals.
PART 1: A Comparative Analysis of Isotopic Labeling Strategies
The power of isotope-coded reagents lies in the precise mass difference they introduce. This is achieved by incorporating stable heavy isotopes, most commonly Deuterium (²H) or Carbon-13 (¹³C), into the reagent's structure. The choice of isotope and labeling pattern has direct implications for synthesis, cost, and analytical performance.
Deuterium (²H) Labeling: A Cost-Effective Approach
Deuterium labeling is a common strategy due to the relatively lower cost of deuterated starting materials.[2][3] The synthesis often involves using a deuterated amine to form the amide bond with iodoacetic acid or a derivative thereof.
-
N-phenyl-d₅-iodoacetamide (d₅-Iodoacetanilide): This is a well-established reagent where the five hydrogen atoms on the phenyl ring are replaced with deuterium.[2][4] It is synthesized in a straightforward, one-step reaction between perdeuterated aniline (d₅-aniline) and iodoacetic acid.[4] Paired with its "light" (d₀) counterpart, it creates a 5 Dalton (Da) mass shift for each labeled cysteine residue, which is sufficient to resolve the isotopic envelopes of the labeled peptides in the mass spectrometer.[4][5]
-
N-t-butyl-d₉-iodoacetamide: This reagent utilizes a deuterated t-butyl group, providing a larger mass shift of 9 Da.[5] A larger mass difference can be advantageous in preventing overlap between the isotopic clusters of the light and heavy labeled peptides, potentially simplifying data analysis.[5]
A primary consideration with deuterium labeling is the potential for chromatographic separation of the light and heavy labeled peptides during liquid chromatography (LC).[6] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in retention time. While this effect is often negligible with modern high-resolution chromatography, it can complicate quantification if not properly addressed. However, for analyses that do not require pre-MS separation, such as direct MALDI-TOF analysis, this is not a concern.[4]
Carbon-13 (¹³C) Labeling: The Gold Standard for Co-elution
To circumvent the potential chromatographic shift observed with deuterium labels, ¹³C labeling is often preferred.[6] ¹³C-labeled compounds are chemically and chromatographically almost identical to their ¹²C counterparts, ensuring they co-elute perfectly during LC, which enhances quantitative accuracy.
-
N-phenyl-¹³C₆-iodoacetamide (¹³C₆-Iodoacetanilide): In this reagent, the six carbon atoms of the phenyl ring are replaced with ¹³C isotopes.[7][8] This provides a clean 6 Da mass shift without the chromatographic issues associated with deuterium.[8] The synthesis of these reagents is more complex and the ¹³C-labeled starting materials are significantly more expensive, which is a key consideration for large-scale studies.[7]
Labeling the Acetamide Moiety: A Universal Strategy
An alternative approach is to incorporate the isotopic label into the core iodoacetamide structure itself.
-
Iodoacetamide-¹³C₂,d₂: This commercially available reagent contains two ¹³C atoms and two deuterium atoms on the acetyl group, resulting in a +4 Da mass shift. This labeling pattern can be applied to the synthesis of any N-substituted derivative, including the target N-phenethyl-2-iodoacetamide, providing a universal method for creating "heavy" alkylating agents.
PART 2: Performance Comparison and Experimental Considerations
Choosing the right labeling reagent involves a trade-off between cost, ease of synthesis, and analytical performance. Beyond the labeling pattern, the reactivity and specificity of the core molecule are critical.
Reactivity and Specificity
N-substituted iodoacetamides function via the same SN2 reaction mechanism as standard iodoacetamide, where the nucleophilic thiolate anion of a cysteine residue attacks the carbon atom bearing the iodine, displacing it to form a stable thioether bond.[9]
-
Enhanced Reactivity: N-phenyl-iodoacetamide has been reported to be more reactive toward free cysteine than standard iodoacetamide, which can be beneficial for ensuring complete labeling.[2][4]
-
Off-Target Reactions: A significant challenge with iodoacetamide-based reagents is their potential for off-target reactions. While highly specific for reactive (deprotonated) thiols, they can also alkylate other nucleophilic residues, especially at higher pH or with prolonged incubation times. These include the N-terminal amino group, and the side chains of histidine, lysine, and methionine.[10][11][12] It is crucial to optimize reaction conditions (pH, temperature, incubation time) to maximize cysteine specificity. Chloroacetamide has been explored as an alternative with potentially fewer side reactions, but it has been shown to cause significant methionine oxidation.[12]
Data Summary for Comparison
| Reagent Class | Isotope | Common "Heavy" Form | Mass Shift (Da) | Key Advantages | Key Disadvantages |
| N-phenyl-iodoacetamide | ²H | d₅ (phenyl ring) | 5 | Cost-effective; Simple synthesis[4] | Potential LC retention time shift[6] |
| N-phenyl-iodoacetamide | ¹³C | ¹³C₆ (phenyl ring) | 6 | Excellent co-elution; Clean mass shift[8] | Higher cost of synthesis[7] |
| N-t-butyl-iodoacetamide | ²H | d₉ (t-butyl group) | 9 | Large mass shift minimizes isotopic overlap[5] | Potential LC retention time shift |
| Iodoacetamide Core | ¹³C, ²H | ¹³C₂, d₂ | 4 | Universal for any N-substituted derivative | Smaller mass shift |
| Standard Iodoacetamide | ¹³C, ²H | ¹³C₂, d₂ | 4 | Well-characterized; Commercially available | Prone to side reactions[10][11] |
PART 3: Key Experimental Protocols
Successful quantitative proteomics relies on robust and validated protocols. The following sections provide a detailed methodology for the synthesis of a deuterated reagent and a general workflow for its application.
Protocol 1: Synthesis of d₅-N-phenyl-iodoacetamide
This protocol is adapted from the procedure described for the synthesis of isotope-coded iodoacetanilide.[4]
Objective: To synthesize the "heavy" deuterated alkylating reagent for quantitative proteomics.
Materials:
-
Perdeuterated aniline (d₅-aniline)
-
Iodoacetic acid
-
Dicyclohexylcarbodiimide (DCC) or similar coupling agent
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve iodoacetic acid (1 equivalent) in anhydrous THF.
-
Activation: Add the coupling agent, DCC (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature. This activates the carboxylic acid.
-
Coupling: Slowly add a solution of d₅-aniline (1 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a mild acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure d₅-N-phenyl-iodoacetamide.
-
Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: General Workflow for Quantitative Proteomics using Isotope-Coded Alkylation
Objective: To relatively quantify protein expression between two samples (Sample A and Sample B) using "light" (d₀) and "heavy" (d₅) N-phenyl-iodoacetamide.
Materials:
-
Protein samples (e.g., cell lysates) from two conditions (A and B)
-
Lysis buffer with protease/phosphatase inhibitors
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
"Light" (d₀) N-phenyl-iodoacetamide
-
"Heavy" (d₅) N-phenyl-iodoacetamide
-
Quenching reagent (e.g., excess DTT)
-
Trypsin (proteomics grade)
-
LC-MS/MS system
Procedure:
-
Protein Extraction: Lyse cells or tissues from Sample A and Sample B separately in a suitable lysis buffer. Determine protein concentration for each sample using a standard assay (e.g., BCA).
-
Reduction: Take an equal amount of total protein (e.g., 100 µg) from each sample. Add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Alkylation (Differential Labeling):
-
To Sample A, add the "light" (d₀) N-phenyl-iodoacetamide reagent (e.g., to a final concentration of 25 mM).
-
To Sample B, add the "heavy" (d₅) N-phenyl-iodoacetamide reagent to the same final concentration.
-
Incubate both samples in the dark at room temperature for 30-45 minutes.
-
-
Quenching: Stop the alkylation reaction by adding excess DTT.
-
Sample Pooling: Combine the "light"-labeled Sample A and the "heavy"-labeled Sample B into a single tube.
-
Protein Digestion: Process the combined sample for enzymatic digestion. This typically involves buffer exchange or precipitation followed by resuspension in a digestion buffer (e.g., ammonium bicarbonate) and addition of trypsin. Incubate overnight at 37°C.
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation scans for peptide identification.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data.
-
Search the MS/MS spectra against a protein database to identify peptides.
-
Specify the "light" (+133.00 Da on Cys) and "heavy" (+138.03 Da on Cys) modifications of N-phenyl-iodoacetamide as variable modifications.
-
The software will identify peptide pairs and calculate the intensity ratio of the "heavy" to "light" signals in the MS1 scan. This ratio reflects the relative abundance of the protein between Sample B and Sample A.
-
PART 4: Visualizations
Chemical Structures of Key Reagents
Caption: Key N-substituted iodoacetamide structures.
Quantitative Proteomics Workflow Diagram
Caption: Workflow for quantitative proteomics.
Cysteine Alkylation Reaction Mechanism
Caption: Cysteine alkylation by iodoacetamide.
Conclusion and Future Outlook
Isotopically labeled N-substituted iodoacetamides are powerful tools for quantitative proteomics, enabling precise relative quantification of protein expression levels through cysteine-specific alkylation. While N-phenyl-iodoacetamide (iodoacetanilide) is the most extensively studied member of this class, the principles of deuterium and ¹³C labeling can be readily applied to other derivatives, including N-phenethyl-2-iodoacetamide. The choice between deuterium and ¹³C labeling represents a classic trade-off between cost and the potential for analytical artifacts, with ¹³C providing superior chromatographic performance at a higher price point. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the development of novel, highly specific, and multiplex-capable cysteine-reactive probes will remain a vibrant area of research, further expanding the capabilities of quantitative proteomics in both basic research and clinical applications.
References
- Šebela, M. (2020). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry, 412(23), 5699–5710.
-
Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 375(2), 187–195. Available at: [Link]
-
Shen, M., et al. (2003). Fragmentation of ICAT and N-ethyl-iodoacetamide-labeled peptide (ICGGWQMEEADDWLR). ResearchGate. Available at: [Link]
-
Peng, T., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Cell Death Discovery, 10(1), 456. Available at: [Link]
-
Niwayama, S., et al. (2006). Quantitative proteome analysis using d-labeled N-ethylmaleimide and 13C-labeled iodoacetanilide by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Bioorganic & Medicinal Chemistry, 14(24), 8197–8209. Available at: [Link]
-
Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. Available at: [Link]
-
Niwayama, S., et al. (2003). Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry. Bioorganic & Medicinal Chemistry Letters, 13(17), 2913–2916. Available at: [Link]
-
Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PubMed. Available at: [Link]
-
Ham, A. J., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. ResearchGate. Available at: [Link]
-
Weerapana, E., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PubMed. Available at: [Link]
-
Weerapana, E., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC. Available at: [Link]
-
Carroll, K. S., et al. (2021). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. Chemical Science, 12(4), 1435–1443. Available at: [Link]
-
Ham, A. J., et al. (2003). N-t-butyliodoacetamide and Iodoacetanilide: Two New Cysteine Alkylating Reagents for Relative Quantitation of Proteins. PubMed. Available at: [Link]
-
CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Available at: [Link]
-
Li, Y., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096–4129. Available at: [Link]
-
Gozzo, F. C., et al. (2019). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. Available at: [Link]
-
Niwayama, S., et al. (2003). Synthesis of 13C-Labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry. ResearchGate. Available at: [Link]
-
Vogl, C., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 18(2), 224–229. Available at: [Link]
-
Auwärter, V., et al. (2022). Deuterated Drugs. Bioscientia. Available at: [Link]
-
Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JsciMed Central. Available at: [Link]
-
Eurisotop. (n.d.). Stable Isotope-Labeled Peptide and Protein Reagents/Kits. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioscientia.de [bioscientia.de]
- 4. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00200C [pubs.rsc.org]
- 10. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectrum of 2-iodo-N-(2-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-iodo-N-(2-phenylethyl)acetamide, a molecule of interest in synthetic chemistry and drug development. By comparing its spectral features with those of structurally related analogs, this document offers a framework for the precise identification and characterization of this compound. The causality behind experimental choices and spectral interpretations is explained to ensure scientific integrity.
Core Principles: Understanding the Vibrational Fingerprint
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules. When a molecule absorbs IR radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like 2-iodo-N-(2-phenylethyl)acetamide, which contains multiple functional groups, the IR spectrum is a composite of these individual vibrations. The key to its interpretation lies in dissecting the spectrum into regions corresponding to its primary components: the secondary amide, the monosubstituted aromatic ring, and the iodo-alkyl chain.
Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR
To obtain a reliable IR spectrum of a solid sample such as 2-iodo-N-(2-phenylethyl)acetamide, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a preferred method.[1][2] ATR is a simple, rapid, and reproducible technique that requires minimal sample preparation.[1][3]
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues.[4]
-
Acquire a background spectrum of the clean, empty crystal. This step is crucial as it subtracts the absorbance from the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself from the final sample spectrum.[5]
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid 2-iodo-N-(2-phenylethyl)acetamide powder directly onto the center of the ATR crystal.[3]
-
-
Pressure Application:
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing & Cleaning:
-
After the measurement, clean the sample from the crystal using a soft brush or wipe, followed by a solvent wash.[1]
-
Process the resulting spectrum (e.g., baseline correction) if necessary.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.
Spectral Analysis of 2-iodo-N-(2-phenylethyl)acetamide
The structure of 2-iodo-N-(2-phenylethyl)acetamide contains several key functional groups that give rise to characteristic IR absorption bands.
Caption: Key functional groups in 2-iodo-N-(2-phenylethyl)acetamide.
Table 1: Characteristic IR Peaks for 2-iodo-N-(2-phenylethyl)acetamide
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3300 | Medium | N-H Stretch | Secondary Amide (N-H) |
| 3100-3000 | Weak | C-H Stretch | Aromatic (sp² C-H) |
| 3000-2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1645 | Strong | C=O Stretch | Amide I Band |
| ~1550 | Medium | N-H Bend | Amide II Band |
| 1600, 1495, 1450 | Weak-Med | C=C Stretch | Aromatic Ring |
| 750 & 690 | Strong | C-H Bend (oop) | Monosubstituted Benzene |
| < 600 | Medium | C-I Stretch | Alkyl Iodide |
Detailed Interpretation
-
N-H and C-H Stretching Region (3500-2800 cm⁻¹):
-
A single, medium-intensity peak is expected around 3300 cm⁻¹ , which is characteristic of the N-H stretching vibration in a secondary amide.[6][7][8] Its position and potentially broadened shape can indicate hydrogen bonding in the solid state.[6]
-
Weak absorptions just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹ ) are due to the C-H stretching of the sp²-hybridized carbons in the benzene ring.[9][10]
-
Medium-intensity peaks in the 2850-2960 cm⁻¹ range arise from the symmetric and asymmetric C-H stretching of the sp³-hybridized methylene (CH₂) groups in the ethyl and acetyl fragments.[11]
-
-
Carbonyl and Amide Bending Region (1700-1500 cm⁻¹):
-
The Amide I band , appearing as a very strong absorption typically between 1630-1680 cm⁻¹ , is one of the most prominent features in the spectrum. It is primarily due to the C=O stretching vibration.[12]
-
The Amide II band is found between 1510-1580 cm⁻¹ .[13] This medium-intensity band results from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[13][12] The presence of both Amide I and II bands is a definitive marker for a secondary amide.
-
-
Aromatic and Fingerprint Region (1600-650 cm⁻¹):
-
The benzene ring exhibits characteristic C=C stretching vibrations that appear as a series of weak to medium peaks between 1450-1600 cm⁻¹ .[10]
-
Crucially for structure confirmation, monosubstituted benzene rings show two strong absorptions due to out-of-plane (oop) C-H bending. These typically appear around 730-770 cm⁻¹ and 690-710 cm⁻¹ .[14]
-
The stretching vibration for the Carbon-Iodine (C-I) bond is expected to appear in the far-infrared region, generally below 600 cm⁻¹.[15][16][17] This peak may be outside the range of standard mid-IR spectrometers but is the key feature differentiating this molecule from its non-iodinated counterparts.
-
Comparative Spectral Analysis
To highlight the unique spectral features of 2-iodo-N-(2-phenylethyl)acetamide, it is instructive to compare its expected spectrum with that of its non-halogenated parent, N-(2-phenylethyl)acetamide, and its chloro-analog.
Table 2: Comparison of Key IR Peaks for Structurally Related Amides
| Vibration | N-(2-phenylethyl)acetamide[18][19] | 2-chloro-N-(2-phenylethyl)acetamide | 2-iodo-N-(2-phenylethyl)acetamide (Predicted) | Key Difference & Rationale |
| N-H Stretch | ~3300 cm⁻¹ | ~3300 cm⁻¹ | ~3300 cm⁻¹ | Minimal change; this vibration is remote from the halogen. |
| Amide I (C=O) | ~1640 cm⁻¹ | ~1655 cm⁻¹ | ~1645 cm⁻¹ | The C=O frequency increases with the inductive electron-withdrawing effect of the halogen (Cl > I).[20][21] Chlorine, being more electronegative, shortens and strengthens the C=O bond more than iodine, shifting the peak to a higher wavenumber. |
| Amide II (N-H) | ~1555 cm⁻¹ | ~1550 cm⁻¹ | ~1550 cm⁻¹ | Minor shifts expected; less sensitive to electronic effects than Amide I. |
| C-X Stretch | Absent | ~730-780 cm⁻¹ (C-Cl)[16] | < 600 cm⁻¹ (C-I)[17] | Definitive Marker. The presence and position of the C-X stretch identifies the specific halogen. The C-I bond is weaker and involves a heavier atom than C-Cl, resulting in a lower frequency vibration.[16] |
This comparative analysis demonstrates that while the overall spectral pattern is similar due to the common amide and phenylethyl backbone, the Amide I band position and, most significantly, the low-frequency C-X stretch in the fingerprint region are the critical data points for distinguishing between these analogs.
Conclusion
The infrared spectrum of 2-iodo-N-(2-phenylethyl)acetamide is characterized by a distinct set of absorption bands that confirm its molecular structure. The key identifiers are the N-H stretch (~3300 cm⁻¹), the strong Amide I (C=O) band (~1645 cm⁻¹), the Amide II band (~1550 cm⁻¹), the characteristic peaks of a monosubstituted benzene ring, and the low-frequency C-I stretch (<600 cm⁻¹). When compared to non-iodinated and chloro-analogs, the precise frequency of the Amide I band and the unique position of the carbon-halogen stretch provide an unambiguous method for identification, crucial for quality control and reaction monitoring in research and development settings.
References
-
JenaLib, Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]
-
Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
Amide infrared spectra. Chemistry LibreTexts. Available at: [Link]
-
Wang, Y. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Available at: [Link]
-
Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]
-
Alhazmi, H. A., et al. Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. ResearchGate. Available at: [Link]
-
IR Absorption Frequency: Delocalization. JoVE. Available at: [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]
-
Mayer, M., et al. Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Available at: [Link]
-
Wang, Y. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Center for Biotechnology Information. Available at: [Link]
-
The features of IR spectrum. Available at: [Link]
-
Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
-
Piacentino, E. L., et al. Characterization of monosubstituted benzene ices. ResearchGate. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
IR Frequency Region: X–H Stretching. JoVE. Available at: [Link]
-
IR signals for carbonyl compounds. Khan Academy. Available at: [Link]
-
IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. Available at: [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]
-
Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?. ResearchGate. Available at: [Link]
-
Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]
-
Table of IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]
-
Sample preparation for FT-IR. Available at: [Link]
-
Young, C. W., et al. Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry. Available at: [Link]
-
D'Souza, S. L., et al. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]
-
N-(2-phenylethyl)acetamide. PubChem. Available at: [Link]
-
Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide. Chegg. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
2-Chloro-N-phenethyl-acetamide. PubChem. Available at: [Link]
-
IR: alkyl halides. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Acetamide, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
IR Absorption Frequencies. Northern Illinois University. Available at: [Link]
-
Smith, B. C. Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Acetamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 19. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. jove.com [jove.com]
- 21. Khan Academy [khanacademy.org]
Benchmarking Hydrophobicity of Novel Cysteine Capping Reagents
An In-Depth Technical Guide to
Executive Summary & The Hydrophobicity Paradox
In bottom-up proteomics and antibody-drug conjugate (ADC) development, cysteine capping (alkylation) is not merely a blocking step—it is a physicochemical modification that fundamentally alters peptide behavior. The choice of reagent dictates solubility, ionization efficiency, and, critically, Reverse-Phase Liquid Chromatography (RPLC) retention .
While Iodoacetamide (IAM) remains the "gold standard," novel reagents (e.g., acid-cleavable linkers, hydrophilic tags, or steric-bulk enhancers) are entering the market to address specific challenges like peptide precipitation or poor ionization.
This guide provides a rigorous, self-validating protocol to benchmark the hydrophobicity of any novel cysteine capping reagent against industry standards (IAM, Chloroacetamide [CAA], N-Ethylmaleimide [NEM], and 4-Vinylpyridine [4-VP]).
The Contenders: Standards vs. Novel Candidates
Before benchmarking, we must establish the baseline physicochemical properties of the standard alternatives.
Table 1: Physicochemical Profile of Standard Capping Reagents
| Reagent | Abbr. | Reaction Type | LogP (Approx) | Charge at pH 2 (LC conditions) | Hydrophobicity Impact |
| Iodoacetamide | IAM | -1.4 | Neutral | Baseline (Moderate) | |
| Chloroacetamide | CAA | -1.0 | Neutral | Similar to IAM; slightly more hydrophobic | |
| N-Ethylmaleimide | NEM | Michael Addition | 0.3 | Neutral | High (Increases retention) |
| 4-Vinylpyridine | 4-VP | Michael Addition | 1.2 (Neutral) | Positive (+1) | pH Dependent (Hydrophilic in acid, Hydrophobic in base) |
| Methyl methanethiosulfonate | MMTS | Disulfide Exchange | -0.6 | Neutral | Very Low (Small modification) |
The Novel Candidate: For this guide, we assume you are evaluating a "Novel Reagent X" (e.g., a hydrophobic tag for retention shift or a hydrophilic tag for ionization enhancement).
Benchmarking Methodology: The "Retention Shift" Protocol
To objectively measure hydrophobicity, we cannot rely solely on calculated LogP values. We must measure the Hydrophobicity Index Shift (
Phase 1: In Silico Prediction (The Control)
Before wet-lab work, calculate the theoretical shift using the Grand Average of Hydropathy (GRAVY) score.
-
Formula:
-
Goal: Establish a theoretical baseline to identify if experimental deviations are due to secondary interactions (e.g., column interaction beyond pure hydrophobicity).
Phase 2: Experimental Protocol (Self-Validating)
Reagents:
-
Standard Protein: Bovine Serum Albumin (BSA) (High Cys content, well-characterized).
-
Test Reagent: Novel Reagent X.
-
Mobile Phase: 0.1% Formic Acid (FA) in Water (A) / 0.1% FA in Acetonitrile (B).[3][4]
Step-by-Step Workflow
-
Denaturation & Reduction:
-
Solubilize 100 µg BSA in 8M Urea/50mM Ammonium Bicarbonate.
-
Add DTT (5 mM final) and incubate at 56°C for 30 min.
-
Validation Check: Ensure complete reduction to free all thiols.
-
-
Split-Stream Alkylation:
-
Divide the reduced BSA into equal aliquots.
-
Aliquot A (Control): Add IAM (15 mM final).
-
Aliquot B (Test): Add Novel Reagent X (Equimolar concentration, e.g., 15 mM).
-
Aliquot C (Reference): Add NEM or 4-VP (optional, for range calibration).
-
Incubate in dark at RT for 30 min.
-
Quenching: Add excess DTT or Cysteine to quench unreacted reagent.
-
-
Digestion:
-
LC-MS/MS Acquisition:
-
Run samples on a C18 column (e.g., 150mm x 2.1mm, 1.7µm).
-
Gradient: 5-35% B over 60 min.
-
Critical Step: Run Aliquot A and B back-to-back in triplicate to minimize retention time drift.
-
Visualization of Workflow
The following diagram illustrates the comparative workflow designed to isolate the hydrophobicity variable.
Caption: Figure 1. Split-stream workflow for direct benchmarking of alkylating reagents. By splitting the reduced sample, biological variability is eliminated, leaving the alkyl group as the sole variable affecting retention time.
Data Analysis & Interpretation
To quantify the performance, generate a Retention Time Scatter Plot .
-
Identify Paired Peptides: Locate the same peptide sequence (e.g., ALKAWSVAR) in both the IAM and Novel Reagent datasets.
-
Plot: X-axis = RT of IAM-peptide; Y-axis = RT of Novel-peptide.
-
Calculate Slope (m):
- : Novel reagent is more hydrophobic (elutes later).
- : Novel reagent is more hydrophilic (elutes earlier).
- : Indicates consistency of the hydrophobic shift across peptides of varying lengths.
Mechanism of Action & Hydrophobicity Drivers
Understanding why a reagent shifts hydrophobicity is crucial for troubleshooting.
Caption: Figure 2. Mechanistic pathways determining final peptide hydrophobicity. Note that reagents like 4-VP introduce a positive charge at acidic pH, drastically reducing retention time despite their aromatic structure.
Comparative Performance Guide
Based on aggregate data from recent proteomic studies [1, 2], the following hierarchy is established for standard reagents. Use this to position your novel reagent.
Hydrophobicity Ranking (at Acidic pH/0.1% FA):
-
4-VP (4-Vinylpyridine): Unique behavior. At pH < 5 (standard LC-MS), the pyridine nitrogen is protonated (
), making it highly hydrophilic and causing peptides to elute early [1]. At basic pH, it becomes neutral and highly hydrophobic. -
IAM vs. CAA: Chloroacetamide (CAA) is often preferred over IAM to minimize iodine-related artifacts, but they possess very similar hydrophobicity profiles, with CAA being marginally more hydrophobic due to the Cl vs I substitution effect on polarity [3].
-
NEM: Adds a bulky cyclic imide group, significantly increasing retention time compared to acetamides [4].
Troubleshooting "Novel" Reagents
-
Issue: Novel reagent causes peptide precipitation.
-
Diagnosis: The reagent likely increases LogP > 2.0.
-
Solution: Switch to an organic-solvent assisted digestion (e.g., 50% TFE) or use a cleavable linker.
-
-
Issue: Low Identification Rates.
-
Diagnosis: Ionization suppression. Hydrophobic tags can improve desolvation, but excessive hydrophobicity may cause irreversible binding to the C18 column.
-
Check: Compare the "Wash" phase of the LC gradient. If high signals appear only at 95% B, the reagent is too hydrophobic.
-
References
-
Effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides. Source: Journal of Chromatography A. Link:[Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Source: Journal of Proteomics. Link:[Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification. Source: Molecular BioSystems. Link:[Link]
-
Comparison of the effects of N-ethylmaleimide and iodoacetamide on red blood cell membranes. Source: Proceedings of the Society for Experimental Biology and Medicine. Link:[Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines. Source: MDPI (Molecules). Link:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-iodo-N-(2-phenylethyl)acetamide
For the diligent researcher engaged in drug development and proteomics, the alkylating agent 2-iodo-N-(2-phenylethyl)acetamide and its common analog, iodoacetamide (IAM), are powerful tools for modifying cysteine residues.[1] However, their utility in the laboratory is matched by their significant hazardous properties. Proper management and disposal of this waste stream are not merely procedural formalities; they are critical safety and environmental protection imperatives.
This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-iodo-N-(2-phenylethyl)acetamide, grounded in established safety protocols and regulatory standards. Our approach moves beyond simple checklists to explain the rationale behind each step, empowering you to make informed decisions that ensure the safety of yourself, your colleagues, and the environment.
Hazard Assessment: Understanding the Risk
2-iodo-N-(2-phenylethyl)acetamide is a halogenated organic compound that must be managed as hazardous waste.[2][3] Its hazard profile is characterized by high acute toxicity, corrosivity, and its potential to act as a sensitizer.
| Hazard Class | Description | Rationale and Implications |
| Acute Toxicity | Toxic if swallowed and can be fatal if inhaled as a dust.[4] | This high toxicity necessitates stringent containment measures. Aerosolization of the solid compound must be avoided at all costs. All waste, including empty containers and contaminated materials, retains this toxicity. |
| Corrosivity | Causes severe skin burns and serious eye damage.[5][6] | Accidental contact can cause immediate and severe tissue damage. This dictates the mandatory use of robust Personal Protective Equipment (PPE) and informs spill cleanup procedures. |
| Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][5] | Repeated or even single exposures can lead to sensitization, where subsequent low-level exposures can trigger a severe allergic response. This underscores the importance of minimizing exposure and consistent PPE use. |
Regulatory Perspective: While 2-iodo-N-(2-phenylethyl)acetamide is not explicitly listed on the EPA's P-list (Acutely Hazardous Wastes), several structurally similar compounds are, such as 2-fluoroacetamide (P057).[7] Given its high toxicity, it is prudent and best practice to manage this compound with the same level of caution as a P-listed waste. This conservative approach ensures the highest standard of safety and compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the pure chemical or any waste containing it, the following PPE is mandatory:
-
Hand Protection: Wear double-layered nitrile or Viton gloves. Nitrile gloves have a poor compatibility rating against some halogenated solvents, so double-gloving provides an extra layer of protection.[8] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: ANSI-approved chemical splash goggles are required. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[2]
-
Body Protection: A fully buttoned, long-sleeved lab coat is essential. For tasks with a higher risk of contamination, such as cleaning up a large spill, a chemically resistant apron is recommended.[8]
-
Respiratory Protection: All handling of solid 2-iodo-N-(2-phenylethyl)acetamide and preparation of its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
On-Site Waste Management: Segregation and Collection
Proper disposal begins at the point of waste generation. Meticulous segregation is key to ensuring safety, compliance, and cost-effective disposal.
Chemical Deactivation: A Word of Caution
In many experimental protocols, excess iodoacetamide is "quenched" with a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to stop the alkylation reaction.[10][11][12] This is a reaction-stopping step, not a bulk waste disposal method.
Attempting to neutralize bulk quantities of 2-iodo-N-(2-phenylethyl)acetamide waste with reducing agents is not recommended . This practice creates a more complex hazardous waste mixture and can generate significant heat, posing an additional safety risk. The focus should be on safe collection and transfer to a licensed disposal facility.
Step-by-Step Waste Collection Protocol
-
Identify the Waste Stream: Determine the physical state of the waste.
-
Solid Waste: Unused or expired pure 2-iodo-N-(2-phenylethyl)acetamide, and grossly contaminated items (e.g., weigh boats, spatulas).
-
Liquid Waste: Aqueous or organic solutions containing 2-iodo-N-(2-phenylethyl)acetamide.
-
Contaminated Labware: Pipette tips, centrifuge tubes, gloves, bench paper, etc., that have come into contact with the chemical.
-
-
Select the Correct Waste Container:
-
Solids and Labware: Use a designated, leak-proof hazardous waste container with a secure lid. This is often a plastic pail or a sturdy, sealable drum.[13] To minimize dust, contaminated labware can first be collected in a labeled, sealable plastic bag before being placed in the larger solid waste container.[12]
-
Liquids: Use a dedicated, clearly labeled, and chemically compatible (e.g., polyethylene) container for halogenated organic waste.[8][14] Do not mix this waste with non-halogenated organic solvents, as this significantly increases disposal costs.[14]
-
-
Label the Container: As soon as the first item of waste is added, the container must be labeled. Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 2-iodo-N-(2-phenylethyl)acetamide"
-
The associated hazards (e.g., Toxic, Corrosive)[12]
-
The accumulation start date.
-
-
Store Pending Disposal:
-
Keep waste containers securely closed at all times, except when adding waste.[14]
-
Store the containers in a designated satellite accumulation area within the laboratory, away from incompatible materials (strong acids, bases, and oxidizing agents).[15]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
The following diagram outlines the decision-making process for segregating and containerizing waste derived from 2-iodo-N-(2-phenylethyl)acetamide.
Caption: Waste Segregation and Containerization Workflow.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and prevent environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2, including respiratory protection if there is a risk of inhaling dust.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill. Avoid any actions that could generate dust.
-
For liquid spills: Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Clean Up:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Use a wet-wipe method for final decontamination of the surface to avoid generating dust.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, PPE) must be disposed of as solid hazardous waste in the same manner as the chemical itself.[13][16]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Final Disposal: Professional Services
The ultimate disposal of 2-iodo-N-(2-phenylethyl)acetamide waste must be handled by a licensed hazardous waste disposal contractor.
-
Arranging Pickup: Contact your institution's EHS office to schedule a waste pickup. They will coordinate with their contracted disposal company.
-
Method of Destruction: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[16] This process ensures the complete destruction of the toxic organic molecule. The high temperatures (often exceeding 1100°C for halogenated waste) and controlled conditions break down the compound into less hazardous components like carbon dioxide, water, and hydrogen iodide, which are then scrubbed from the exhaust gases.
By adhering to these procedures, you build a system of safety that protects you and your colleagues, ensures regulatory compliance, and upholds your responsibility to the scientific community and the environment.
References
-
TPC Group. (2024, October 14). How To Safely Dispose of Contaminated Lab Equipment. Retrieved from [Link]
-
UBPBio. (2020, April 22). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. Retrieved from [Link]
-
Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: Iodoacetamide. Retrieved from [Link]
-
University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
-
Elsevier. (n.d.). Treatment and management of emerging contaminants in solid waste matrices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 1). LIST OF LISTS: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Comprehensive Environmental Response, Compensation and Liability Act (CERCLA) and Section 112(r) of the Clean Air Act. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iodoacetamide. PubChem Compound Database. Retrieved from [Link]
-
The National Academies Press. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Management of Problematic Waste and Material Generated During the Decommissioning of Nuclear Facilities. Retrieved from [Link]
-
The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). EPA “P Listed Wastes”. Environmental Health & Safety. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Retrieved from [Link]
-
University of Florida. (n.d.). Hazardous Waste: EPA P-List Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (2023, October 4). Managing Solid Waste Contaminated with a Category A Infectious Substance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
West Liberty University. (2015, July 9). Safety data sheet: Iodoacetamide. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Management of radioactive waste from the use of radionuclides in medicine. Retrieved from [Link]
-
SCIEX. (n.d.). Improving CE-SDS separations by removing dithiothreitol complexes. Retrieved from [Link]
-
PubMed. (2001, August 1). Overalkylation of a protein digest with iodoacetamide. Retrieved from [Link]
Sources
- 1. Hazardous Waste: EPA U-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. fishersci.com [fishersci.com]
- 7. uth.edu [uth.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ubpbio.com [ubpbio.com]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. rsc.org [rsc.org]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. vumc.org [vumc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cleanmanagement.com [cleanmanagement.com]
A Comprehensive Guide to the Safe Handling of 2-iodo-N-(2-phenylethyl)acetamide
The Critical Importance of Proactive Safety Measures
2-iodo-N-(2-phenylethyl)acetamide is an alkylating agent, a class of compounds known for their reactivity towards nucleophiles, including those found in biological systems. The iodoacetamide moiety, in particular, is a potent inhibitor of cysteine proteases and other enzymes containing reactive thiol groups. This reactivity is the basis of its utility in biochemical research but also underscores its potential hazards. Inhalation, ingestion, or skin contact can lead to irritation, allergic reactions, and potentially more severe health effects.[1][2][3][4] A proactive and informed approach to handling this compound is therefore not just a matter of regulatory compliance, but a fundamental aspect of responsible scientific practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when working with 2-iodo-N-(2-phenylethyl)acetamide. The following table summarizes the minimum recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield may be appropriate in situations with a higher risk of splashing.[1] | Protects against accidental splashes and airborne particles, preventing severe eye irritation or damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or PVC) and a fully buttoned lab coat.[5] | Prevents skin contact, which can cause irritation and allergic reactions.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood, or if dust generation is likely.[2][5] | Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation and sensitization.[1][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing exposure risks. The following workflow provides a procedural guide for the safe handling of 2-iodo-N-(2-phenylethyl)acetamide.
Workflow for Safe Handling of 2-iodo-N-(2-phenylethyl)acetamide
Caption: A step-by-step workflow for the safe handling of 2-iodo-N-(2-phenylethyl)acetamide.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of 2-iodo-N-(2-phenylethyl)acetamide and any contaminated materials is a critical final step in the experimental workflow. Improper disposal can pose a threat to both human health and the environment.
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All materials that have come into contact with 2-iodo-N-(2-phenylethyl)acetamide, including gloves, pipette tips, and empty containers, should be considered hazardous waste.[5][6]
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for the disposal of solid and liquid waste.[5][6]
-
Labeling: Waste containers must be labeled with the full chemical name: "Hazardous Waste: 2-iodo-N-(2-phenylethyl)acetamide".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1][6]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][7][8]
In Case of Accidental Exposure
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][7] |
| Skin Contact | Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][7] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][7] |
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
UBPBio. (2020, April 22). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2014, July 15). SAFETY DATA SHEET. Retrieved from [Link]
-
Cepham Life Sciences. (2022, February 28). Safety Data Sheet. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
